Zegruvirimat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2570811-78-6 |
|---|---|
Formule moléculaire |
C49H70N4O5S |
Poids moléculaire |
827.2 g/mol |
Nom IUPAC |
(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyano-2-pyridinyl)oxymethyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1 |
Clé InChI |
PQBROJOHKLMPKM-ARSQLJQHSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Zegruvirimat (Tecovirimat) Against Orthopoxviruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecovirimat (B1682736) (also known under the brand name TPOXX® and as ST-246) is a first-in-class antiviral agent approved for the treatment of smallpox and is also utilized for other orthopoxvirus infections, including mpox.[1][2] Its novel mechanism of action targets a highly conserved viral protein, effectively halting the spread of the virus from infected cells. This technical guide provides a comprehensive overview of the molecular mechanism of Tecovirimat, supported by quantitative efficacy data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Viral Egress
Tecovirimat's primary antiviral activity is the inhibition of orthopoxvirus egress, the process by which newly formed virions are released from an infected host cell to spread the infection.[2] This is achieved by specifically targeting the viral protein p37.[2]
The Target: p37 Envelope Wrapping Protein
The molecular target of Tecovirimat is the orthopoxvirus p37 protein, also known as VP37 or the product of the F13L gene.[2][3] This protein is a major envelope protein that is highly conserved across various orthopoxviruses, which accounts for Tecovirimat's broad-spectrum activity against this genus.[2] The p37 protein functions as a phospholipase and is essential for the wrapping of intracellular mature virions (IMVs) with a double membrane derived from the trans-Golgi network or early endosomes to form intracellular enveloped virions (IEVs).[2][3] These IEVs are then transported to the cell periphery, where they fuse with the plasma membrane to become cell-associated enveloped virions (CEVs) or are released as extracellular enveloped virions (EEVs). The formation of EEVs is critical for the cell-to-cell spread of the virus.[4]
The "Molecular Glue" Effect
Tecovirimat functions as a "molecular glue," inducing the dimerization of the p37 protein.[3][5][6] Structural and biochemical studies have revealed that Tecovirimat binds to a pocket at the interface of two p37 monomers, stabilizing the homodimer complex.[3][6] This drug-induced dimerization is the key to its inhibitory action. By locking p37 in a dimeric state, Tecovirimat prevents it from interacting with other cellular proteins, such as Rab9 GTPase and TIP47, which are necessary for the recruitment of membranes for the wrapping of IMVs.[7]
The consequence of this action is a halt in the viral maturation process at the stage of IMV envelopment.[2] While the production of IMVs is not affected, their subsequent wrapping to form IEVs is blocked.[2] This effectively traps the progeny virions inside the host cell, preventing their release and thus inhibiting the spread of the infection throughout the host.[1]
Quantitative Efficacy Data
The in vitro efficacy of Tecovirimat is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. These values represent the concentration of the drug required to inhibit the virus-induced cytopathic effect (CPE) or plaque formation by 50%. The following table summarizes the reported EC50 values for Tecovirimat against various orthopoxviruses.
| Orthopoxvirus Species | Virus Strain(s) | Cell Line | EC50 Range (µM) | Reference(s) |
| Variola Virus | Multiple Strains | Vero | 0.016 - 0.067 | [7][8][9] |
| Monkeypox Virus | Multiple Clades/Isolates | Vero | 0.014 - 0.039 | [7][8][9] |
| Monkeypox Virus | 2022 Strain | Calu-3 | 0.00647 | [10] |
| Cowpox Virus | Brighton Red | Various | ~0.050 | [1][8] |
| Vaccinia Virus | Not Specified | Vero | ~0.009 | [7][8][9] |
| Rabbitpox Virus | Not Specified | Vero | ~0.015 | [7][8][9] |
Note: EC50 values can vary depending on the specific viral strain, cell line used, and the assay conditions.
Detailed Experimental Protocols
The antiviral activity of Tecovirimat is predominantly assessed using plaque reduction and cytopathic effect assays.
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the "gold standard" for quantifying the infectivity of a virus and the efficacy of an antiviral compound.[11]
Objective: To determine the concentration of Tecovirimat required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., Vero E6 cells) in 6- or 24-well plates.[1][11]
-
Orthopoxvirus stock with a known titer (plaque-forming units/mL).[1][11]
-
Tecovirimat stock solution (typically dissolved in DMSO).[11]
-
Cell culture medium (e.g., DMEM with 2% fetal bovine serum).[11]
-
Overlay medium (e.g., 1.6% carboxymethyl cellulose (B213188) or agarose (B213101) in culture medium).[11]
-
Fixing solution (e.g., 10% formalin).[11]
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).[11]
Procedure:
-
Cell Seeding: Plate susceptible cells into multi-well plates and incubate until they form a confluent monolayer (90-100% confluency).[11]
-
Compound Dilution: Prepare serial dilutions of Tecovirimat in the cell culture medium.[11]
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).[11]
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[1]
-
Treatment: Remove the virus inoculum and add the prepared dilutions of Tecovirimat to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).[11]
-
Overlay: Add the overlay medium to each well. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.[1]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until clear plaques are visible in the virus control wells.[11]
-
Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixing solution for at least 30 minutes, and then stain the cell monolayer with the staining solution.[1][11]
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.[1][11]
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[11]
Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to inhibit the virus-induced damage or death of host cells.
Objective: To determine the concentration of Tecovirimat that protects 50% of cells from virus-induced CPE (EC50).
Procedure:
-
Cell Seeding: Seed susceptible cells in a 96-well plate and allow them to adhere overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of Tecovirimat and a standardized dilution of the virus in culture medium.
-
Infection and Treatment: Add the virus and compound dilutions to the cells. Include appropriate controls (cells only, cells with virus, cells with compound).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-5 days).
-
Viability Assessment: Measure cell viability using a suitable method, such as staining with neutral red or using a luminescent cell viability assay (e.g., CellTiter-Glo®).[12]
-
Data Analysis: Calculate the percentage of CPE reduction for each drug concentration relative to the virus control. The EC50 is determined by plotting the percentage of protection against the drug concentration.
Resistance to Tecovirimat
While naturally occurring resistance to Tecovirimat has not been identified, it can be selected for in vitro and has been observed in clinical settings, particularly in immunocompromised patients undergoing prolonged treatment.[1] Resistance mutations are primarily located in the F13L gene, the gene encoding the p37 protein.[1] These mutations often occur at the dimer interface and prevent the drug-induced dimerization of p37, thereby allowing the virus to escape the inhibitory effects of Tecovirimat.[3]
Conclusion
Tecovirimat represents a significant advancement in the therapeutic arsenal (B13267) against orthopoxviruses. Its unique mechanism of action, which involves acting as a molecular glue to induce the dimerization of the essential viral egress protein p37, provides a potent and specific means of inhibiting viral spread. The extensive in vitro and in vivo data underscore its efficacy across a range of orthopoxviruses. A thorough understanding of its mechanism, quantitative efficacy, and the potential for resistance is crucial for its optimal use in clinical practice and for the development of next-generation antivirals.
References
- 1. benchchem.com [benchchem.com]
- 2. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdc.gov [cdc.gov]
- 10. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Zegruvirimat (Tecovirimat) Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zegruvirimat, more commonly known as Tecovirimat (B1682736) (TPOXX®), is a first-in-class antiviral agent with potent activity against orthopoxviruses, including variola virus (the causative agent of smallpox) and monkeypox virus.[1][2] Its unique mechanism of action, which involves the inhibition of a key viral protein responsible for viral dissemination, has made it a critical component of biodefense stockpiles and a subject of intensive research.[1][3] This technical guide provides an in-depth exploration of the molecular basis of Tecovirimat's antiviral activity, detailing its mechanism of action, the structural biology of its interaction with its viral target, and the experimental methodologies used to characterize its efficacy.
Mechanism of Action: A "Molecular Glue" Approach
Tecovirimat exerts its antiviral effect by targeting the highly conserved orthopoxvirus protein p37, also known as F13 in vaccinia virus, which is encoded by the F13L gene.[2][4][5] This protein is a palmitoylated phospholipase crucial for the formation of extracellular enveloped virions (EEVs), the viral form responsible for cell-to-cell spread and long-range dissemination within a host.[5][6]
The prevailing mechanism of action describes Tecovirimat as a "molecular glue."[7][8][9] Instead of inhibiting an enzymatic active site, Tecovirimat binds to a pocket on the F13/p37 protein and induces its homodimerization.[7][8][10] This drug-stabilized dimer is functionally inactive, preventing the F13/p37 protein from interacting with essential cellular machinery, including Rab9 GTPase and TIP47.[11][12] These cellular proteins are critical for the wrapping of intracellular mature virions (IMVs) with a double membrane derived from the trans-Golgi network or early endosomes to form IEVs.[2][5] By preventing this wrapping process, Tecovirimat effectively traps the virus inside the infected cell, thus halting its spread.[1][3]
Signaling Pathway and Inhibition by Tecovirimat
The following diagram illustrates the role of F13/p37 in the orthopoxvirus lifecycle and the inhibitory effect of Tecovirimat.
Quantitative Antiviral Activity
The in vitro efficacy of Tecovirimat is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits the virus-induced cytopathic effect by 50%. The following tables summarize the EC50 values of Tecovirimat against various orthopoxviruses as reported in the literature.
| Orthopoxvirus Strain(s) | Cell Line | EC50 (µM) | Reference(s) |
| Variola virus (multiple strains) | Not specified | 0.01 - 0.07 | [13] |
| Monkeypox virus | Not specified | 0.014 - 0.039 | [11] |
| Rabbitpox virus | Not specified | 0.015 | [11] |
| Vaccinia virus | Not specified | 0.009 | [11] |
| Cowpox virus | Not specified | Data not specified | [2][4] |
Table 1: In Vitro Efficacy of Tecovirimat against Various Orthopoxviruses.
Recent studies have also investigated the efficacy of Tecovirimat against different clades of the monkeypox virus.
| Monkeypox Virus Clade | Cell Line | IC50 (nM) | Reference(s) |
| Clade 1a | U2OS | ~10 | [14][15] |
| Clade 1b | U2OS | ~10 | [14][15] |
| Clade 2a | U2OS | ~10 | [14][15] |
| Clade 2b | U2OS | ~10 | [14][15] |
Table 2: In Vitro Inhibitory Concentration of Tecovirimat against Monkeypox Virus Clades.
Tecovirimat Resistance
Resistance to Tecovirimat is associated with mutations in the F13L gene, which encodes the p37 protein.[16][17] These mutations often occur at the dimer interface, preventing the drug-induced dimerization that is essential for its antiviral activity.[7][8][10] The following table lists some of the reported amino acid substitutions in the F13/p37 protein that are associated with Tecovirimat resistance.
| Amino Acid Substitution | Reference(s) |
| H238Q | [18] |
| P243S | [18] |
| N267D | [18] |
| A288P | [18] |
| A290V | [18][19] |
| D294V | [18] |
| A295E | [7][18] |
| I372N | [18][19] |
Table 3: Reported Tecovirimat Resistance-Associated Mutations in the F13/p37 Protein.
Experimental Protocols
The characterization of Tecovirimat's antiviral activity relies on a suite of in vitro assays. Below are detailed protocols for key experiments.
Plaque Reduction Assay
This assay determines the concentration of Tecovirimat required to inhibit the formation of viral plaques.
Materials:
-
Vero or other susceptible cell lines
-
Orthopoxvirus stock of known titer (PFU/mL)
-
Tecovirimat stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., culture medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
10% formalin
Procedure:
-
Seed 6-well plates with Vero cells and grow to 90-100% confluency.
-
Prepare serial dilutions of Tecovirimat in cell culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well for 1 hour at 37°C.
-
After the adsorption period, remove the inoculum and wash the cells with PBS.
-
Add the prepared Tecovirimat dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay the cells with the overlay medium containing the corresponding Tecovirimat concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible in the virus-only control wells.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[20]
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of Tecovirimat.
Materials:
-
Same as for Plaque Reduction Assay
Procedure:
-
Follow steps 1-6 of the Plaque Reduction Assay protocol.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Harvest the cells and supernatant from each well.
-
Subject the samples to three freeze-thaw cycles to release intracellular virions.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the viral titer of the supernatant from each well using a standard plaque assay on fresh cell monolayers.
-
Calculate the reduction in viral yield for each Tecovirimat concentration compared to the virus-only control.
Cytotoxicity Assay
This assay determines the concentration of Tecovirimat that is toxic to the host cells.
Materials:
-
Vero or other susceptible cell lines
-
Tecovirimat stock solution (in DMSO)
-
Cell culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
96-well plates
Procedure:
-
Seed a 96-well plate with cells and allow them to adhere overnight.
-
Prepare serial dilutions of Tecovirimat in culture medium.
-
Replace the medium in the wells with the prepared drug dilutions. Include a cell-only control with no drug.
-
Incubate the plate for the same duration as the efficacy assays (e.g., 48 or 72 hours).
-
Measure cell viability according to the manufacturer's instructions for the chosen assay.
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[20][21]
Experimental Workflow for Antiviral Characterization
The following diagram outlines the typical workflow for evaluating the antiviral properties of a compound like Tecovirimat.
Conclusion
Tecovirimat represents a significant advancement in antiviral therapy against orthopoxviruses due to its novel mechanism of action. By acting as a molecular glue to induce the non-functional dimerization of the essential viral protein F13/p37, it effectively halts viral dissemination. A thorough understanding of its molecular basis of action, including the structural details of its interaction with its target and the mechanisms of resistance, is crucial for the development of next-generation antivirals and for monitoring the emergence of resistant strains. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Tecovirimat and other antiviral candidates. While recent clinical trial data for mild to moderate mpox has shown limitations for tecovirimat monotherapy, its role in treating severe disease and other orthopoxvirus infections remains an important area of ongoing research.[22][23][24][25][26]
References
- 1. Tecovirimat - Wikipedia [en.wikipedia.org]
- 2. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Fragment-Based Approaches Identified Tecovirimat-Competitive Novel Drug Candidate for Targeting the F13 Protein of the Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 10. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. bioscmed.com [bioscmed.com]
- 13. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of Tecovirimat against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 17. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | HIV.gov [hiv.gov]
- 23. news-medical.net [news-medical.net]
- 24. Tecovirimat Clinical Trial Results [idse.net]
- 25. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 26. globalbiodefense.com [globalbiodefense.com]
An In-depth Technical Guide on the Initial In Vitro Efficacy of Zegruvirimat (Tecovirimat)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the core principles and findings from initial in vitro studies of Zegruvirimat (Tecovirimat), an antiviral agent targeting orthopoxviruses. It includes a summary of quantitative efficacy data, detailed experimental protocols, and visualizations of the drug's mechanism of action and experimental workflows.
Core Efficacy and Cytotoxicity Data
This compound has demonstrated potent and selective activity against a range of orthopoxviruses in vitro. The primary mechanism of action is the inhibition of the viral protein p37 (encoded by the F13L gene), which is crucial for the formation of the extracellular enveloped virus (EEV), thereby preventing cell-to-cell viral spread.[1][2][3] The following table summarizes key quantitative data from various studies.
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Variola Virus (Multiple Strains) | Various | CPE Assay | 0.016 - 0.067 | >50 | >746 - >3125 | [4][5] |
| Monkeypox Virus (MPXV) | Various | CPE Assay | 0.014 - 0.039 | >50 | >1282 - >3571 | [5] |
| MPXV (2022 Isolate) | Calu-3 | Not Specified | 0.0048 (4.8 ng/mL) | 0.014 (14.13 nM) | ~2.9 | [6][7] |
| MPXV (2022 Isolate) | Vero | Plaque Inhibition | ~0.005 (IC50) | Not Specified | Not Specified | [8] |
| Vaccinia Virus | Various | CPE Assay | 0.009 | >50 | >5555 | [5] |
| Cowpox Virus | Various | CPE Assay | Not Specified | >50 | Not Specified | [4] |
| Rabbitpox Virus | Various | CPE Assay | 0.015 | >50 | >3333 | [5] |
Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are measures of drug potency. CC50 (50% cytotoxic concentration) is a measure of drug toxicity to cells. The Selectivity Index (SI = CC50/EC50) indicates the therapeutic window of a drug; a higher SI is more favorable.
Key Experimental Protocols
The following are detailed methodologies for the foundational in vitro assays used to determine the efficacy and cytotoxicity of this compound.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the CC50 value.
-
Cell Plating: Seed host cells (e.g., Vero, Calu-3) in a 96-well opaque-walled plate at a density that ensures logarithmic growth throughout the experiment. Incubate overnight to allow for cell adherence.[2][9]
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate culture medium. Add the dilutions to the experimental wells. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.[2][9]
-
Incubation: Incubate the plates for a period matching the efficacy assays (typically 48 to 72 hours) at 37°C in a humidified incubator with 5% CO2.[2][6][9]
-
Viability Assessment: Measure cell viability using a suitable reagent, such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[2][9] Equilibrate the reagent to room temperature and add it to each well.
-
Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of cell viability for each drug concentration relative to the untreated control wells. The CC50 value is determined by plotting cell viability against the drug concentration and fitting the data to a dose-response curve.[9]
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques, providing an IC50 or EC50 value.
-
Cell Seeding: Plate host cells (e.g., BSC-40, Vero) in 6- or 12-well plates and grow to a confluent monolayer.[9][10]
-
Virus Infection: Infect the cell monolayers with a dilution of the orthopoxvirus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[9]
-
Drug Treatment: After adsorption, remove the viral inoculum and wash the cells with Phosphate-Buffered Saline (PBS). Add an overlay medium (e.g., containing methylcellulose (B11928114) or agarose) with serial dilutions of this compound. Include virus-only (no drug) and cell-only (no virus, no drug) controls.[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days, or until clear plaques are visible in the control wells.[9]
-
Plaque Visualization: Aspirate the overlay, fix the cells with 10% formalin, and stain with a crystal violet solution.[9][11]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. Determine the IC50/EC50 value by plotting the inhibition percentage against the drug concentration.[9]
Viral Yield Reduction Assay
This protocol quantifies the reduction in the production of infectious virus particles in the presence of the drug.
-
Cell Culture and Infection: Seed cells to form a confluent monolayer and infect with the virus at a specified multiplicity of infection (MOI).
-
Drug Application: After the viral adsorption period, wash the cells and add a culture medium containing various concentrations of this compound.
-
Virus Harvesting: Incubate the plates for a set period (e.g., 48 or 72 hours). Harvest the cells and supernatant and release intracellular virions through three freeze-thaw cycles.[9]
-
Titer Quantification: Determine the viral titer in the harvested lysate using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[9]
-
Data Analysis: Calculate the percentage of viral yield reduction for each drug concentration compared to the untreated virus control.
Visualizations: Mechanism and Workflow
Mechanism of Action of this compound
This compound acts as a molecular glue, inducing the dimerization of the F13 (p37) protein.[12][13][14] This action prevents the essential wrapping of the Intracellular Mature Virus (IMV) to form the Intracellular Enveloped Virus (IEV), which is required for cell-to-cell spread.[1][14]
Caption: this compound inhibits the p37 protein, blocking viral wrapping and egress.
General Workflow for In Vitro Efficacy Testing
The evaluation of an antiviral compound like this compound follows a structured workflow to determine its potency and therapeutic window. This involves parallel assays to assess both its ability to inhibit the virus and its toxicity to host cells.
Caption: Workflow for determining antiviral efficacy and cytotoxicity in cell culture.
References
- 1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 4. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early administration of tecovirimat shortens the time to mpox clearance in a model of human infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 14. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Zegruvirimat (Tecovirimat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zegruvirimat, more commonly known as Tecovirimat (B1682736), is a first-in-class antiviral agent approved for the treatment of smallpox. Its efficacy against other orthopoxviruses, including monkeypox virus, has been extensively studied. Tecovirimat exhibits a unique mechanism of action, functioning as a "molecular glue" to inhibit viral egress, a critical step in the viral lifecycle.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Tecovirimat, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental workflows.
Pharmacodynamics: Mechanism of Action
Tecovirimat's primary pharmacodynamic effect is the inhibition of orthopoxvirus dissemination. It achieves this by targeting the viral protein p37, encoded by the F13L gene in vaccinia virus and its orthologs in other orthopoxviruses.[2][3] The p37 protein is a highly conserved, palmitoylated phospholipase essential for the formation of the viral outer envelope. This envelope is crucial for the production of extracellular enveloped virus (EEV), the form of the virus responsible for cell-to-cell and long-range spread within a host.[3]
Recent structural and biophysical studies have elucidated the precise mechanism, revealing that Tecovirimat acts as a molecular glue.[1][4] It binds to a cryptic pocket at the interface of two p37 (F13) protomers, inducing and stabilizing a homodimer.[4][5] This drug-induced dimerization prevents the p37 protein from interacting with other cellular components necessary for the wrapping of intracellular mature virions (IMVs) to form intracellular enveloped virions (IEVs), which are the precursors to EEVs.[5] By locking p37 in an inactive dimeric state, Tecovirimat effectively halts viral egress and limits the spread of the infection.
Signaling Pathway of Orthopoxvirus Egress and Tecovirimat Inhibition
Caption: Orthopoxvirus egress pathway and the inhibitory action of Tecovirimat on p37 (F13) dimerization.
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of Tecovirimat has been characterized in healthy human volunteers and in special populations, as well as in relevant animal models.
Absorption
Tecovirimat is orally bioavailable, with absorption significantly enhanced by the presence of food. Administration with a moderate- to high-fat meal increases exposure by approximately 39-40%.[2] The oral bioavailability is estimated to be around 48%.[2] Following oral administration, the time to maximum plasma concentration (Tmax) is approximately 4 to 6 hours.[2]
Distribution
Tecovirimat is highly bound to human plasma proteins, with a binding fraction ranging from 77.3% to 82.2%.[2][6] The apparent volume of distribution is large, suggesting extensive distribution into tissues.
Metabolism
Metabolism of Tecovirimat occurs primarily through hydrolysis, with a minor contribution from glucuronidation via UGT1A1 and UGT1A4.[6] It is not a substrate for cytochrome P450 (CYP) enzymes.[6]
Excretion
The major route of excretion for Tecovirimat and its metabolites is via the renal pathway.[6] The apparent half-life following a 600 mg oral dose in healthy volunteers is approximately 19-21 hours.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Tecovirimat from human and animal studies.
Table 1: Human Pharmacokinetic Parameters of Oral Tecovirimat
| Parameter | Value | Population | Reference(s) |
| Bioavailability | ~48% | Healthy Volunteers | [2] |
| Effect of Food | ~39-40% increase in exposure with a moderate- to high-fat meal | Healthy Volunteers | [2] |
| Tmax (time to peak concentration) | 4-6 hours | Healthy Volunteers | |
| Protein Binding | 77.3 - 82.2% | In vitro (human plasma) | [2][6] |
| Half-life (t½) | ~19-21 hours | Healthy Volunteers (600 mg oral dose) | |
| Cmax (600 mg BID) | Median: 1260 ng/mL (Range: 641-1980) | Mpox patients | [7] |
| Cmin (600 mg BID) | Median: 377 ng/mL (Range: 139-813) | Mpox patients | [7] |
| AUC0-12h (600 mg BID) | Median: 10,700 ng*h/mL (Range: 4,800-16,400) | Mpox patients | [7] |
Note: Pharmacokinetic parameters can vary between individuals and may be influenced by factors such as co-morbidities (e.g., HIV infection) and concomitant medications.[6][8]
Table 2: Tecovirimat Efficacy in Animal Models
| Animal Model | Challenge Virus | Tecovirimat Dose | Outcome | Reference(s) |
| Cynomolgus Macaque | Monkeypox Virus (IV) | ≥3 mg/kg/day for 14 days | 80-100% survival vs. 0% in placebo | [2] |
| Cynomolgus Macaque | Monkeypox Virus (Aerosol) | 10 mg/kg/day up to 8 days post-challenge | 50-100% survival vs. 25% in placebo | [1] |
| New Zealand White Rabbit | Rabbitpox Virus (Intradermal) | ≥20 mg/kg/day for 14 days | >90% survival vs. 0% in placebo | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the pharmacokinetics and pharmacodynamics of Tecovirimat.
Quantification of Tecovirimat in Human Plasma by LC-MS/MS
This method is used to determine the concentration of Tecovirimat in plasma samples for pharmacokinetic studies.
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of methanol (B129727) containing an internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Instrument: Agilent-1200 liquid chromatograph or equivalent.
-
Column: ZORBAX Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Instrument: Agilent 6410 QQQ mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for Tecovirimat and the internal standard.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines. The linear range is typically 10–2500 ng/mL.
Experimental Workflow: LC-MS/MS for Tecovirimat Quantification
Caption: Workflow for the quantification of Tecovirimat in plasma using LC-MS/MS.
Orthopoxvirus Plaque Reduction Neutralization Test (PRNT)
This assay determines the in vitro antiviral activity of Tecovirimat by measuring the reduction in viral plaque formation.
-
Cell Culture:
-
Seed a suitable cell line (e.g., Vero E6) in 6- or 12-well plates and grow to a confluent monolayer.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of Tecovirimat in cell culture medium.
-
Dilute a stock of orthopoxvirus to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).
-
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with the diluted virus and allow for adsorption for 1-2 hours at 37°C.
-
Remove the viral inoculum and add the Tecovirimat dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Plaque Development and Visualization:
-
Overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict viral spread.
-
Incubate the plates for 2-5 days until plaques are visible.
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a dye like crystal violet. The living cells will be stained, while the plaques (areas of dead cells) will remain clear.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Lethal Monkeypox Virus Challenge Model (Cynomolgus Macaque)
This animal model is used to assess the in vivo efficacy of Tecovirimat against a lethal orthopoxvirus infection.
-
Animal Model:
-
Species: Cynomolgus macaques (Macaca fascicularis).
-
Housing: Animals are housed in a BSL-3 or BSL-4 facility, depending on the challenge virus.
-
-
Viral Challenge:
-
Animals are challenged with a lethal dose of monkeypox virus, typically via intravenous or aerosol route.
-
-
Treatment:
-
Treatment with Tecovirimat (e.g., 10 mg/kg/day) or placebo is initiated at a specified time point post-infection (e.g., day 4).
-
The drug is administered orally for a defined duration (e.g., 14 days).
-
-
Monitoring and Endpoints:
-
Primary Endpoint: Survival.
-
Secondary Endpoints:
-
Clinical observations and scoring of disease severity (e.g., lesion count, fever, weight loss).
-
Quantification of viral load in blood and other tissues via qPCR.
-
Hematology and serum chemistry analysis.
-
-
-
Necropsy:
-
A full necropsy is performed on all animals at the end of the study or at the time of euthanasia.
-
Tissues are collected for histopathology and virological analysis.
-
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of Tecovirimat in a non-human primate model.
Conclusion
This compound (Tecovirimat) is a potent inhibitor of orthopoxvirus replication with a well-characterized pharmacokinetic and pharmacodynamic profile. Its unique mechanism of action as a molecular glue that stabilizes the inactive dimer of the p37 (F13) protein represents a significant advancement in antiviral therapy. The data from human and animal studies support its efficacy in treating orthopoxvirus infections. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of virology and drug development, facilitating further investigation and the development of next-generation antiviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. croiconference.org [croiconference.org]
- 8. Pharmacokinetics of tecovirimat in subjects with Mpox - PubMed [pubmed.ncbi.nlm.nih.gov]
Zegruvirimat (Tecovirimat): A Technical Whitepaper on its Core Role in Biodefense Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecovirimat (B1682736), also known by its brand name TPOXX® and development code ST-246, is a first-in-class antiviral agent specifically targeting orthopoxviruses.[1] Its development and subsequent approval represent a cornerstone of modern biodefense strategy, primarily against the threat of smallpox (variola virus).[2][3] Due to the eradication of smallpox and the ethical impossibility of conducting human efficacy trials, tecovirimat was approved by the U.S. Food and Drug Administration (FDA) under the "Animal Rule," relying on robust efficacy data from animal models and safety data from human volunteers.[3][4] Tecovirimat is a critical asset in the U.S. Strategic National Stockpile (SNS), ready for deployment in the event of a bioterror attack.[1][5] Its mechanism of action is highly specific, inhibiting the function of the orthopoxvirus VP37 envelope protein, which is essential for the formation of extracellular virus and subsequent cell-to-cell spread.[1][6][7] This whitepaper provides a detailed technical overview of tecovirimat's mechanism, its development for biodefense, comprehensive summaries of preclinical and clinical data, pharmacokinetic profiles, and established experimental protocols for its evaluation.
Mechanism of Action: The Molecular Glue
Tecovirimat exerts its antiviral effect by targeting the highly conserved orthopoxvirus F13L gene product, the p37 protein (also referred to as VP37).[7][8][9] This protein is a key component required for the wrapping of intracellular mature virions (IMVs) to form extracellular enveloped virions (EEVs).[4][7] The EEV form is crucial for efficient cell-to-cell dissemination and spread within the host.[7][10]
Recent structural and functional studies have elucidated a sophisticated mechanism: tecovirimat acts as a "molecular glue."[11][12][13][14] It binds to a pocket at the interface of two p37 monomers, inducing and stabilizing their dimerization.[9][11][12] This drug-induced dimerization of the F13 phospholipase prevents it from performing its function in the viral wrapping process.[11][12] Consequently, the virus is trapped within the infected cell as IMVs, which can only be released upon cell lysis, thus significantly hindering the spread of the infection.[1][10]
Role in Biodefense and Public Health Preparedness
The primary impetus for tecovirimat's development was to create a medical countermeasure against a potential re-emergence of smallpox through bioterrorism.[2][4] The U.S. government, through Project BioShield, has stockpiled millions of doses of tecovirimat in the SNS.[1][3]
The 2022 global mpox (formerly monkeypox) outbreak served as the first major deployment of tecovirimat.[15] Given that the mpox virus is also an orthopoxvirus, the drug was made available through a CDC-sponsored Expanded Access Investigational New Drug (EA-IND) protocol.[5][16][17] This real-world application provided the first large-scale human data outside of controlled safety trials, leading to the initiation of formal clinical trials to assess its efficacy.[16][18]
Efficacy and Clinical Data
Preclinical Efficacy in Animal Models
Tecovirimat has demonstrated robust protective efficacy against lethal challenges with every orthopoxvirus tested in multiple animal models.[2] These pivotal studies, conducted under the FDA's Animal Rule, formed the basis for its approval for treating smallpox.[3][4]
| Animal Model | Challenging Virus | Outcome | Reference |
| Non-human Primates (NHPs) | Variola virus (VARV) | Significant survival benefit | [2] |
| Non-human Primates (NHPs) | Monkeypox virus (MPXV) | Significant survival benefit | [2] |
| Rabbits | Rabbitpox virus (RPXV) | Significant survival benefit | [2] |
| Mice | Ectromelia virus, Cowpox virus (CPXV), Vaccinia virus (VACV) | Significant survival benefit | [2] |
| Prairie Dogs | Monkeypox virus (MPXV) | Significant survival benefit | [2] |
Human Clinical Trial Data for Mpox
During the 2022 mpox outbreak, two major randomized clinical trials were initiated: STOMP (Study of Tecovirimat for Mpox) and PALM 007. The results, which became available in 2024, were unexpected. Both trials concluded that while tecovirimat was safe and well-tolerated, it did not meet its primary endpoint of reducing the time to lesion resolution or improving pain scores compared to placebo in the overall study populations.[16][18][19][20][21]
| Trial | Parameter | Tecovirimat Group | Placebo Group | Key Finding | Reference |
| STOMP (Clade II Mpox) | Clinical Resolution (Day 29) | ~83% of participants | ~84% of participants | No significant difference | [18][19] |
| Pain Score Improvement | 3.2 point decrease | 3.1 point decrease | No significant difference | [19] | |
| Undetectable Viral DNA (Day 8) | 48% of participants | 37% of participants | Statistically significant difference | [19] | |
| PALM 007 (Clade I Mpox) | Time to Lesion Resolution | No significant difference | No significant difference | Did not meet primary endpoint | [22][23] |
| Subgroup Analysis | Meaningful improvement noted in patients treated early (<7 days) or with severe disease (>100 lesions) | N/A | Potential benefit in specific subgroups warrants further study | [22] |
These findings suggest that for most patients with clade II mpox who are not severely immunocompromised, supportive care and pain management are sufficient.[16] The role of tecovirimat in treating severe disease or in immunocompromised individuals requires further investigation.[16]
Pharmacokinetics
The pharmacokinetic (PK) properties of tecovirimat have been established in healthy human volunteers. A critical aspect for its clinical use is the significant food effect; administration with a fatty meal is required to achieve adequate plasma concentrations.[3][24]
| Parameter | Value | Conditions/Notes | Reference |
| Bioavailability | ~40% higher with a fatty meal | Compared to fasted state. Meal of ~600 calories, 25g fat recommended. | [3][24] |
| Plasma Protein Binding | 77.3% - 82.2% | In humans | [24] |
| Apparent Half-life (t½) | ~21 hours | Following a 600 mg dose in healthy volunteers | [25] |
| Volume of Distribution (Vc/F) | 220 L (CV: 24%) | Central compartment | [25] |
| Volume of Distribution (Vp/F) | 341 L (CV: 77%) | Peripheral compartment | [25] |
| Dose Proportionality | Less than proportional | Increase in exposure is less than the increase in dose, especially above 600 mg. | [25] |
| PK in HIV+ Patients (on ART) | Cmax, Cmin, and AUC0-12 were ~40% lower | Compared to HIV-negative individuals, though all concentrations remained above the IC90. | [24][26] |
Antiviral Resistance
Resistance to tecovirimat is a known concern, particularly in immunocompromised patients undergoing prolonged therapy.[1][27] Resistance is conferred by single amino acid mutations in the viral F13L gene, which encodes the p37 protein.[9][27][28] These mutations typically occur at the dimer interface, preventing tecovirimat from binding and stabilizing the p37 dimer, thereby circumventing the drug's mechanism of action.[11][12][28]
-
Commonly Identified Resistance Mutations: G277C, A295E, N267D, N267del, A288P, A290V, D294V.[8][11][28]
The potential for resistance underscores the importance of appropriate therapeutic use and highlights the strategy of using combination therapies with antivirals that have different mechanisms of action to create a higher genetic barrier to resistance.[28]
Experimental Protocols
Protocol: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
This protocol is used to determine the concentration of tecovirimat required to inhibit viral plaque formation by 50% (EC50).[6][28]
-
Cell Culture: Seed susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and grow to a confluent monolayer.[6]
-
Drug Dilution: Prepare serial dilutions of tecovirimat in an appropriate culture medium.
-
Infection: Remove growth medium from cells. Infect the monolayers with a standardized amount of orthopoxvirus (e.g., vaccinia virus) calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour.[6]
-
Treatment & Overlay: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agar) mixed with the corresponding tecovirimat dilutions. Include virus-only and cell-only controls.[6]
-
Incubation: Incubate plates at 37°C with 5% CO2 for 3-5 days, until plaques are visible in the control wells.[6]
-
Staining & Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Count the number of plaques in each well.[6]
-
Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. Determine the EC50 value by plotting the percent inhibition against the drug concentration using a non-linear regression model.[28]
Protocol: Proximity Ligation Assay (PLA) for In-Cell Dimerization
This protocol provides evidence that tecovirimat induces the dimerization of the F13 protein within host cells.[11]
-
Cell Preparation: Transfect cells (e.g., HeLa or HEK293T) to express F13 protein tagged with an epitope (e.g., FLAG tag). Seed cells on coverslips or in microplates.
-
Treatment: Treat the transfected cells with varying concentrations of tecovirimat or a vehicle control (DMSO) and incubate.
-
Fixation & Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Primary Antibodies: Incubate cells with two primary antibodies raised in different species (e.g., mouse anti-FLAG and rabbit anti-FLAG) that recognize the same tag on the F13 protein.[11][29][30]
-
PLA Probes & Ligation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes). If the probes are in close proximity (<40 nm), which occurs when two F13 proteins dimerize, the oligonucleotides can be ligated to form a circular DNA template.[11]
-
Amplification: Add a DNA polymerase to perform rolling-circle amplification of the ligated template, creating a long DNA product.
-
Detection & Imaging: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product. Visualize the resulting fluorescent spots using fluorescence microscopy.[11]
-
Quantification: Quantify the PLA signal (number or area of fluorescent spots per cell) to measure the extent of F13 dimerization induced by tecovirimat.[11]
Conclusion
Zegruvirimat (tecovirimat) is an indispensable tool in the global biodefense arsenal (B13267) against orthopoxviruses, particularly smallpox. Its development under the Animal Rule and strategic stockpiling underscore its importance in national security. The drug's elegant "molecular glue" mechanism of action, which inhibits viral egress by stabilizing the p37 dimer, is now well-understood. However, recent randomized clinical trials for mpox have shown that, despite its safety, tecovirimat monotherapy does not provide a significant clinical benefit for most patients. These results highlight the critical importance of conducting rigorous clinical trials even for countermeasures developed for biodefense and suggest that future research should focus on its utility in severely ill or immunocompromised populations, its potential for post-exposure prophylaxis, and its use in combination with other antiviral agents to enhance efficacy and mitigate resistance.
References
- 1. Tecovirimat - Wikipedia [en.wikipedia.org]
- 2. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siga.com [siga.com]
- 4. journals.asm.org [journals.asm.org]
- 5. help.senate.gov [help.senate.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 8. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 13. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE | Semantic Scholar [semanticscholar.org]
- 15. Way Forward: Priorities for Research, Development, and Stockpiling - Future State of Smallpox Medical Countermeasures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 17. cdc.gov [cdc.gov]
- 18. globalbiodefense.com [globalbiodefense.com]
- 19. news-medical.net [news-medical.net]
- 20. Tecovirimat Clinical Trial Results [idse.net]
- 21. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]
- 22. investing.com [investing.com]
- 23. The Antiviral Tecovirimat is Safe but Did Not Improve Clade I Mpox Resolution in Democratic Republic of the Congo | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 24. iris.unito.it [iris.unito.it]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Pharmacokinetics of tecovirimat in subjects with Mpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zegruvirimat (Tecovirimat): Application Notes for In Vitro Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegruvirimat, also known as Tecovirimat (B1682736) or ST-246, is a potent antiviral drug with demonstrated efficacy against orthopoxviruses, including variola virus (the causative agent of smallpox) and monkeypox virus.[1][2] Its primary mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein (encoded by the F13L gene), which is essential for the formation of extracellular enveloped virus (EEV) and subsequent cell-to-cell spread.[3][4] By targeting this crucial step in the viral lifecycle, Tecovirimat effectively curtails the dissemination of the virus within a host.[3] This document provides detailed protocols for conducting an in vitro plaque reduction assay to determine the antiviral activity of this compound, along with a summary of its efficacy and a visualization of its mechanism of action.
Quantitative Data Summary
The antiviral activity of this compound is commonly quantified by its 50% effective concentration (EC₅₀), which is the concentration of the drug that reduces the number of viral plaques by 50%. The following table summarizes the in vitro efficacy of Tecovirimat against various orthopoxviruses.
| Virus Species | Strain | Cell Line | EC₅₀ (µM) | Reference |
| Vaccinia Virus | NYCBH | Various | 0.009 | [5] |
| Variola Virus | Multiple Strains | Various | 0.01 - 0.07 | [2][5] |
| Monkeypox Virus | Clade IIb | Vero | 0.017 | [5] |
| Monkeypox Virus | 2022 Strain | Calu-3 | 0.00647 (6.47 nM) | [5] |
| Monkeypox Virus | MPXV/France/IRBA2211i/2022 | Vero | 0.0127 (12.7 nM) | [1][6] |
| Cowpox Virus | Brighton Red | Various | 0.050 | [5] |
| Cowpox Virus (cidofovir-resistant) | Brighton Red | Various | 0.030 | [5] |
Note: EC₅₀ values can vary depending on the viral strain, cell line used, and specific assay conditions.[5]
Experimental Protocols
In Vitro Plaque Reduction Assay Protocol
This protocol outlines the steps to determine the antiviral efficacy of this compound by quantifying the reduction in viral plaques in a cell monolayer.
Materials:
-
Confluent cell monolayers of a susceptible cell line (e.g., Vero, Vero E6, or BSC-40 cells) in 6-well plates.[5]
-
Orthopoxvirus stock with a known titer (Plaque Forming Units/mL).
-
This compound (Tecovirimat) stock solution.
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread.[5]
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: One day prior to the assay, seed susceptible cells into 6-well plates at a density that will ensure a confluent monolayer on the day of infection.[7] Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound in a cell culture medium. The concentration range should be selected to bracket the expected EC₅₀ value.
-
Infection:
-
Treatment:
-
Remove the virus inoculum from the wells.
-
Add the prepared dilutions of this compound to the respective wells.
-
Include a "virus control" (no drug) and a "cell control" (no virus, no drug).[5]
-
-
Overlay: After a brief incubation period, add an overlay medium to each well.[5] This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation, typically 2-5 days, depending on the virus.[5]
-
Fixation and Staining:
-
Plaque Counting: Count the number of plaques in each well.
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus control (no drug).
-
The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis to fit a dose-response curve.
Visualizations
Mechanism of Action: this compound (Tecovirimat)
Caption: Tecovirimat inhibits the function of the VP37 protein, preventing the wrapping of intracellular mature virions and their subsequent release as extracellular enveloped virions, thus halting virus spread.
Experimental Workflow: Plaque Reduction Assay
Caption: A stepwise workflow for determining the in vitro antiviral activity of Tecovirimat using a plaque reduction assay.
References
- 1. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 4. Tecovirimat - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Establishing Tecovirimat-Resistant Orthopoxvirus Strains in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro establishment and characterization of Zegruvirimat (Tecovirimat)-resistant orthopoxvirus strains. The protocols detailed below are essential for understanding resistance mechanisms, developing next-generation antiviral therapies, and conducting surveillance for drug-resistant viruses.
Tecovirimat (B1682736) is a crucial antiviral therapeutic for treating human orthopoxvirus infections, including smallpox and mpox.[1] It functions by targeting the highly conserved viral protein VP37, which is encoded by the F13L gene in vaccinia virus and its orthologs in other orthopoxviruses.[1] The VP37 protein is essential for the formation of the viral outer envelope, and consequently, for the production of the extracellular enveloped virus (EEV), which is critical for cell-to-cell spread and long-range dissemination of the virus within a host. Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 protein and thereby blocking its function in viral wrapping.[1] This mechanism effectively halts the virus's ability to spread, thus controlling the infection.[1] However, the emergence of drug-resistant viral strains is a significant concern. Resistance to tecovirimat is primarily associated with mutations in the F13L gene that prevent the drug from binding to and inducing the dimerization of the VP37 protein.[1]
Data Presentation
Table 1: Experimentally Identified Tecovirimat Resistance-Associated Mutations in the Orthopoxvirus F13L Gene
| Amino Acid Substitution | Orthopoxvirus | Fold Increase in EC50 (Approximate) | Reference(s) |
| H238Q | Monkeypox Virus | >85 | [2][3] |
| P243S | Monkeypox Virus | >85 | [2][3] |
| N267D | Monkeypox Virus | >85 | [2][3] |
| N267del | Monkeypox Virus | 85 - 230 | [4] |
| A288P | Monkeypox Virus | >85 | [2][3] |
| A290V | Monkeypox Virus | >85 | [2][3] |
| D294V | Monkeypox Virus | >85 | [2][3] |
| A295E | Monkeypox Virus | >85 | [2][3] |
| I372N | Monkeypox Virus | >85 | [2][3] |
Note: The fold increase in EC50 is a measure of the level of resistance. It represents the ratio of the EC50 of the resistant virus to the EC50 of the wild-type virus. EC50 values can vary depending on the specific cell line, virus strain, and assay conditions used.
Experimental Protocols
Protocol 1: In Vitro Generation of Tecovirimat-Resistant Orthopoxvirus by Serial Passage
This protocol describes the methodology for generating tecovirimat-resistant orthopoxviruses in vitro through serial passage of the virus in the presence of escalating concentrations of the drug.[1][5]
Materials:
-
Permissive cell line for orthopoxvirus replication (e.g., BSC-40 or Vero cells)
-
Wild-type orthopoxvirus stock (e.g., Vaccinia virus, Monkeypox virus)
-
Tecovirimat (TPOXX® or ST-246)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 6-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Tecovirimat Stock Solution: Prepare a high-concentration stock solution of tecovirimat (e.g., 10 mM) in DMSO and store it at -20°C.[1][6] Further dilute the stock solution in cell culture medium to the desired working concentrations immediately before use.[1][6]
-
Initial Infection and Drug Selection:
-
Seed a 96-well plate with the permissive cell line to achieve a confluent monolayer.
-
Infect the cells with the wild-type orthopoxvirus at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Add a range of sub-inhibitory to inhibitory concentrations of tecovirimat to the infected cell cultures. The initial concentrations should bracket the known 50% effective concentration (EC50) for the wild-type virus.[1]
-
-
Incubation and Observation: Incubate the plates at 37°C in a CO₂ incubator and monitor the cells daily for the development of cytopathic effect (CPE).[1]
-
Harvesting and First Passage:
-
Once significant CPE is observed in the wells with the highest concentration of tecovirimat that still permits viral replication, harvest the virus from these wells.[1] This can be achieved by freeze-thawing the cells and supernatant to release the virus particles.
-
-
Subsequent Passages:
-
Use the harvested virus from the first passage to infect fresh cell monolayers in a new 96-well plate.
-
For this and subsequent passages, use a range of tecovirimat concentrations that are the same as and incrementally higher than the concentration from which the virus was harvested in the previous passage.[1][5]
-
Repeat the process of infection, incubation, observation, and harvesting for multiple passages. The emergence of resistance is indicated by the ability of the virus to replicate in increasingly higher concentrations of tecovirimat.[5]
-
Protocol 2: Plaque Purification of Resistant Virus
This protocol is for the isolation of clonal populations of the resistant virus from the mixed population generated during serial passage.
Materials:
-
Harvested virus from the final passage of Protocol 1
-
Permissive cell line in 6-well plates
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet solution
Procedure:
-
Serial Dilution and Infection: Prepare serial dilutions of the harvested resistant virus stock. Infect confluent monolayers of the permissive cell line in 6-well plates with the virus dilutions for 1-2 hours at 37°C.
-
Overlay Application: After the adsorption period, remove the virus inoculum and add the semi-solid overlay medium.[7] This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[7]
-
Incubation: Incubate the plates for 2-5 days at 37°C in a CO₂ incubator, or until plaques are clearly visible.[1]
-
Plaque Picking:
-
Amplification of Clonal Virus: Amplify each picked plaque in fresh cell monolayers to generate high-titer stocks of the putative clonal resistant virus.
Protocol 3: Phenotypic Characterization of Resistant Virus (Plaque Reduction Assay)
This protocol determines the EC50 of tecovirimat against the wild-type and plaque-purified resistant viral strains.
Materials:
-
Wild-type and plaque-purified resistant virus stocks
-
Permissive cell line in 6-well or 24-well plates
-
Tecovirimat serial dilutions
-
Semi-solid overlay medium
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed plates with the permissive cell line to form a confluent monolayer.
-
Virus Infection and Drug Treatment:
-
Dilute the virus stocks to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infect the cell monolayers with the virus in the presence of a range of tecovirimat concentrations.[1] Include a no-drug control.
-
-
Overlay and Incubation: After viral adsorption, add the semi-solid overlay medium and incubate until plaques are visible.[1]
-
Plaque Visualization and Counting: Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.[1] Count the number of plaques in each well.
-
EC50 Calculation: Calculate the EC50 value, which is the concentration of tecovirimat that reduces the number of plaques by 50% compared to the no-drug control. A significant increase in the EC50 for the selected virus compared to the wild-type virus confirms the resistant phenotype.
Protocol 4: Genotypic Characterization of Resistant Virus
This protocol is for identifying the specific mutations in the F13L gene that confer resistance to tecovirimat.
Materials:
-
Wild-type and plaque-purified resistant virus stocks
-
Viral DNA extraction kit
-
PCR primers flanking the F13L gene
-
PCR reagents
-
DNA sequencing service (Sanger or Next-Generation Sequencing)
Procedure:
-
Viral DNA Extraction: Extract viral DNA from the amplified resistant and wild-type virus stocks using a commercial kit.[1]
-
PCR Amplification of F13L: Amplify the entire coding region of the F13L gene using PCR with specific primers.[1]
-
DNA Sequencing: Purify the PCR product and sequence it using Sanger sequencing or a next-generation sequencing (NGS) platform.[1]
-
Sequence Analysis: Compare the F13L gene sequence of the resistant virus to that of the wild-type virus to identify any mutations.
Mandatory Visualization
Caption: Experimental workflow for generating a Tecovirimat-resistant virus strain.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Tecovirimat Resistance-Associated Mutations in Human Monkeypox Virus - Los Angeles County - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Community spread of a human monkeypox virus variant with a tecovirimat resistance-associated mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance passaging - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
Utilizing Zegruvirimat (Tecovirimat) in Animal Models of Orthopoxvirus Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegruvirimat, also known as Tecovirimat or ST-246, is a potent antiviral drug approved for the treatment of smallpox.[1] Its mechanism of action confers broad activity against orthopoxviruses, making it a critical tool in biodefense and for managing emerging orthopoxvirus threats.[1] Tecovirimat targets the highly conserved p37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the viral envelope and subsequent cell-to-cell spread of the virus.[1][2] By inhibiting this protein, Tecovirimat effectively halts the dissemination of the virus within the host.
The development and approval of Tecovirimat relied heavily on efficacy data from well-controlled animal studies, as human efficacy trials for smallpox are not feasible.[1][3][4] This was conducted under the U.S. Food and Drug Administration's (FDA) "Animal Rule," which allows for the approval of countermeasures for serious or life-threatening conditions based on animal data.[1][4] This document provides a summary of key quantitative data from these animal models and detailed protocols for researchers aiming to utilize Tecovirimat in their own orthopoxvirus infection models.
Data Presentation
Table 1: Efficacy of Oral Tecovirimat in Non-Human Primate (Monkeypox) Model
| Dose (mg/kg/day) | Duration (days) | Treatment Initiation (post-infection) | Survival Rate (%) | Reference |
| 0 (Placebo) | 14 | Day 4 | <10 | [3] |
| 0.3 | 14 | Day 4 | Not specified | [3] |
| 1 | 14 | Day 4 | Not specified | [3] |
| 3 | 14 | Day 4 | >90 | [1][3] |
| 10 | 14 | Day 4 | >90 | [3] |
| 20 | 14 | Day 4 | Not specified | [3] |
Table 2: Efficacy of Oral Tecovirimat in Rabbit (Rabbitpox) Model
| Dose (mg/kg/day) | Duration (days) | Treatment Initiation (post-infection) | Survival Rate (%) | Reference |
| 0 (Placebo) | 14 | Day 4 | 0 | [4] |
| 20 | 14 | Day 4 | ~90-100 | [5] |
| 40 | 14 | Day 4 | >90 | [3][5] |
| 80 | 14 | Day 4 | ~90-100 | [5] |
| 120 | 14 | Day 4 | ~90-100 | [5] |
Table 3: Pharmacokinetic Parameters of Oral Tecovirimat in Animal Models
| Animal Model | Dose (mg/kg) | Mean Cmax (ng/mL) | Mean Cmin (ng/mL) | Mean Cavg (ng/mL) | AUC0-24hr (ng·hr/mL) | Reference |
| Non-human Primate | 10 | 1444 | 169 | 598 | 14352 | [3] |
| Rabbit | 40 | 374 | 25 | 138 | 3318 | [3] |
Table 4: Pharmacokinetic Parameters of Intravenous Tecovirimat in Animal Models
| Animal Model | Administration Route | Dose | Mean Cmax (µg/mL) | Reference |
| Non-human Primate | Intravenous (4-6 hr infusion) | 10 mg/kg | Not explicitly stated, but slower infusion was used to avoid Cmax-related toxicity seen with rapid infusion. | [6] |
| Rabbit | Intravenous (15-minute infusion) | Not specified | Not specified | [6] |
| Mouse | Intravenous (10-minute infusion) | Not specified | Not specified | [6] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Tecovirimat and a general workflow for its evaluation in animal models.
References
- 1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Tecovirimat for the Treatment of Smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Zegruvirimat (Tecovirimat) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegruvirimat, also known as Tecovirimat (B1682736) or ST-246, is a potent inhibitor of orthopoxviruses, including variola virus (the causative agent of smallpox) and monkeypox virus.[1][2] Its mechanism of action involves targeting the viral p37 protein, encoded by the F13L gene, which is essential for the formation of the extracellular enveloped virus (EEV) and subsequent cell-to-cell spread.[2][3] Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 protein, thereby preventing its function in viral egress.[3][4] This unique mechanism of action makes it a critical tool in biodefense and public health. The development of analogs of Tecovirimat is a key area of research to identify compounds with improved potency, bioavailability, or resistance profiles. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs.
Data Presentation: In Vitro Efficacy of this compound and Analogs
The following table summarizes the in vitro antiviral activity of this compound and some of its known analogs against various orthopoxviruses. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds.
| Compound | Virus Strain(s) | Assay Type | EC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| This compound (ST-246) | Vaccinia virus | CPE | 0.01 | - | >4,000 | [5] |
| Cowpox virus | CPE | 0.05 | - | - | [2] | |
| Ectromelia virus | CPE | 0.07 | - | - | [2] | |
| Variola virus (multiple) | CPE | ≤0.067 | - | - | [6] | |
| Monkeypox virus (multiple) | CPE | <0.04 | - | - | [6] | |
| Monkeypox virus (clade IIb) | Plaque Reduction | - | 0.017 | - | [4] | |
| NIOCH-14 | Ectromelia virus | In vivo | - | - | Comparable to ST-246 | [7][8] |
| Monkeypox virus | In vivo | - | - | Comparable to ST-246 | [7] | |
| Variola virus | In vivo | - | - | Significant reduction in viral load | [8] | |
| IMCBH | Monkeypox virus (clade IIb) | Plaque Reduction | - | 0.074 | - | [4] |
| Adamantane Analog 18a | Vaccinia virus | CPE | - | 0.03 | 18,214 | [8] |
| Cowpox virus | CPE | - | - | 3,036 | [8] | |
| Ectromelia virus | CPE | - | - | 6,071 | [8] | |
| Analog 19 (4-fluoro) | Vaccinia virus | - | - | <0.05 | - | [8] |
| Analog 20 (4-chloro) | Vaccinia virus | - | - | 0.02 | - | [8] |
| Analog 21 (4-bromo) | Vaccinia virus | - | - | 0.02 | - | [8] |
| Analog 22 (4-nitro) | Vaccinia virus | - | - | 0.02 | - | [8] |
| CMX001 (Brincidofovir) | Variola virus (multiple) | - | 0.11 (average) | - | ~100-fold more potent than Cidofovir | [9][10] |
| Orthopoxviruses (various) | - | 0.07 - 0.8 | - | 24 to 271-fold enhancement over Cidofovir | [7] | |
| T-705 (Favipiravir) | Influenza A, B, C | - | - | 0.013-0.48 µg/ml | - | [11] |
| RNA viruses | - | - | 4.8-41 µg/ml | - | [11] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the cell line, virus strain, and assay conditions. SI (Selectivity Index) is calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, where CC₅₀ is the half-maximal cytotoxic concentration.
Experimental Protocols
This section provides detailed methodologies for key high-throughput screening assays to evaluate this compound analogs.
High-Throughput Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to identify compounds that protect host cells from virus-induced cell death.
Principle: Orthopoxvirus infection leads to a visible degradation of the host cell monolayer, known as the cytopathic effect (CPE). Antiviral compounds that inhibit viral replication will prevent or reduce CPE, thus preserving cell viability. Cell viability can be quantified using a colorimetric or luminescent readout.
Materials:
-
Cell Line: Vero E6 or A549 cells (ATCC)
-
Virus: Vaccinia virus (e.g., WR strain) or Cowpox virus at a known titer (PFU/mL)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Positive Control: this compound (Tecovirimat)
-
Negative Control: 100% DMSO
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/XTT colorimetric reagents.
-
Equipment: 384-well clear-bottom, white-walled assay plates, automated liquid handler, plate reader (luminometer or spectrophotometer).
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to a concentration of 2 x 10⁵ cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment and formation of a monolayer.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and controls in 100% DMSO.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50-100 nL) of the compound solutions to the assay plates. The final DMSO concentration should be ≤0.5%.
-
Include wells for positive control (this compound), negative control (DMSO), and uninfected cells (cell control).
-
-
Virus Infection:
-
Dilute the virus stock in assay medium to a concentration that will result in 80-90% CPE after 48-72 hours. This corresponds to a multiplicity of infection (MOI) of approximately 0.01-0.1.
-
Add 25 µL of the diluted virus to all wells except the cell control wells. Add 25 µL of assay medium to the cell control wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Quantification of Cell Viability:
-
After the incubation period, visually inspect the plates for CPE.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100
-
Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.
-
Simultaneously, perform a cytotoxicity assay by treating uninfected cells with the compounds and determine the CC₅₀.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
-
High-Throughput Plaque Reduction Neutralization Test (PRNT)
This is a more stringent secondary assay to confirm the antiviral activity and quantify the reduction in infectious virus particles.
Principle: This assay measures the ability of a compound to reduce the number of infectious virus particles, which form localized areas of cell death or "plaques" in a cell monolayer.
Materials:
-
Same as for the CPE assay.
-
Overlay Medium: Assay medium containing 1.2% methylcellulose (B11928114) or other semi-solid medium.
-
Fixative: 4% paraformaldehyde in PBS.
-
Stain: 0.1% crystal violet solution in 20% ethanol.
-
Equipment: 96-well or 384-well clear-bottom plates, automated liquid handler, high-content imager or automated microscope.
Protocol:
-
Cell Seeding:
-
Seed cells in 96-well or 384-well plates to form a confluent monolayer as described in the CPE assay protocol.
-
-
Compound and Virus Incubation:
-
Prepare serial dilutions of the test compounds.
-
In a separate plate, mix the compound dilutions with a fixed amount of virus (e.g., 100-200 PFU/well) and incubate for 1 hour at 37°C to allow the compound to bind to the virus or host cells.
-
-
Infection and Overlay:
-
Remove the culture medium from the cell plates and add the compound-virus mixture.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Gently remove the inoculum and add 100 µL (for 96-well) or 50 µL (for 384-well) of overlay medium to each well.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator until plaques are visible.
-
-
Plaque Visualization and Quantification:
-
Carefully remove the overlay medium.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the wells with PBS.
-
Stain the cells with 0.1% crystal violet for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Image the plates using a high-content imager or automated microscope.
-
Use image analysis software to count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
High-Content Imaging Assay for Viral Egress Inhibition
This assay directly visualizes the effect of compounds on the cell-to-cell spread of the virus, which is the hallmark of Tecovirimat's mechanism of action.
Principle: A recombinant vaccinia virus expressing a fluorescent protein (e.g., GFP or mCherry) is used to infect a cell monolayer. In the presence of an egress inhibitor like Tecovirimat, the virus will be confined to the initially infected cells, resulting in small, localized fluorescent foci. In the absence of an inhibitor, the virus will spread to neighboring cells, forming larger fluorescent plaques or "comets".
Materials:
-
Cell Line: BS-C-1 or HeLa cells.
-
Virus: Recombinant Vaccinia virus expressing GFP (VACV-GFP).
-
Other materials are the same as for the PRNT assay, excluding the crystal violet stain.
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
Equipment: High-content imaging system with automated microscopy and image analysis software.
Protocol:
-
Cell Seeding and Compound Addition:
-
Follow the procedures described in the CPE assay for cell seeding and compound addition in 384-well optical-bottom plates.
-
-
Virus Infection:
-
Infect the cells with VACV-GFP at a low MOI (e.g., 0.01) to allow for multiple rounds of replication and spread.
-
Incubate for 24-48 hours.
-
-
Cell Staining and Imaging:
-
Add Hoechst 33342 to the live cells to stain the nuclei and incubate for 15-30 minutes.
-
Acquire images of each well using a high-content imaging system, capturing both the GFP (virus) and DAPI/Hoechst (nuclei) channels.
-
-
Image Analysis:
-
Use image analysis software to:
-
Identify and count the number of cells (based on nuclear stain).
-
Identify and quantify the GFP-positive areas (infected cells).
-
Measure the size and number of fluorescent foci/plaques.
-
-
-
Data Analysis:
-
Calculate the percentage of infected cells and the average size of the fluorescent plaques for each compound treatment.
-
Compounds that inhibit viral egress will show a significant reduction in the average plaque size and may not significantly reduce the initial number of infected cells at lower concentrations.
-
Determine the IC₅₀ based on the reduction in plaque size.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Development of the small-molecule antiviral ST-246® as a smallpox therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ST-246® for Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro efficacy of ST246 against smallpox and monkeypox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. caymanchem.com [caymanchem.com]
Application Note: Zegruvirimat (Tecovirimat) Formulation for In Vivo Animal Studies
Introduction
Zegruvirimat, more commonly known as Tecovirimat (B1682736) (TPOXX®, ST-246), is a potent antiviral agent developed as a medical countermeasure against orthopoxvirus infections, including smallpox (variola virus) and mpox (monkeypox virus).[1][2][3] Its approval by regulatory bodies like the U.S. Food and Drug Administration (FDA) was granted under the "Animal Rule," which allows for efficacy to be established through well-controlled animal studies when human trials are not ethical or feasible.[3][4][5][6] Tecovirimat's mechanism of action is highly specific; it targets the conserved orthopoxvirus p37 protein (encoded by the F13L gene), which is essential for the formation of the extracellular enveloped virus (EEV), the form of the virus crucial for cell-to-cell spread and dissemination within a host.[1][7][8] By inhibiting p37, Tecovirimat effectively traps the virus within infected cells, halting the progression of the infection.[7][8] This document provides detailed protocols for the formulation and administration of Tecovirimat for in vivo research, summarizing key data from pivotal animal efficacy studies.
Mechanism of Action
Tecovirimat specifically inhibits the function of the viral protein p37. This protein acts as a crucial component in the viral maturation pathway, mediating the wrapping of intracellular mature virions (IMVs) with a double membrane derived from cellular organelles to form intracellular enveloped virions (IEVs).[1][7] These IEVs are then transported to the cell surface and released as EEVs. Tecovirimat functions as a "molecular glue," inducing the dimerization of p37 and blocking its function.[7][9] This prevents the formation of IEVs and subsequent EEVs, thereby limiting viral spread and allowing the host immune system to control the infection.[1][9]
Formulation Protocols
Tecovirimat is available in oral and intravenous formulations.[10] For animal studies, oral gavage is the most common administration route, requiring the preparation of a stable suspension.
Protocol 1: Oral Suspension Formulation for Gavage
This protocol is based on the vehicle used in pivotal non-clinical studies.[11]
Materials and Reagents:
-
Tecovirimat monohydrate powder
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Polysorbate 80 (Tween 80)
-
Sterile, purified water
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and analytical balance
Procedure:
-
Prepare the Vehicle Solution:
-
In a suitable container, add approximately 80% of the final required volume of purified water.
-
While stirring, slowly add 1% (w/v) of HPMC. Continue to stir until fully dissolved. This may require an extended period.
-
Add 0.5% (w/v) of Tween 80 to the HPMC solution.[11] Continue stirring until the solution is homogenous.
-
Add purified water to reach the final desired volume and mix thoroughly.
-
-
Prepare the Tecovirimat Suspension:
-
Weigh the required amount of Tecovirimat monohydrate powder to achieve the target concentration (e.g., 10 mg/mL).
-
Slowly add the Tecovirimat powder to the prepared vehicle solution while continuously stirring.
-
Continue stirring until a uniform suspension is achieved. The suspension should be stirred continuously, even during dosing, to ensure homogeneity.
-
The final formulation is ready for administration by oral gavage.[11]
-
Protocol 2: Intravenous (IV) Formulation
The IV formulation is intended for subjects unable to take oral medication and uses a solubilizing agent.[12]
Materials and Reagents:
-
Tecovirimat monohydrate active pharmaceutical ingredient (API)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
Sterile 0.22 µm filter
-
Aseptic processing environment (e.g., laminar flow hood)
Procedure:
-
Compounding:
-
In an aseptic environment, dissolve Hydroxypropyl-β-cyclodextrin (e.g., 400 mg/mL) in the required volume of WFI.[12]
-
Slowly add the Tecovirimat API (e.g., to a final concentration of 10 mg/mL) to the cyclodextrin (B1172386) solution while stirring.[12]
-
Continue mixing until the API is completely dissolved.
-
-
Sterilization and Filling:
-
Sterile filter the bulk solution through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the solution into sterilized vials.
-
Stopper and seal the vials. The final product is ready for dilution and administration via infusion. Infusion times in animal models have varied from 10 minutes in mice to 4-6 hours in non-human primates to manage Cmax-related toxicity.[4]
-
Experimental Protocols for In Vivo Efficacy Studies
The efficacy of Tecovirimat was established in non-human primate and rabbit models of lethal orthopoxvirus infection.[4][5][13]
Protocol 3: Non-Human Primate (NHP) Monkeypox Model
-
Animal Model: Cynomolgus macaques (Macaca fascicularis).[4]
-
Challenge Agent: Lethal intravenous (IV) dose of monkeypox virus (e.g., Zaire 1979 strain).[4]
-
Treatment Initiation: Dosing is typically initiated on day 4 post-infection, after the onset of clinical signs such as pock lesions.[4][11]
-
Dosing Regimen:
-
Drug: Tecovirimat oral suspension administered via gavage.[4][11]
-
Dosage: An efficacious dose of 10 mg/kg/day was established.[11][13]
-
Duration: Administered once daily for 14 consecutive days.[4][11]
-
Administration Note: Dosing is often followed by hydrated monkey chow to simulate a "fed" state, which enhances absorption.[14][15]
-
-
Endpoints & Monitoring:
Protocol 4: Rabbit Rabbitpox Model
-
Animal Model: New Zealand White rabbits.[4]
-
Challenge Agent: Lethal intradermal dose of rabbitpox virus (Utrecht strain).[4]
-
Treatment Initiation: Treatment begins on day 4 post-challenge, following the onset of fever and viremia.[4][11]
-
Dosing Regimen:
-
Endpoints & Monitoring:
-
Primary: Survival.
-
Secondary: Fever, clinical signs, and viral load in blood.[4]
-
Quantitative Data Presentation
The following tables summarize key efficacy and pharmacokinetic data from the pivotal animal studies that supported the approval of Tecovirimat.
Table 1: Efficacy of Oral Tecovirimat in Lethal Challenge Models
| Animal Model | Challenge Virus | Tecovirimat Dose | Treatment Start | Survival Rate | Citation(s) |
| Cynomolgus Macaque | Monkeypox (IV) | 10 mg/kg/day for 14 days | Day 4 Post-Infection | >90% | [4][11][13] |
| NZW Rabbit | Rabbitpox (ID) | 40 mg/kg/day for 14 days | Day 4 Post-Infection | >90% | [4][11][13] |
| CAST/EiJ Mouse | Monkeypox (IN) | Daily Oral Treatment | Post-Infection | Markedly reduced viral titers | [16] |
Table 2: Comparative Steady-State Pharmacokinetics (Oral Dosing)
| Species | Dose | Cmax (ng/mL) | Cavg (ng/mL) | AUC₀₋₂₄hr (ng·hr/mL) | Citation(s) |
| Rabbit | 40 mg/kg/day | 374 | 138 | 3,318 | [13] |
| NHP | 10 mg/kg/day | 1,444 | 598 | 14,352 | [13] |
| Human | 600 mg twice daily | 2,209 | 1,270 | 30,632 | [13] |
Note: The NHP model was considered more conservative for estimating required human drug exposure due to the higher plasma concentrations needed for full effectiveness compared to the rabbit model.[11][13]
References
- 1. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. FDA Approves First Smallpox Drug | Consultant360 [consultant360.com]
- 7. benchchem.com [benchchem.com]
- 8. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. binasss.sa.cr [binasss.sa.cr]
- 12. Overview of the regulatory approval of tecovirimat intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future tecovirimat development potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Tecovirimat for the Treatment of Smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Treatment Delay on Efficacy of Tecovirimat Following Lethal Aerosol Monkeypox Virus Challenge in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-administration of tecovirimat and ACAM2000™ in non-human primates: Effect of tecovirimat treatment on ACAM2000 immunogenicity and efficacy versus lethal monkeypox virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative PCR Methods for Assessing Zegruvirimat (Tecovirimat) Antiviral Effect
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zegruvirimat, commercially known as Tecovirimat (B1682736) (TPOXX®), is a potent antiviral drug with significant activity against orthopoxviruses, including variola virus (the causative agent of smallpox) and mpox virus.[1][2] Its primary mechanism of action involves the inhibition of the orthopoxvirus p37 protein, encoded by the F13L gene. This protein is crucial for the formation of the extracellular enveloped virus (EEV), a form of the virus essential for cell-to-cell spread.[3][4][5] Tecovirimat acts as a "molecular glue," promoting the dimerization of the p37 protein, which blocks its function in viral wrapping and ultimately halts the spread of the virus within the host.[2][6]
Quantitative Polymerase Chain Reaction (qPCR) is a fundamental tool for assessing the antiviral efficacy of this compound. This technique allows for the precise quantification of viral DNA, providing a direct measure of viral load and the extent of viral replication inhibition. These application notes provide detailed protocols for utilizing qPCR to evaluate the antiviral effect of this compound against orthopoxviruses.
Mechanism of Action of this compound (Tecovirimat)
This compound targets the orthopoxvirus F13L protein (also known as p37), a key enzyme involved in the late stages of viral morphogenesis.[3][4] The F13L protein is a palmitoylated peripheral membrane protein essential for the wrapping of intracellular mature virions (IMV) with a double membrane derived from the trans-Golgi or early endosomes, leading to the formation of intracellular enveloped virions (IEV).[4] These IEVs are then transported to the cell surface and released as EEVs, which are critical for long-range dissemination of the virus.[4]
This compound binds to the F13 protein and induces its dimerization, acting as a molecular glue.[6][7] This drug-induced dimerization prevents the F13 protein from interacting with other cellular components necessary for the membrane-wrapping process, thereby inhibiting the formation of IEV and subsequent EEV.[4] As a result, the virus is trapped inside the infected cell, preventing its spread to other cells.[4]
Quantitative Data Presentation
The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound (Tecovirimat) against Various Orthopoxviruses
| Virus Species | Strain | Cell Line | EC₅₀ (µM) | Reference |
| Vaccinia Virus | NYCBH | Various | 0.009 | |
| Variola Virus | Multiple Strains | Various | 0.01 - 0.07 | |
| Mpox Virus | Clade IIb | Vero | 0.014 | |
| Mpox Virus | Clade IIb | U2OS | 0.0018 - 0.0043 | [8] |
Note: EC₅₀ values can vary depending on the viral strain, cell line used, and specific assay conditions.[9]
Table 2: Reduction in Viral Genome Copies following this compound Treatment in Calu-3 Cells
| This compound Concentration (nM) | Time Point | % Reduction in Supernatant (Viral Genome Copies) | % Reduction Intracellular (Viral Genome Copies) | Reference |
| 10 | 48 h | 81% | 77% | [10][11] |
| 10 | 72 h | 63% | 90.74% | [10] |
Experimental Protocols
This section provides detailed methodologies for assessing the antiviral effect of this compound using qPCR.
Protocol 1: In Vitro Antiviral Assay using qPCR
This protocol describes the determination of this compound's antiviral activity in a cell culture model by quantifying the reduction in viral DNA.
Materials:
-
Susceptible cell line (e.g., Vero E6, BSC-40, or Calu-3 cells)
-
Orthopoxvirus stock of known titer
-
This compound (Tecovirimat) monohydrate
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Viral DNA extraction kit
-
qPCR master mix, primers, and probes for a conserved orthopoxvirus gene (e.g., F13L, E9L, or a pan-orthopoxvirus target)
-
Real-time PCR instrument
Experimental Workflow:
Procedure:
-
Cell Seeding: Plate a suitable cell line (e.g., Vero E6) in 24- or 96-well plates and incubate until a confluent monolayer is formed.[9]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions of the drug in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with an orthopoxvirus at a multiplicity of infection (MOI) of 0.1.[10][11] Allow the virus to adsorb for 1-2 hours at 37°C.[9]
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 48 or 72 hours).[10]
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatants and/or lyse the cells to collect intracellular material.
-
Viral DNA Extraction: Extract viral DNA from the collected samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis:
-
Set up the qPCR reaction using a suitable master mix, primers, and a probe targeting a conserved orthopoxvirus gene.
-
Example qPCR Primers and Probes for Orthopoxvirus Detection:
-
Thermocycling Conditions (General Example): [12]
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (45 cycles):
-
95°C for 10 seconds
-
55°C for 10 seconds
-
72°C for 10 seconds
-
-
-
-
Data Analysis:
-
Generate a standard curve using a known quantity of viral DNA to quantify the viral genome copies in each sample.
-
Calculate the percentage reduction in viral DNA in the this compound-treated samples compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: qPCR for Viral Load Monitoring in Animal Models
This protocol outlines the use of qPCR to quantify viral load in samples from animal models treated with this compound.
Materials:
-
Samples from animal models (e.g., whole blood, lesion swabs, tissue homogenates)
-
DNA extraction kit suitable for the sample type
-
qPCR reagents as described in Protocol 1
Procedure:
-
Sample Collection: Collect relevant samples (e.g., blood, swabs) from the animal models at various time points post-infection and treatment.
-
DNA Extraction: Isolate total DNA from the collected samples using an appropriate DNA extraction kit.
-
qPCR Analysis: Perform qPCR as described in Protocol 1 to quantify the number of viral genome copies per mL of blood or per swab.
-
Data Analysis: Compare the viral load in this compound-treated animals to that in the placebo-treated control group to determine the in vivo efficacy of the drug.
Conclusion
Quantitative PCR is an indispensable method for the preclinical and clinical evaluation of this compound's antiviral activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately assess the efficacy of this important antiviral therapeutic against orthopoxvirus infections. Adherence to detailed and standardized protocols is crucial for generating reliable and reproducible data in the development and surveillance of antiviral agents.
References
- 1. Detection of monkeypox virus with real-time PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siga.com [siga.com]
- 3. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity of Tecovirimat against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Orthopoxvirus DNA by Real-Time PCR and Identification of Variola Virus DNA by Melting Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Zegruvirimat (Tecovirimat) Against Vaccinia Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to assess the antiviral efficacy of Zegruvirimat (Tecovirimat) against vaccinia virus (VACV). Tecovirimat (B1682736) is a potent inhibitor of orthopoxviruses, and these guidelines will facilitate standardized and reproducible in vitro testing.
Introduction
Tecovirimat is an antiviral drug that targets the orthopoxvirus VP37 envelope protein, which is encoded by the F13L gene.[1][2][3] This protein is crucial for the formation of extracellular enveloped virions (EEVs), thereby preventing the cell-to-cell spread of the virus.[1][3] In vitro studies are fundamental for the initial evaluation of antiviral efficacy, determination of dose-response relationships, and assessment of cytotoxicity. Commonly used cell lines for these assays include Vero (African green monkey kidney) and Calu-3 (human lung adenocarcinoma) cells.[1]
Cell Line Selection Rationale
-
Vero Cells: This cell line is a cornerstone in virology due to its high susceptibility to a wide range of viruses and its deficiency in interferon production, which allows for robust viral replication. Vero cells are a standard model for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of antiviral compounds.[1]
-
Calu-3 Cells: As a human bronchial epithelial cell line, Calu-3 cells offer a more physiologically relevant model for studying viruses with respiratory involvement.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on Tecovirimat's efficacy and cytotoxicity in various cell lines from published studies.
| Cell Line | Virus | Parameter | Value | Reference |
| Vero | Vaccinia Virus (VACV) | IC50 | 6 to 8.6 nM | [1][4] |
| Vero | Monkeypox Virus (MPXV) | IC50 | 12.7 nM | [1][4] |
| Vero | Various Orthopoxviruses | EC50 | 0.01 to 0.07 µM | [1][5] |
| Calu-3 | Monkeypox Virus (MPXV) | CC50 (48h) | 14.13 nM (11.71-17.14 nM) | [1][6] |
| Calu-3 | Monkeypox Virus (MPXV) | CC50 (72h) | 11.02 nM (9.3-13.22 nM) | [1][6] |
| Calu-3 | Monkeypox Virus (MPXV) | Viral Genome Reduction (Supernatant, 10 nM) | 81% | [1][6] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: General Cell Culture and Virus Propagation
-
Cell Maintenance: Culture Vero or Calu-3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
Virus Stock Preparation: Infect a confluent monolayer of Vero or HeLa cells with vaccinia virus at a low multiplicity of infection (MOI) of 0.1.[7] After 2-3 days, when the cytopathic effect (CPE) is extensive, harvest the cells and supernatant. Subject the harvested material to three cycles of freeze-thawing to release intracellular virions.[7]
-
Virus Titer Determination: Determine the virus titer (plaque-forming units per mL or PFU/mL) using a standard plaque assay on Vero cells.[1]
Protocol 2: Tecovirimat Efficacy Testing (Plaque Reduction Neutralization Test - PRNT)
This protocol determines the concentration of Tecovirimat required to inhibit viral plaque formation.[1]
-
Cell Seeding: Seed Vero or Calu-3 cells in 24-well plates and grow until they reach 90-100% confluency.[1]
-
Drug Dilution: Prepare serial dilutions of Tecovirimat in culture medium (e.g., DMEM with 2% FBS). The final DMSO concentration should be non-toxic to the cells (e.g., <0.1%).[1]
-
Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Infect the cells with vaccinia virus at an MOI that will produce 50-100 plaques per well (e.g., MOI of 0.01) for 1 hour at 37°C.[1]
-
Treatment: After the adsorption period, remove the inoculum and wash the cells with PBS. Add the prepared Tecovirimat dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).[1]
-
Overlay: Overlay the cells with a medium containing 1.6% carboxymethyl cellulose (B213188) and the corresponding Tecovirimat concentrations.[1]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible in the virus-only control wells.[1]
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Stain the cells with 0.1% crystal violet solution for 15-20 minutes.[1]
-
Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[1]
Protocol 3: Viral Yield Reduction Assay
This protocol quantifies the reduction in infectious virus production in the presence of Tecovirimat.[1]
-
Procedure: Follow steps 2.1 to 2.4 from Protocol 2.
-
Incubation: Instead of adding an overlay, add culture medium with the respective Tecovirimat concentrations and incubate for the desired time (e.g., 48 or 72 hours).[1]
-
Harvest: After incubation, harvest the cells and supernatant and lyse the cells by three freeze-thaw cycles.
-
Titration: Determine the viral titer (PFU/mL) of the lysate from each concentration of Tecovirimat using a standard plaque assay.
-
Analysis: Calculate the percentage of viral yield reduction for each drug concentration compared to the virus-only control.
Protocol 4: Cytotoxicity Assay
This protocol determines the concentration of Tecovirimat that is toxic to the host cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[1]
-
Drug Dilution: Prepare serial dilutions of Tecovirimat in culture medium.[1]
-
Treatment: Replace the medium in the wells with the prepared drug dilutions. Include a cell-only control with no drug.[1]
-
Incubation: Incubate the plate for the same duration as the efficacy assays (e.g., 48 or 72 hours).[1]
-
Viability Measurement: Measure cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[1]
-
Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the CC50 value by plotting the percentage of viability against the drug concentration.[1]
Protocol 5: Quantitative PCR (qPCR) for Viral Genome Quantification
This protocol offers a rapid and sensitive method to quantify viral DNA.[8][9][10][11]
-
Sample Preparation: At desired time points post-infection (with and without Tecovirimat treatment), harvest the cell culture supernatant and/or the cell lysate.
-
DNA Extraction: Extract viral DNA from the samples using a commercial DNA extraction kit.[10]
-
qPCR Reaction: Set up a qPCR reaction using primers and a probe specific for a conserved vaccinia virus gene, such as the DNA polymerase gene (E9L).[8] A typical reaction mixture includes DNA extract, TaqMan Universal PCR Master Mix, forward and reverse primers, and a probe.[8]
-
Thermocycling: Perform the qPCR using a real-time PCR system with a standard protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[8]
-
Analysis: Quantify the viral genome copies by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from a known concentration of vaccinia virus genomic DNA.
Visualizations
Caption: Tecovirimat's mechanism of action against orthopoxvirus egress.
Caption: Experimental workflow for the Plaque Reduction Neutralization Test (PRNT).
Caption: Simplified overview of the Vaccinia Virus replication cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and comparison of a quantitative TaqMan-MGB real-time PCR assay to three other methods of quantifying vaccinia virions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantitative Real-Time PCR Assay for Measuring Poxvirus Replication and Cell Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Quantitative PCR-Based Assessment of Vaccinia Virus RNA and DNA in Infected Cells | Springer Nature Experiments [experiments.springernature.com]
Application of Zegruvirimat (Tecovirimat) in Studying Viral Egress Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zegruvirimat, more commonly known as Tecovirimat (B1682736) (TPOXX®), is a potent antiviral agent with significant activity against orthopoxviruses, including the variola virus (the causative agent of smallpox) and the monkeypox virus.[1][2][3] Its primary mechanism of action involves the inhibition of viral egress, the process by which newly formed virus particles are released from an infected host cell to spread the infection.[4][5][6] This unique mode of action makes Tecovirimat an invaluable tool for studying the intricate molecular mechanisms governing the late stages of the viral replication cycle. Tecovirimat specifically targets the viral protein p37, encoded by the F13L gene in orthopoxviruses.[1][2] This protein is essential for the formation of the extracellular enveloped virus (EEV), a form of the virus crucial for cell-to-cell spread.[1][7]
Recent structural and biochemical studies have revealed that Tecovirimat acts as a "molecular glue," inducing and stabilizing the dimerization of the F13 protein.[4][7][8][9][10][11] This drug-induced dimerization prevents the F13L protein from interacting with its necessary cellular partners, thereby halting the viral wrapping process and the formation of EEVs.[7][8] These findings provide a detailed molecular basis for Tecovirimat's antiviral activity and offer a powerful system for dissecting the components and dynamics of viral egress.
Data Presentation
Table 1: In Vitro Efficacy of Tecovirimat
| Parameter | Virus | Cell Line | Value | Reference |
| IC₅₀ | Monkeypox Virus | Calu-3 | 6.47 nM | [7] |
| IC₅₀ Range | Monkeypox Virus | BSC-40 | 5.6 - 7.2 nM | [7] |
| EC₅₀ | Monkeypox Virus (Clade IIb) | Vero | 1.8 - 4.3 nM | [12] |
| EC₅₀ (F13 Dimerization) | Recombinant sF13 | In solution (Mass Photometry) | 92 nM | [4][8] |
| CC₅₀ | - | Calu-3 | 14.13 nM (48h) | [7] |
Table 2: In Vivo and Clinical Efficacy of Tecovirimat
| Parameter | Model/Study Population | Key Findings | Reference |
| Viral Load Reduction | Non-human primates (Macaques) with Monkeypox | Rapid decline in blood viral load after treatment initiation. | [13][14] |
| Survival Rate | Non-human primates (Macaques) with Monkeypox | 100% protection in infected animals treated with 3-100 mg/kg once daily for 14 days. | [15] |
| Time to Viral Clearance | Humans with Mpox | Early administration (at symptom onset) predicted to reduce time to viral clearance by about 6 days. | [13][16][17] |
| Viral Shedding Duration | Humans with Mpox | Early tecovirimat administration may reduce the duration of viral shedding. | [18] |
| Replication Inhibition | Humans with Mpox (projected) | >90% inhibition of viral replication from infected cells after 3-5 days of administration. | [13][14][16][17] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay determines the concentration of Tecovirimat required to inhibit viral plaque formation.
Materials:
-
Vero E6 or other susceptible cell lines
-
High-titer virus stock (e.g., Monkeypox virus)
-
Culture medium (e.g., MEM with 10% FBS)
-
Tecovirimat stock solution
-
Overlay medium (e.g., culture medium with 1% carboxymethylcellulose)
-
10% formalin
-
Crystal violet solution
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock in culture medium.
-
Aspirate the culture medium from the cells and infect with the virus dilutions for 1-2 hours at 37°C.
-
During incubation, prepare serial dilutions of Tecovirimat in the overlay medium.
-
After the virus adsorption period, remove the inoculum and add the Tecovirimat-containing overlay medium to the respective wells. Include a virus-only control (no drug).
-
Incubate the plates at 37°C for 3-5 days until plaques are visible.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.[19]
-
Stain the cells with crystal violet solution for 15-20 minutes.[19]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.[19]
Protocol 2: Viral Yield Reduction Assay
This protocol quantifies the reduction in infectious virus production in the presence of Tecovirimat.
Materials:
-
Same as Protocol 1, excluding the overlay medium, formalin, and crystal violet.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
After the virus adsorption period, remove the inoculum and add culture medium with the respective Tecovirimat concentrations.
-
Incubate for the desired time (e.g., 48 or 72 hours).[19]
-
Harvest the cell culture supernatant and, if desired, the cell lysate.
-
Determine the viral titer in the supernatant and/or lysate using a standard plaque assay or TCID50 assay.[19]
-
Calculate the percentage of viral yield reduction for each drug concentration compared to the virus-only control.[19]
Protocol 3: Mass Photometry Assay for F13 Dimerization
This assay measures the ability of Tecovirimat to induce dimerization of the F13 protein in solution.
Materials:
-
Purified soluble F13 protein (sF13)
-
Tecovirimat stock solution
-
Assay buffer
-
Mass photometer instrument
Procedure:
-
Prepare a range of Tecovirimat concentrations in the assay buffer.
-
Add a constant concentration of sF13 to each Tecovirimat dilution.
-
Incubate the mixtures to allow for binding and dimerization.
-
Introduce the samples into the mass photometer. The instrument measures the mass of individual molecules by quantifying light scattering.[4][8]
-
For each sample, determine the proportion of sF13 monomers and dimers based on their molecular mass.
-
Plot the proportion of dimers against the Tecovirimat concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, the concentration of Tecovirimat required to induce dimerization of 50% of the sF13.[4][8]
Visualizations
Caption: Tecovirimat's mechanism of action on the viral egress pathway.
Caption: General experimental workflow for evaluating Tecovirimat's efficacy.
References
- 1. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 2. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral activity of Tecovirimat against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early administration of tecovirimat shortens the time to mpox clearance in a model of human infection | PLOS Biology [journals.plos.org]
- 14. Early administration of tecovirimat shortens the time to mpox clearance in a model of human infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak [mdpi.com]
- 16. Early administration of tecovirimat shortens the time to mpox clearance in a model of human infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and viral dynamics of tecovirimat in patients with MPOX: A multicenter open-label, double-arm trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Protocols for Assessing Zegruvirimat (Tecovirimat) Synergy with Other Antivirals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zegruvirimat (Tecovirimat), sold under the brand name Tpoxx, is a potent antiviral agent approved for the treatment of orthopoxvirus infections, including smallpox and mpox.[1][2] Its mechanism of action involves the inhibition of the viral p37 protein (encoded by the F13L gene), which is essential for the formation of extracellular enveloped virions (EEVs), thereby preventing cell-to-cell spread of the virus.[1][2] To enhance therapeutic efficacy, mitigate the risk of drug resistance, and potentially reduce required dosages, combination therapy with other antiviral agents is a critical area of investigation.[3] This document provides detailed protocols for assessing the synergistic effects of Tecovirimat (B1682736) in combination with other antivirals, such as Cidofovir (B1669016) and Brincidofovir, against orthopoxviruses.
Rationale for Combination Therapy
Combining antiviral agents with different mechanisms of action can lead to synergistic or additive effects, resulting in enhanced viral inhibition. Tecovirimat's unique target in the viral life cycle, the p37 protein, makes it an excellent candidate for combination therapy with drugs that target other viral processes, such as DNA replication.[1][4] For instance, Cidofovir and its lipid-soluble prodrug, Brincidofovir, are nucleotide analogs that inhibit viral DNA polymerase, thus halting viral replication.[4][5][6] The distinct mechanisms of action of Tecovirimat and these DNA polymerase inhibitors provide a strong basis for expecting synergistic interactions.[4]
Mechanisms of Action of Key Antivirals
A clear understanding of the individual drug mechanisms is fundamental to designing and interpreting synergy studies.
-
This compound (Tecovirimat): Tecovirimat acts as a "molecular glue," inducing the dimerization of the viral phospholipase F13, which is the product of the F13L gene (also known as p37).[7][8] This dimerization prevents the wrapping of intracellular mature virions (IMVs) and their subsequent release as extracellular enveloped virions (EEVs), effectively halting the spread of the virus to other cells.[1][7]
-
Cidofovir (CDV): Cidofovir is a nucleotide analog that, once phosphorylated within the host cell, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase.[5][6] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby inhibiting viral replication.[6]
-
Brincidofovir (BCV): Brincidofovir is a prodrug of cidofovir with higher oral bioavailability and a better safety profile.[5] Inside the cell, it is converted to cidofovir, which is then phosphorylated to its active diphosphate (B83284) form, inhibiting viral DNA polymerase in the same manner as cidofovir.[5]
Signaling and Viral Replication Pathways
The following diagrams illustrate the points of intervention for Tecovirimat and DNA polymerase inhibitors within the orthopoxvirus replication cycle.
Caption: Mechanisms of action for Tecovirimat and Cidofovir/Brincidofovir.
Experimental Protocols for In Vitro Synergy Assessment
The following protocols are designed to quantify the synergistic, additive, or antagonistic effects of Tecovirimat in combination with other antivirals.
Materials and Reagents
-
Cell Lines: A549 (human lung adenocarcinoma) or Vero (monkey kidney epithelial) cells are commonly used.[9][10]
-
Viruses: Vaccinia virus (VACV), a surrogate for more pathogenic orthopoxviruses, or clinical isolates of mpox virus.[9][11] A recombinant VACV expressing a reporter gene like Green Fluorescent Protein (GFP) or NanoLuc luciferase (Nluc) can facilitate high-throughput screening.[9]
-
Antiviral Compounds: this compound (Tecovirimat), Cidofovir, Brincidofovir, and other test compounds.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Reagents for Quantification:
-
For Plaque Reduction Assay: Crystal violet solution.
-
For CPE Reduction Assay: Cell viability reagents (e.g., MTT, MTS).
-
For Reporter Gene Assays: Reagents for detecting GFP or luciferase activity.
-
For Viral RNA/DNA Quantification: Reagents for real-time RT-PCR or qPCR.
-
Experimental Workflow: Checkerboard Assay
The checkerboard assay is a standard method for evaluating the interaction between two drugs.
Caption: Workflow for in vitro antiviral synergy testing.
Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of antiviral compounds to inhibit the formation of viral plaques.
-
Cell Seeding: Seed Vero or A549 cells in 6- or 12-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of Tecovirimat and the other antiviral(s) individually and in combination at fixed ratios.
-
Virus Infection and Treatment: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well). After a 1-hour adsorption period, remove the inoculum and add the media containing the different drug concentrations.[10]
-
Overlay and Incubation: Overlay the cells with a medium containing a solidifying agent like carboxymethyl cellulose (B213188) to restrict virus spread to adjacent cells.[10] Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[10]
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration and combination compared to the untreated virus control. Determine the EC50 (50% effective concentration) for each drug.
Data Analysis and Interpretation
The interaction between two drugs can be quantified using the Combination Index (CI), most commonly calculated using the Chou-Talalay method.[12]
-
CI < 1: Indicates synergy (the effect of the combination is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect (the effect of the combination is equal to the sum of the individual effects).
-
CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the individual effects).
Software such as CompuSyn, MacSynergy II, or SynergyFinder can be used to calculate CI values and generate synergy plots.[3][9]
Quantitative Data from Synergy Studies
The following tables summarize hypothetical and literature-derived data on the synergistic effects of Tecovirimat with other antivirals.
Table 1: In Vitro Efficacy of Individual Antivirals against Orthopoxviruses
| Antiviral Agent | Virus | Cell Line | EC50 | Reference |
| Tecovirimat | Mpox virus (2022 isolate) | Vero | 12.7 nM | [10] |
| Tecovirimat | Vaccinia virus | A549 | ~6-8.6 nM | [10] |
| Cidofovir | Mpox virus (2022 isolate) | Vero | 30 µM | [10] |
| Mycophenolate Mofetil (MMF) | Vaccinia virus | A549 | - | [13] |
| IMP-1088 | Vaccinia virus | A549 | - | [13] |
Table 2: Synergy Scores for Tecovirimat Combinations against Vaccinia Virus
| Drug Combination | Synergy Score (ZIP) | Interpretation | Reference |
| Tecovirimat + Mycophenolate Mofetil (MMF) | > 70 | Strong Synergy | [13] |
| Tecovirimat + IMP-1088 | > 43 | Strong Synergy | [13] |
Table 3: Synergy Scores for Tecovirimat Combinations against Mpox Virus
| Drug Combination | Synergy Score (ZIP) | Interpretation | Reference |
| Tecovirimat + Mycophenolate Mofetil (MMF) | > 37 | Strong Synergy | [13][14] |
Conclusion
The protocols outlined in this document provide a framework for the systematic evaluation of this compound (Tecovirimat) in combination with other antiviral agents. The checkerboard assay, coupled with robust data analysis methods like the Combination Index, allows for the quantitative assessment of synergy. The strong synergistic effects observed in preclinical studies with compounds like mycophenolate mofetil and IMP-1088 highlight the potential of combination therapies to enhance the clinical utility of Tecovirimat, particularly in the context of emerging drug resistance.[9][13] These methodologies are essential for the preclinical development of more effective treatment regimens for orthopoxvirus infections.
References
- 1. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 2. Tecovirimat - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. researchgate.net [researchgate.net]
- 7. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 9. researchgate.net [researchgate.net]
- 10. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. Repurposing Drugs for Synergistic Combination Therapies to Counteract Monkeypox Virus Tecovirimat Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes: Utilizing Zegruvirimat (Tecovirimat) for Orthopoxvirus Pathogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegruvirimat, known scientifically as Tecovirimat (B1682736) (formerly ST-246), is a potent and selective antiviral agent targeting orthopoxviruses.[1][2] Its high specificity makes it an invaluable tool for studying the pathogenesis of this viral genus, which includes human pathogens like the monkeypox virus (MPXV) and the variola virus (the causative agent of smallpox).[1][3] Tecovirimat's mechanism of action, which is distinct from DNA replication inhibitors, allows for the specific investigation of the later stages of the viral life cycle, particularly the formation and spread of extracellular virions.[4][5] These application notes provide detailed protocols and data to facilitate the use of Tecovirimat in research settings.
Mechanism of Action
Tecovirimat specifically targets the highly conserved orthopoxvirus protein p37, which is encoded by the F13L gene.[4][6][7] The p37 protein is a key component of the viral machinery responsible for the wrapping of intracellular mature virions (IMVs) with a double membrane derived from the Golgi or endosomal compartments.[1][8] This wrapping process is essential for the formation of intracellular enveloped virions (IEVs), which are subsequently released from the cell as extracellular enveloped virions (EEVs) or drive cell-to-cell spread.[4]
Tecovirimat functions as a "molecular glue," binding to a pocket on the p37 protein (F13) and inducing its homodimerization.[9][10][11][12][13][14] This drug-induced dimerization prevents p37 from interacting with its cellular partners, thereby inhibiting the wrapping of IMVs and blocking the formation of EEVs.[10] Consequently, while viral replication and the production of infectious IMVs within the host cell remain unaffected, the virus is unable to efficiently spread to neighboring cells, effectively trapping the infection within the initially infected cell.[4][15] This targeted inhibition allows researchers to dissect the specific role of EEVs in viral dissemination and pathogenesis.
Quantitative Data
The efficacy of Tecovirimat can be quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell culture. These values represent the drug concentration required to inhibit viral activity by 50%.
Table 1: In Vitro Efficacy of Tecovirimat Against Orthopoxviruses
| Virus Isolate | Cell Line | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |
| Monkeypox Virus (MPXV) 2022 French Isolate | Vero | Plaque Reduction | 12.7 | [3][16] |
| Monkeypox Virus (MPXV) 2022 Canadian Isolate | Vero | Viral Replication | Nanomolar Range | [17] |
| Monkeypox Virus (MPXV) Clade IIb | Vero | Plaque Reduction | ~5.0 | [10] |
| Monkeypox Virus (MPXV) Clade 1b | Vero | Plaque Reduction | ~5.0 | [18] |
| Monkeypox Virus (MPXV) Brazilian Isolates (18 total) | Vero | Plaque Reduction | 5.6 - 7.2 | [19] |
| Monkeypox Virus (MPXV) | Calu-3 | CPE Reduction | ~10.0 (92% reduction) | [20] |
| Diverse Orthopoxviruses (incl. Variola) | Multiple | CPE Assay | 10 - 70 | [1] |
Note: IC₅₀/EC₅₀ values can vary based on the specific viral strain, cell line, and assay conditions.
Table 2: Cytotoxicity and Selectivity
| Compound | Cell Lines | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Tecovirimat | Mouse, Rabbit, Monkey, Human | >50 | High (not specified) | [1] |
The high CC₅₀ value indicates low cytotoxicity, and the resulting high selectivity index underscores that Tecovirimat's antiviral effect occurs at concentrations far below those that would harm host cells.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for IC₅₀ Determination
This protocol details the methodology to determine the 50% inhibitory concentration (IC₅₀) of Tecovirimat against an orthopoxvirus in a susceptible cell line (e.g., Vero cells).
1. Materials
-
Tecovirimat (this compound) stock solution (e.g., 10 mM in DMSO)
-
Susceptible cell line (e.g., Vero E6 cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 2% FBS)
-
Orthopoxvirus stock of known titer (PFU/mL)
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or methylcellulose (B11928114) in water)
-
PBS (Phosphate-Buffered Saline)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
10% Formalin for cell fixation
-
6-well or 12-well cell culture plates
2. Procedure
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C with 5% CO₂.
-
Drug Dilution Preparation: On the day of the experiment, prepare serial dilutions of Tecovirimat in low-serum medium. A common starting concentration is 1 µM, followed by 1:3 or 1:5 serial dilutions. Include a "no-drug" vehicle control (DMSO diluted to the highest concentration used).
-
Virus Infection: When cells are 95-100% confluent, remove the culture medium. Infect the monolayers with the orthopoxvirus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.[21]
-
Drug Treatment: After the 1-hour adsorption period, remove the viral inoculum and wash the cell monolayers twice with sterile PBS.[21]
-
Overlay Application: Add 2 mL of the overlay medium containing the corresponding Tecovirimat serial dilutions to each well. Also, prepare a virus-only control (with vehicle) and a cell-only control (no virus, no drug).[21]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3 to 5 days, or until clear plaques are visible in the virus-only control wells.[21]
-
Fixation and Staining:
-
Aspirate the overlay medium carefully.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.[21]
-
Remove the formalin and stain the cells with 1 mL of crystal violet solution for 15-20 minutes.[21]
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.[21]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control using the formula: % Inhibition = 100 * (1 - [Plaques in Treated Well / Plaques in Control Well]).
-
Plot the percentage of inhibition against the log of the drug concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.[21]
-
References
- 1. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tecovirimat, a p37 envelope protein inhibitor for the treatment of smallpox infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Fragment-Based Approaches Identified Tecovirimat-Competitive Novel Drug Candidate for Targeting the F13 Protein of the Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. siga.com [siga.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral activity of Tecovirimat against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection [mdpi.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zegruvirimat (Tecovirimat) Solubility Challenges
Welcome to the technical support center for Zegruvirimat (Tecovirimat). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common solubility issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of Tecovirimat (B1682736)?
A1: Tecovirimat (also known as ST-246) is a white to off-white crystalline solid classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This classification signifies that it has low aqueous solubility and high membrane permeability .[1][3] Its inherent hydrophobicity makes it practically insoluble in water, particularly within a pH range of 2.0-6.5, with a reported solubility of less than 0.1 mg/mL.[1] This poor water solubility is the primary reason for challenges when preparing solutions in aqueous environments like cell culture media.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of Tecovirimat?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of Tecovirimat.[1] The compound is highly soluble in fresh, anhydrous DMSO, with reported solubilities reaching up to 75 mg/mL (199.29 mM) .[1][4] It is crucial to use anhydrous, sterile-filtered DMSO (cell culture grade) to achieve maximum solubility, as moisture-absorbing DMSO can reduce its effectiveness.[1][4]
Q3: I observed a white precipitate after diluting my Tecovirimat DMSO stock into cell culture medium. What is causing this and how can I prevent it?
A3: This common issue is known as "precipitation upon dilution" or "DMSO shock."[1] It occurs when a concentrated DMSO stock of a hydrophobic compound like Tecovirimat is rapidly added to an aqueous solution. The abrupt change in solvent polarity causes the compound to crash out of the solution.
To prevent this, follow these critical steps:
-
Reverse the Order of Addition: Always add the small volume of DMSO stock to the larger volume of pre-warmed (37°C) cell culture medium, never the other way around.[1]
-
Ensure Rapid Mixing: The key is to disperse the DMSO stock immediately and vigorously. This can be achieved by vortexing or pipetting the media rapidly while adding the stock solution.[1]
-
Use Intermediate Dilutions: Avoid adding the high-concentration stock directly into the final, large volume of media. Perform a serial or intermediate dilution in a smaller volume of media first.[1]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: What is the maximum soluble concentration of Tecovirimat I can expect to achieve in my cell culture medium?
A4: The maximum achievable concentration without precipitation depends heavily on the specific composition of your cell culture medium (e.g., serum content, pH) and the final DMSO concentration. If you observe precipitation, your target concentration may be above the solubility limit for that specific medium.[1] It is recommended to perform a dose-response curve to empirically determine the maximum soluble concentration in your specific experimental setup.[1]
Q5: Are there advanced methods to improve Tecovirimat's solubility for more demanding in vitro or in vivo experiments?
A5: Yes, several formulation strategies can enhance the aqueous solubility of Tecovirimat. For in vitro studies where higher concentrations are needed, consider using solubility enhancers such as surfactants (e.g., Tween 80), polymers, or complexing agents.[1][6] Specifically, forming a complex with hydroxypropyl-β-cyclodextrin has been shown to improve solubility.[1]
For in vivo applications, the intravenous (IV) formulation of Tecovirimat utilizes hydroxypropyl-β-cyclodextrin as a solubilizing agent.[7][8] Oral formulations for animal studies have been prepared using co-solvent systems containing DMSO, PEG300, Tween80, and corn oil.[4][9]
Quantitative Data Summary
The physicochemical properties and solubility of Tecovirimat are summarized below for quick reference.
Table 1: Physicochemical Properties of Tecovirimat Monohydrate
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅F₃N₂O₃·H₂O | [1] |
| Molecular Weight | 394.35 g/mol | [1][10] |
| Appearance | White to off-white crystalline solid | [1] |
| Classification | BCS Class II | [1] |
Table 2: Solubility of Tecovirimat in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 75 mg/mL (199.29 mM) | [1][4] |
| Water (pH 2.0-6.5) | < 0.1 mg/mL (Practically Insoluble) | [1] |
| Ethanol | < 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Tecovirimat Stock Solution in DMSO
Objective: To prepare a sterile, high-concentration stock solution of Tecovirimat monohydrate for use in cell culture assays.
Materials:
-
Tecovirimat monohydrate powder
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance and sterile weighing paper
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh 19.72 mg of Tecovirimat monohydrate powder.
-
Carefully transfer the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.[1] Note: Use fresh DMSO from a sealed container, as absorbed moisture can reduce solubility.[1][4]
-
Cap the vial tightly and vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.[1]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the 50 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[11]
Protocol 2: Dilution of DMSO Stock into Cell Culture Media (Anti-Precipitation Method)
Objective: To dilute the high-concentration DMSO stock into cell culture media while minimizing precipitation ("DMSO shock").
Materials:
-
Tecovirimat DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the Tecovirimat DMSO stock at room temperature.
-
Determine the final volume and concentration needed for your experiment. For this example, we will prepare 10 mL of media with a final Tecovirimat concentration of 10 µM. The final DMSO concentration will be 0.02%.
-
Perform an Intermediate Dilution:
-
Pipette 998 µL of pre-warmed media into a sterile tube.
-
Add 2 µL of the 50 mM DMSO stock to the media. Vortex immediately and vigorously for 10-15 seconds. This creates a 100 µM intermediate solution.
-
-
Perform the Final Dilution:
-
Pipette 9 mL of pre-warmed media into a new sterile tube.
-
While vortexing the media, add 1 mL of the 100 µM intermediate solution.
-
-
Visually inspect the final 10 µM working solution for any signs of precipitation (e.g., cloudiness, crystals).[1]
-
Use the working solution immediately for treating cells. Do not store diluted aqueous solutions of Tecovirimat. [1]
Visual Guides and Workflows
Mechanism of Action
Tecovirimat specifically targets the orthopoxvirus VP37 protein, which is essential for the wrapping of intracellular mature virions (IMV) into intracellular enveloped virions (IEV).[2][5] By inhibiting VP37, Tecovirimat effectively blocks this process, trapping the virus inside the host cell and preventing its cell-to-cell spread and dissemination.[5][12]
Caption: Tecovirimat's mechanism of action inhibiting viral egress.
Troubleshooting Workflow for Solubility Issues
If you encounter precipitation during your experiment, follow this logical troubleshooting guide to identify and solve the problem.
Caption: Troubleshooting workflow for Tecovirimat precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of ST-246® for Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Overview of the regulatory approval of tecovirimat intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future tecovirimat development potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. Tecovirimat | p37 envelope protein inhibitor| antiviral drug | CAS 869572-92-9 | ST-246; SIGA-246; TPOXX | smallbox| Buy Tecovirimat from Supplier InvivoChem [invivochem.com]
- 10. Tecovirimat monohydrate | C19H17F3N2O4 | CID 90479083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tecovirimat - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Zegruvirimat (Tecovirimat) for In vivo Mouse Studies
Welcome to the technical support center for Zegruvirimat (Tecovirimat) in vivo mouse studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Tecovirimat (B1682736) for in vivo mouse studies?
A1: The recommended starting dose for Tecovirimat in mouse models typically ranges from 10 mg/kg/day to 100 mg/kg/day, administered via oral gavage.[1][2] A common and effective dose demonstrated in multiple studies is 10 mg/kg/day, which has been shown to significantly reduce viral titers.[3] However, the optimal dose will depend on the specific mouse strain, the orthopoxvirus used for challenge, and the experimental endpoints.
Q2: What is the appropriate mouse model for studying Tecovirimat efficacy against monkeypox virus?
A2: The CAST/EiJ mouse model is a frequently used and relevant model for studying monkeypox virus pathogenesis and the efficacy of antivirals like Tecovirimat.[4][5] These mice have been shown to support robust viral replication.[4] BALB/c mice are also used, particularly for studies involving other orthopoxviruses like vaccinia virus.[3][6]
Q3: How should Tecovirimat be formulated for oral administration in mice?
A3: For animal studies, Tecovirimat is typically formulated as a suspension. A common vehicle consists of 1% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80 in sterile water.[4]
Q4: What is the standard treatment duration in mouse efficacy studies?
A4: A 14-day consecutive daily dosing regimen is a well-established treatment duration in pivotal animal studies for Tecovirimat.[1][2][7] However, shorter durations, such as 7 to 14 days, have also been shown to be effective.[3]
Q5: What are the expected outcomes of successful Tecovirimat treatment in a mouse model?
A5: Successful treatment should result in a significant reduction in viral titers in various tissues, particularly the lungs, and improved survival rates in lethal challenge models.[3][4][8] For example, a dose of 10 mg/kg/day has been shown to cause a 3.0-log reduction in lung viral titers by day 7 post-infection.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in viral titers between animals in the same treatment group. | Inconsistent oral gavage administration leading to variable drug absorption. Natural variation in individual animal responses. | Ensure proper training in oral gavage technique to minimize dosing errors. Increase the number of animals per group to improve statistical power. |
| Lower than expected efficacy. | Suboptimal drug formulation or solubility. Emergence of drug-resistant viral strains.[9][10] Incorrect timing of treatment initiation. | Prepare fresh drug suspension before each administration. Confirm the homogeneity of the suspension. Consider sequencing the F13L gene of the virus post-treatment to check for resistance mutations. Initiate treatment as early as possible post-infection for best results. |
| Adverse effects observed in treated animals (e.g., weight loss, lethargy not attributable to infection). | Potential drug toxicity at higher doses. The LD50 for a single oral dose in mice is reported to be 2000 mg/kg.[11] | Reduce the dosage. If a high dose is necessary, consider splitting the daily dose into two administrations. Monitor animals closely for any signs of distress. |
| Difficulty in achieving a homogenous drug suspension. | Tecovirimat has low aqueous solubility. | Ensure vigorous vortexing or sonication of the suspension before each use. Prepare smaller batches of the formulation more frequently. |
Quantitative Data Summary
Table 1: Efficacy of Oral Tecovirimat in Mouse Models
| Mouse Strain | Virus | Challenge Dose (PFU) | Tecovirimat Dose (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| CAST/EiJ | Monkeypox Virus (2022 Isolate) | 10^4 | 10 | 14 days | Significantly reduced viral titers in lungs (~3-log reduction at day 7). | [3] |
| BALB/c | Vaccinia Virus (WRvFire) | 10^5 | 10 | 7-14 days | Markedly reduced viral titers in lungs; undetectable by day 14. | [3] |
| BALB/c | Cowpox Virus | Not Specified | 10, 30, 100 | 14 days | Highly effective when initiated up to 72 hours post-inoculation. | [2] |
Experimental Protocols
Protocol 1: Preparation of Tecovirimat Suspension for Oral Gavage
Materials:
-
Tecovirimat monohydrate powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Sterile, deionized water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Prepare the vehicle solution:
-
In a sterile beaker, add 0.5 g of Tween 80 to approximately 80 mL of sterile water and stir until dissolved.
-
Slowly add 1 g of HPMC to the solution while continuously stirring to avoid clumping.
-
Continue stirring until the HPMC is fully dissolved. This may take several hours.
-
Bring the final volume to 100 mL with sterile water.
-
-
Prepare the Tecovirimat suspension:
-
Calculate the required amount of Tecovirimat powder based on the desired concentration and final volume. For a 10 mg/kg dose in a mouse receiving 0.2 mL, a concentration of 1 mg/mL would be needed.
-
Weigh the Tecovirimat powder and add it to the appropriate volume of the prepared vehicle solution in a sterile conical tube.
-
Vortex vigorously for 5-10 minutes to ensure a uniform suspension. Alternatively, sonicate the suspension.
-
Visually inspect the suspension for any large particles. It should appear as a uniform, milky suspension.
-
Store the suspension at 4°C for up to one week. Vortex thoroughly before each use.
-
Protocol 2: In Vivo Efficacy Study of Tecovirimat in a Mouse Model
Materials:
-
Orthopoxvirus stock (e.g., Monkeypox virus, Vaccinia virus)
-
Prepared Tecovirimat suspension and vehicle control
-
Isoflurane or other appropriate anesthetic
-
Oral gavage needles
-
Calibrated pipettes and sterile, disposable tips
-
Biosafety cabinet (appropriate for the virus being used)
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the facility for at least one week prior to the start of the experiment.[3]
-
-
Group Assignment:
-
Randomly assign mice to treatment and control groups (n=5-10 per group is recommended).[3]
-
-
Viral Challenge:
-
Anesthetize mice using isoflurane.
-
Infect mice via the desired route (e.g., intranasally with 10^5 PFU of Vaccinia virus in 20 µL of sterile PBS).[3]
-
-
Treatment Administration:
-
Begin treatment at a predetermined time point post-infection (e.g., 24 hours).
-
Administer the prepared Tecovirimat suspension or vehicle control orally via gavage once daily for the specified duration (e.g., 14 days).[2]
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
-
Efficacy Assessment:
-
At selected time points (e.g., day 7 and day 14 post-infection), euthanize a subset of animals from each group.
-
Harvest relevant tissues (e.g., lungs, spleen, liver) aseptically.
-
Homogenize the tissues and determine the viral load using a standard plaque assay or qPCR.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Tecovirimat, which targets the F13L protein to inhibit the formation of the extracellular enveloped virus.
Caption: A typical experimental workflow for evaluating Tecovirimat efficacy in a mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal Monkeypox Virus Infection of CAST/EiJ Mice Is Associated with a Deficient Gamma Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. mmsjournals.org [mmsjournals.org]
- 9. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Zegruvirimat (Tecovirimat) efficacy assays
Welcome to the technical support center for Zegruvirimat (Tecovirimat). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine Tecovirimat (B1682736) efficacy assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tecovirimat?
A1: Tecovirimat targets the orthopoxvirus VP37 protein (encoded by the F13L gene), which is a crucial component for the formation of the viral envelope.[1][2] By binding to VP37, Tecovirimat acts as a "molecular glue," inducing the dimerization of the protein.[2][3][4] This action inhibits the protein's function, preventing the wrapping of intracellular mature virions (IMVs) to form extracellular enveloped virions (EEVs).[1] This ultimately blocks the virus from leaving the host cell, thereby preventing its spread within the body.[5]
Q2: What is the typical EC50 range for Tecovirimat against various orthopoxviruses?
A2: Tecovirimat demonstrates potent activity across a range of orthopoxviruses. In cytopathic effect (CPE) assays, the 50% effective concentration (EC50) generally falls within the nanomolar range. For instance, against multiple strains of Variola virus, the EC50 is between 0.016 and 0.067 µM, while for Monkeypox virus, it ranges from 0.014 to 0.039 µM.[6][7]
Q3: Can viral resistance to Tecovirimat develop?
A3: Yes, resistance to Tecovirimat can emerge, particularly under suboptimal dosing conditions or during extended treatment in immunocompromised individuals.[8] Resistance is associated with single amino acid changes in the F13 protein, the target of the drug.[9][10] These mutations often occur at the dimer interface, preventing the drug-induced dimerization required to inhibit protein function.[4][11]
Q4: Are there different formulations of Tecovirimat available for research?
A4: Tecovirimat is available in oral capsules for clinical use and as an injection.[7] For research and in vitro assays, it is typically prepared from a stock solution, often in 100% dimethyl sulfoxide (B87167) (DMSO), before being serially diluted in cell culture medium.[12]
Troubleshooting Guide for Inconsistent Assay Results
This guide addresses common issues encountered during in vitro efficacy testing of Tecovirimat, such as in Plaque Reduction Neutralization Tests (PRNT) or CPE assays.
Problem 1: High Variability in Plaque Size or EC50 Values Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Monolayer | Ensure cells are seeded evenly and form a confluent, healthy monolayer before infection. Variations in cell density can significantly impact plaque formation. |
| Virus Titer Fluctuation | Re-titer virus stock frequently. Use a consistent, low multiplicity of infection (MOI) for assays to ensure a countable number of plaques (e.g., 50-100 PFU/well).[13] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of Tecovirimat for each experiment. Verify pipetting techniques and calibration to ensure accuracy. |
| Edge Effects in Plates | Avoid using the outer wells of assay plates, as they are more prone to evaporation, which can concentrate the drug and affect cell health. Fill outer wells with sterile PBS or media. |
Problem 2: No Dose-Dependent Inhibition Observed
| Possible Cause | Recommended Solution |
| Drug Inactivity | Confirm the integrity and purity of the Tecovirimat compound. Ensure proper storage conditions (e.g., -20°C for DMSO stock solutions).[12] |
| Resistant Virus Strain | If the virus strain is suspected to be resistant, sequence the F13L gene to check for known resistance-associated mutations.[9][14] Phenotypic resistance can be confirmed by a significant fold-increase in EC50 values compared to a wild-type reference strain.[15] |
| Incorrect Assay Window | The incubation time may be too long or too short. For plaque assays, allow sufficient time for clear plaque formation (typically 2-5 days), and for CPE assays, observe until significant cytopathic effect is visible in virus-only controls.[13][16] |
| Cell Line Suitability | The chosen cell line may not be optimal for the specific virus strain, affecting neutralization ability and plaque formation.[17] Ensure the cell line is highly permissive to the virus being tested (e.g., Vero E6, BSC-40 cells).[16] |
Problem 3: Unexpected Cytotoxicity in Control Wells
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤0.5%). |
| Contaminated Reagents | Use fresh, sterile-filtered media, serum, and buffers. Test all reagents for contamination before use. |
| Poor Cell Health | Do not use cells that are overgrown, have been passaged too many times, or show signs of stress. Start experiments with healthy, actively dividing cells. |
Data Presentation
Table 1: Comparative Efficacy (EC50) of Tecovirimat Against Various Orthopoxviruses
The following table summarizes the 50% effective concentration (EC50) values of Tecovirimat from in vitro cytopathic effect or plaque reduction assays.
| Orthopoxvirus Species | Virus Strain(s) | EC50 Range (µM) |
| Variola Virus | Multiple Strains | 0.016 - 0.067[2][6] |
| Monkeypox Virus | Multiple Clades/Isolates | 0.014 - 0.039[2][6] |
| Cowpox Virus | Not Specified | ~0.050[2] |
| Vaccinia Virus | Not Specified | ~0.009[2][6] |
| Rabbitpox Virus | Not Specified | 0.015[2][6] |
Note: EC50 values can vary based on the specific viral strain, cell line, and assay conditions used.[16]
Table 2: Known Tecovirimat Resistance Mutations in the F13L Gene
Several single amino acid substitutions in the F13 protein have been linked to reduced Tecovirimat efficacy.
| Mutation | Associated Virus |
| H238Q | Monkeypox Virus[14][18] |
| P243S | Monkeypox Virus[14][18] |
| N267D | Monkeypox Virus[14][18] |
| A288P | Monkeypox Virus[14][15][18] |
| A290V | Monkeypox Virus[14][15][18] |
| D294V | Monkeypox Virus[14][18] |
| A295E | Monkeypox Virus[14][18] |
| I372N | Monkeypox Virus[14][18] |
Experimental Protocols
Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)
This protocol outlines a standard method for determining the concentration of Tecovirimat required to inhibit viral plaque formation by 50% (EC50).
1. Materials:
-
Confluent monolayers of a permissive cell line (e.g., Vero E6 or BSC-40 cells) in 6-well plates.[16]
-
Orthopoxvirus stock with a known titer (PFU/mL).
-
Tecovirimat stock solution (e.g., 10 mM in DMSO), serially diluted to working concentrations in culture medium.[12]
-
Culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., culture medium mixed with 0.5% methylcellulose (B11928114) or agar).[17]
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
2. Procedure:
-
Cell Seeding: Plate cells in 6-well plates and incubate until they form a confluent monolayer.[16]
-
Drug Preparation: Prepare serial dilutions of Tecovirimat in culture medium.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with a standardized amount of virus calculated to produce 50-100 plaques per well.[13][16]
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[16]
-
Treatment: Remove the virus inoculum. Add the prepared dilutions of Tecovirimat to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).[16]
-
Overlay: Add the overlay medium to each well. The overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.[16]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[16]
-
Fixation and Staining: After incubation, carefully remove the overlay, fix the cells with formalin, and stain the monolayer with crystal violet.[16] The stain will color living cells, leaving plaques (areas of dead cells) unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Determine the EC50 by plotting the percentage of reduction against the drug concentration using regression analysis.[16]
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
Caption: Mechanism of Tecovirimat action against orthopoxvirus egress.
References
- 1. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tecovirimat - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdc.gov [cdc.gov]
- 8. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 11. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Emerging variants of Mpox virus and tecovirimat resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 18. journals.asm.org [journals.asm.org]
Addressing cytotoxicity of Zegruvirimat (Tecovirimat) in sensitive cell lines
Welcome to the Zegruvirimat (Tecovirimat) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential cytotoxicity issues when working with this compound (Tecovirimat) in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound (Tecovirimat) generally considered cytotoxic?
A1: this compound (Tecovirimat) is generally characterized by its low cytotoxicity and favorable safety profile.[1] Its antiviral activity is highly specific, targeting the orthopoxvirus VP37 protein, which is essential for the formation of the extracellular enveloped virus and, consequently, cell-to-cell spread.[2] This targeted mechanism is not intended to directly affect host cell viability, which accounts for its generally low toxicity.[1]
Q2: Why am I observing cytotoxicity in my cell line?
A2: While generally having low toxicity, some cell lines may exhibit sensitivity to Tecovirimat (B1682736), particularly at higher concentrations or after prolonged exposure. For instance, the Calu-3 human bronchial adenocarcinoma cell line has shown drug-related cytotoxic effects at a concentration of 50 nM.[2] Factors that can influence apparent cytotoxicity include the specific cell line's metabolic activity, the duration of drug exposure, and the cytotoxicity assay being used.[1]
Q3: What are the signs of cytotoxicity in sensitive cell lines?
A3: In sensitive cell lines like Calu-3, a key indicator of cytotoxicity at higher concentrations of Tecovirimat is the appearance of extensive cytoplasmic vacuolation.[2] This can be observed using light microscopy. Standard cytotoxicity assays will also show a dose-dependent decrease in cell viability.
Q4: What is the proposed mechanism for Tecovirimat-induced cytotoxicity in sensitive cells?
A4: The exact mechanism is still under investigation. However, the observation of extensive cytoplasmic vacuolation in treated Calu-3 cells suggests a potential link to lysosomotropism.[2] This phenomenon can occur with weakly basic compounds that accumulate in acidic organelles such as lysosomes, leading to osmotic swelling and the formation of vacuoles.
Q5: How can I distinguish between a specific antiviral effect and general cytotoxicity?
A5: It is crucial to determine the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high SI value indicates that the antiviral effects are observed at concentrations well below those that cause significant host cell toxicity. To achieve this, a cytotoxicity assay should be run in parallel on uninfected cells to determine the CC50, while the EC50 is determined in virus-infected cells.[1]
Troubleshooting Guide
This guide provides a structured approach to addressing unexpected cytotoxicity during your experiments with this compound (Tecovirimat).
Issue 1: Higher than expected cytotoxicity in uninfected cells.
-
Potential Cause: The cell line being used may be particularly sensitive to Tecovirimat.
-
Troubleshooting Steps:
-
Confirm CC50 in your cell line: Perform a dose-response experiment using a reliable cytotoxicity assay (e.g., CellTiter-Glo®) to determine the precise CC50 in your specific cell line.
-
Review the literature for your cell line: Check if there are published data on the use of Tecovirimat with your cell line of interest.
-
Consider a different cell line: If feasible, compare the cytotoxicity in your sensitive cell line to a more commonly used and less sensitive line, such as Vero cells.[1]
-
Reduce drug concentration and/or incubation time: If the observed cytotoxicity is close to the desired therapeutic window, try reducing the concentration of Tecovirimat or the duration of the experiment to see if a favorable selectivity index can be achieved.
-
Issue 2: Observation of significant cytoplasmic vacuolation.
-
Potential Cause: This may be a sign of drug-induced lysosomal stress, as has been observed in Calu-3 cells at higher concentrations of Tecovirimat.[2]
-
Troubleshooting Steps:
-
Dose-response assessment: Determine the lowest concentration of Tecovirimat at which vacuolation is observed.
-
Time-course analysis: Monitor the cells at different time points to understand the kinetics of vacuole formation.
-
Lower drug concentration: Use the lowest effective concentration of Tecovirimat that provides the desired antiviral effect without inducing significant vacuolation.
-
Issue 3: Inconsistent cytotoxicity results between experiments.
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all experiments.
-
Verify drug stock solution: Ensure the Tecovirimat stock solution is properly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment.
-
Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
Data Presentation
Table 1: Summary of Tecovirimat Efficacy and Cytotoxicity Data
| Cell Line | Virus | Parameter | Value (nM) | Reference(s) |
| Calu-3 | Monkeypox Virus (MPXV) | CC50 (48h) | 14.13 | [2] |
| Calu-3 | Monkeypox Virus (MPXV) | CC50 (72h) | 11.02 | [2] |
| Calu-3 | Monkeypox Virus (MPXV) | IC50 (48h) | 6.47 | [2] |
| Vero | Monkeypox Virus (MPXV) | IC50 | 12.7 | [3] |
| Vero | Vaccinia Virus (VACV) | IC50 | 6 to 8.6 | [3] |
| Vero | MPXV clade IIb | IC50 | 17 | [4] |
Note: IC50 and EC50 values are often used interchangeably to denote the half-maximal inhibitory/effective concentration.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the CC50 of Tecovirimat in a sensitive cell line.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for cell culture
-
Tecovirimat stock solution (in DMSO)
-
Culture medium appropriate for the cell line
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in a logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density. The final volume per well should be 100 µL.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of Tecovirimat in culture medium from your stock solution.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Tecovirimat.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest Tecovirimat concentration).
-
Also, include untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each Tecovirimat concentration relative to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the Tecovirimat concentration and use a non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Antiviral Efficacy Assessment using Plaque Reduction Assay
This protocol provides a general framework for determining the EC50 of Tecovirimat.
Materials:
-
Vero cells (or another susceptible cell line)
-
Orthopoxvirus stock with a known titer (PFU/mL)
-
Tecovirimat stock solution (in DMSO)
-
Culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium with 1.2% methylcellulose)
-
Crystal violet solution (0.1% in 20% ethanol)
-
24-well plates
Procedure:
-
Cell Seeding:
-
Seed Vero cells in 24-well plates and incubate until they form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of your virus stock.
-
Aspirate the culture medium from the cells and infect the monolayers with a volume of virus dilution calculated to yield 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.
-
-
Compound Addition:
-
During the virus adsorption period, prepare serial dilutions of Tecovirimat in the overlay medium.
-
After the 1-hour incubation, aspirate the virus inoculum.
-
Add 1 mL of the overlay medium containing the different concentrations of Tecovirimat to the respective wells.
-
Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plate to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each Tecovirimat concentration relative to the virus control.
-
Plot the percentage of plaque inhibition against the logarithm of the Tecovirimat concentration and use a non-linear regression analysis to determine the EC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
Refining Zegruvirimat (Tecovirimat) treatment protocols in non-human primate studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zegruvirimat (Tecovirimat) in non-human primate (NHP) studies for orthopoxvirus infections.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures with Tecovirimat (B1682736) in NHP models.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Suboptimal Plasma Drug Concentration | - Improper Dosing/Administration: Inconsistent oral dosing, difficulty with administration in feed. - Food Effect: Tecovirimat absorption is significantly increased with a moderate- to high-fat meal.[1][2] - Gastrointestinal Issues: Vomiting or diarrhea in the animal model. | - Ensure the animal consumes the entire dose. For oral administration, mixing the drug with a palatable food item or using hydrated chow can facilitate complete ingestion.[3] - Administer Tecovirimat with a moderate- to high-fat meal to enhance bioavailability.[1] - Monitor animals for any signs of gastrointestinal distress. If observed, consult with veterinary staff. For animals unable to take oral medication, consider intravenous (IV) administration if available and appropriate for the study design.[4] |
| Higher than Expected Viremia or Lesion Counts Post-Treatment Initiation | - Delayed Treatment Initiation: The efficacy of Tecovirimat is time-dependent. Delays in starting treatment after viral challenge can result in higher viral loads and more severe disease.[5][6] - Viral Resistance: Emergence of drug-resistant viral strains, particularly in immunocompromised animals or after prolonged treatment.[7][8][9] - Insufficient Drug Exposure: Suboptimal plasma concentrations of Tecovirimat. | - Initiate treatment as early as possible post-exposure, as studies have shown that earlier treatment initiation significantly reduces disease severity.[3][5][10] - If resistance is suspected, consider sequencing the viral F13L gene, which is the target of Tecovirimat, to identify potential resistance mutations.[7][8] - Verify dosing and administration procedures to ensure adequate drug exposure. |
| Unexpected Adverse Events | - Drug-Related Toxicity: Although generally well-tolerated, high doses could potentially lead to adverse effects. - Disease-Related Complications: Severe orthopoxvirus infection can cause a range of clinical signs that may be mistaken for drug toxicity. | - In NHP studies and human clinical trials, Tecovirimat has been shown to be safe with a low incidence of adverse events, most commonly headache and mild nausea in humans.[3][11] - Closely monitor animals for all clinical signs and compare them to the expected disease progression in untreated control animals to differentiate between drug-related and disease-related effects. |
| Difficulty in Establishing a Lethal Challenge Model | - Variability in Viral Challenge Stock: Inconsistent viral titer or virulence of the challenge strain. - Route of Administration: The route of viral challenge (e.g., intravenous, aerosol) can influence disease progression and lethality.[3][5] | - Ensure the viral challenge stock is well-characterized and has a consistent plaque-forming unit (PFU) titer. - The intravenous challenge model with monkeypox or variola virus has been successfully used to establish lethal infection in cynomolgus macaques.[3][12] An aerosol challenge model is also a viable option.[5] |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What is the recommended oral dose of Tecovirimat in cynomolgus macaques?
A1: Efficacious oral doses in cynomolgus macaques have been demonstrated in the range of 3 mg/kg/day to 10 mg/kg/day, administered once daily for 14 days.[2][11][12] A dose of 10 mg/kg/day has been shown to be effective in reducing viremia and lesion counts.[2]
Q2: How should oral Tecovirimat be administered to ensure optimal absorption?
A2: Tecovirimat should be administered with a moderate- to high-fat meal, as food enhances its absorption and bioavailability.[1][2] In NHP studies, providing the drug in hydrated monkey chow is a method used to ensure it is administered in a "fed" state.[3]
Q3: Is an intravenous (IV) formulation of Tecovirimat available for NHP studies?
A3: Yes, an IV formulation of Tecovirimat has been developed and may be considered for animals that are unable to take oral medication.[4][13]
Efficacy and Outcomes
Q4: How effective is Tecovirimat in preventing mortality in NHP models of orthopoxvirus infection?
A4: Tecovirimat has demonstrated high efficacy in preventing mortality. In a variola virus challenge study in cynomolgus macaques, all Tecovirimat-treated animals survived, compared to 50% mortality in the placebo group.[3][14] Similarly, in monkeypox virus challenge studies, Tecovirimat treatment resulted in significantly higher survival rates (80-100%) compared to placebo (0-25%).[1][11]
Q5: What is the impact of delaying treatment on the efficacy of Tecovirimat?
A5: The timing of treatment initiation is critical. While treatment initiated as late as 7 days post-aerosol challenge with monkeypox virus has been shown to significantly improve survival, earlier initiation (within 5 days) is more effective at reducing the severity of clinical signs, weight loss, and viremia.[5] In a variola virus challenge model, treatment initiated at 2 or 4 days post-infection was equally effective in preventing mortality.[3]
Q6: Does Tecovirimat reduce viral shedding and lesion development?
A6: Yes, Tecovirimat treatment leads to dramatic reductions in dermal lesion counts and oropharyngeal virus shedding.[3][14] While some mild clinical disease may still be evident, it generally resolves earlier than in untreated animals.[3]
Safety and Resistance
Q7: What are the known side effects of Tecovirimat in non-human primates?
A7: Non-human primate studies have reported a very low incidence of treatment-emergent adverse events.[3] The safety profile is considered favorable.
Q8: Is there a risk of the virus developing resistance to Tecovirimat?
A8: Yes, Tecovirimat resistance is a possibility. Resistance is associated with mutations in the F13L gene, which encodes the viral protein VP37, the target of the drug.[7][8] Resistance has been observed in immunocompromised human patients who received prolonged treatment.[7][8][9] Researchers should be aware of this potential, especially in studies involving long-term treatment or immunocompromised animal models.
Quantitative Data Summary
Table 1: Survival Outcomes in Tecovirimat-Treated Cynomolgus Macaques
| Viral Challenge | Treatment Group | Dose | Treatment Start (Day Post-Challenge) | Survival Rate | Reference |
| Variola Virus (IV) | Placebo | - | 2 | 50% (3/6) | [3] |
| Tecovirimat | 10 mg/kg/day | 2 | 100% (6/6) | [3] | |
| Tecovirimat | 10 mg/kg/day | 4 | 100% (6/6) | [3] | |
| Monkeypox Virus (IV) | Placebo | - | 4 | 0% | [1][11] |
| Tecovirimat | 3 mg/kg/day | 4 | 100% | [1][11] | |
| Tecovirimat | 10 mg/kg/day | 4 | 100% | [1][11] | |
| Tecovirimat | 20 mg/kg/day | 4 | 100% | [1][11] | |
| Monkeypox Virus (Aerosol) | Placebo | - | - | 25% (2/8) | [5] |
| Tecovirimat | 10 mg/kg/day | 1-5 | 100% | [5] | |
| Tecovirimat | 10 mg/kg/day | 6 | 66% | [5] | |
| Tecovirimat | 10 mg/kg/day | 7 | 100% | [5] | |
| Tecovirimat | 10 mg/kg/day | 8 | 50% | [5] |
Experimental Protocols
Cynomolgus Macaque Model for Variola Virus Efficacy Study
-
Animal Model: Male cynomolgus macaques.[3]
-
Virus Challenge: Intravenous (IV) injection of 1 × 10⁸ PFU of Variola virus.[3]
-
Treatment Groups:
-
Drug Administration: Oral administration once daily for 14 days. The drug is provided in hydrated monkey chow to ensure administration in a "fed" state.[3]
-
Primary Endpoint: Survival.[3]
-
Secondary Endpoints: Dermal lesion counts, oropharyngeal virus shedding, and viral DNA in the blood.[3]
-
Study Design: Double-blind, randomized, placebo-controlled.[3]
Cynomolgus Macaque Model for Monkeypox Virus Efficacy Study
-
Animal Model: Cynomolgus macaques (Macaca fascicularis), 2-4 years old, weighing 2.8-4.0 kg.[12]
-
Virus Challenge: Intravenous (IV) injection of 5 × 10⁷ PFU of monkeypox virus Zaire 79 strain.[12]
-
Treatment Groups:
-
Drug Administration: Oral administration once daily for 14 days, starting from day 4 post-infection.[12]
-
Monitoring: Blood viral loads (VLs) are monitored throughout the study.[12]
-
Primary Endpoint: Survival.[12]
Visualizations
Caption: Experimental workflow for a typical Tecovirimat efficacy study in non-human primates.
Caption: Mechanism of action of Tecovirimat, inhibiting the p37 protein to block virus envelopment.
References
- 1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical considerations on monkeypox antiviral medications: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Tecovirimat (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Effects of Treatment Delay on Efficacy of Tecovirimat Following Lethal Aerosol Monkeypox Virus Challenge in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Tecovirimat Resistance-Associated Mutations in Human Monkeypox Virus - Los Angeles County - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 9. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early administration of tecovirimat shortens the time to mpox clearance in a model of human infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Early administration of tecovirimat shortens the time to mpox clearance in a model of human infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the regulatory approval of tecovirimat intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future tecovirimat development potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of tecovirimat (ST-246) in nonhuman primates infected with variola virus (Smallpox) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Zegruvirimat (Tecovirimat) in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Zegruvirimat (Tecovirimat) in cellular assays. The focus is on minimizing off-target effects and ensuring accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Tecovirimat)?
A1: this compound is an antiviral medication that specifically targets orthopoxviruses, such as smallpox and mpox.[1] Its primary mechanism involves inhibiting the function of the orthopoxvirus VP37 envelope protein (encoded by the F13L gene).[2][3] This protein is crucial for the formation of extracellular enveloped virions (EEVs), which are necessary for the virus to spread from cell to cell.[3][4] Tecovirimat (B1682736) acts as a "molecular glue," inducing the dimerization of the VP37 protein.[5][6][7][8] This dimerization prevents the intracellular mature virions (IMVs) from being wrapped in an additional membrane to become EEVs, thereby blocking viral egress and preventing cell-to-cell transmission.[2][3][4]
Q2: What are the known off-target effects of Tecovirimat in cellular assays?
A2: Tecovirimat is known for its high specificity to the viral VP37 protein, which is highly conserved among orthopoxviruses but lacks a close human homolog.[3][9] As a result, specific off-target binding to host cellular proteins has not been widely reported in experimental literature. An in silico (computational) analysis suggested potential interactions with human proteins, but these require experimental validation.[10] The most significant issue encountered in cellular assays is not off-target protein binding, but rather cytotoxicity that can occur at high concentrations.[11][12] It is crucial to distinguish between antiviral effects and cytotoxic effects by running parallel assays.
Q3: What are the recommended cell lines for in vitro testing of Tecovirimat?
A3: Vero (African green monkey kidney) and Calu-3 (human lung adenocarcinoma) cells are commonly used for assessing Tecovirimat's efficacy.[2]
-
Vero Cells: This cell line is highly susceptible to a wide range of viruses and cannot produce interferon, which permits robust viral replication. It is a standard model for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).[2]
-
Calu-3 Cells: As a human bronchial epithelial cell line, Calu-3 provides a more physiologically relevant model for viruses with respiratory involvement.[2]
Q4: What is the difference between EC50, IC50, and CC50?
A4: These are standard metrics used to quantify a drug's potency and toxicity in cellular assays:
-
EC50 (50% Effective Concentration): The concentration of a drug that produces 50% of the maximum possible effect. For antivirals, this often refers to the concentration that protects 50% of cells from virus-induced destruction.[9]
-
IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. In virology, it is often used to describe the concentration that reduces plaque formation by 50%.[2][13]
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of the cells in an uninfected cell culture.[2][11] A higher CC50 value indicates lower cytotoxicity.
The ratio of CC50 to EC50/IC50 is the Selectivity Index (SI), which indicates the therapeutic window of the drug. A higher SI is desirable.
Quantitative Data Summary
The following tables summarize the reported potency and cytotoxicity values for Tecovirimat in various cellular assays.
Table 1: Antiviral Potency of Tecovirimat (EC50 / IC50)
| Virus | Cell Line | Assay Type | Potency (nM) | Reference |
|---|---|---|---|---|
| Mpox (2022 Isolate) | Vero | Plaque Reduction | IC50: 12.7 | [13] |
| Mpox (Clade IIb) | Vero | Plaque Formation | IC50: 17 | [14] |
| Vaccinia Virus (ANCHOR-GFP) | Vero | Viral Propagation | IC50: 6 - 8.6 | [13] |
| Mpox | - | Cytopathic Effect | EC50: 14 - 39 | [15] |
| Variola Virus | - | Cytopathic Effect | EC50: 16 - 67 | [15] |
| Rabbitpox Virus | - | Cytopathic Effect | EC50: 15 | [15] |
| Vaccinia Virus | - | Cytopathic Effect | EC50: 9 |[15] |
Table 2: Cytotoxicity of Tecovirimat (CC50)
| Cell Line | Exposure Time | CC50 (nM) | Reference |
|---|---|---|---|
| Calu-3 | 48 hours | 14.13 | [11] |
| Calu-3 | 72 hours | 11.02 |[11] |
Troubleshooting Guides
This section addresses common issues encountered during Tecovirimat cellular assays.
Issue 1: High cytotoxicity observed in uninfected, drug-treated control wells.
-
Problem: You observe significant cell death, detachment, or morphological changes in wells containing only cells and Tecovirimat, confounding the interpretation of antiviral activity. In a viability assay (e.g., CellTiter-Glo), the signal is unexpectedly low in drug-treated wells compared to the cell-only control.
-
Possible Cause A: Tecovirimat concentration is too high.
-
Explanation: Although Tecovirimat has a good safety profile, at high concentrations it can induce cytotoxic effects.[11] For example, in Calu-3 cells, cytotoxicity was observed at 50 nM.[11][12]
-
Solution:
-
Consult Data: Refer to the CC50 values in Table 2. Ensure your working concentrations are significantly lower than the reported CC50 for your cell line.
-
Determine CC50: If data for your specific cell line is unavailable, you must perform a cytotoxicity assay to determine the CC50 under your experimental conditions (see Protocol 2).
-
Adjust Concentration: Select a concentration for your antiviral assays that is at least 10-fold (and preferably higher) below the determined CC50 value to ensure observed effects are antiviral, not cytotoxic.
-
-
-
Possible Cause B: Solvent toxicity.
-
Explanation: Tecovirimat is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the culture medium can be toxic to cells.
-
Solution:
-
Check Final Concentration: Calculate the final percentage of DMSO in your wells.
-
Maintain Low Levels: Ensure the final DMSO concentration is non-toxic, typically below 0.1%.[2]
-
Use a Solvent Control: Always include a "cell + solvent" control (cells treated with the highest concentration of DMSO used in your experiment) to confirm the solvent itself is not causing cytotoxicity.
-
-
Issue 2: Inconsistent antiviral activity or a poor dose-response curve.
-
Problem: Replicate wells show high variability, or you are unable to generate a classic sigmoidal dose-response curve, making it difficult to calculate an accurate IC50.
-
Possible Cause A: Sub-optimal drug concentration range.
-
Explanation: If your dilution series is too high, you will see 100% inhibition across all wells. If it is too low, you will see no inhibition. If the steps between dilutions are too large, you may miss the dynamic range of the curve.
-
Solution:
-
Center on IC50: Base your serial dilutions around the expected IC50 value (see Table 1). A good starting point is a 10-point, 2-fold or 3-fold dilution series that brackets the expected IC50 by several orders of magnitude (e.g., from 1 nM to 1000 nM).
-
-
-
Possible Cause B: Poor cell health or incorrect virus titer.
-
Explanation: Unhealthy cells can detach easily, mimicking a cytopathic effect (CPE) or giving inconsistent results. An incorrect virus multiplicity of infection (MOI) can also affect the outcome; too much virus may overwhelm the drug, while too little may not produce a measurable effect in the assay timeframe.
-
Solution:
-
Cell Culture Best Practices: Use cells that are in the logarithmic growth phase and ensure monolayers are 80-90% confluent at the time of infection.[2]
-
Virus Titer Validation: Always use a recently tittered virus stock to ensure an accurate and reproducible MOI. For plaque assays, the MOI should be optimized to produce 50-100 plaques per well in the virus-only control.[2]
-
-
-
Possible Cause C: Drug stability or solubility issues.
-
Explanation: Tecovirimat may degrade if stored improperly or could precipitate out of solution if not prepared correctly, leading to inaccurate concentrations.
-
Solution:
-
Proper Stock Preparation: Prepare a high-concentration stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh serial dilutions in culture medium for each experiment from the frozen stock.[2] Ensure the drug is fully dissolved in the medium before adding it to the cells.
-
-
Experimental Protocols
Protocol 1: Tecovirimat Efficacy Testing (Plaque Reduction Assay)
This protocol is used to determine the concentration of Tecovirimat that inhibits the formation of viral plaques by 50% (IC50).
-
Materials:
-
Vero or other susceptible cells
-
Complete culture medium (e.g., MEM + 10% FBS)
-
Orthopoxvirus stock of known titer
-
Tecovirimat stock solution (e.g., 10 mM in DMSO)
-
Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer (80-90%) on the day of infection.[2]
-
Drug Dilutions: Prepare serial dilutions of Tecovirimat in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).[2]
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with virus at an MOI calculated to produce 50-100 plaques per well (e.g., MOI of 0.01) for 1 hour at 37°C.[2]
-
Drug Treatment: After the 1-hour adsorption period, remove the virus inoculum and wash the cells gently with PBS.[2]
-
Overlay: Add the prepared Tecovirimat dilutions mixed with the overlay medium to the respective wells. Include a "virus-only" control (no drug) and a "cell-only" control (no virus, no drug).[2]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible in the virus-only control wells.[2]
-
Fixing and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.[2]
-
Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[2]
-
Protocol 2: Cytotoxicity Assay
This protocol is essential for determining the CC50 of Tecovirimat and ensuring that observed antiviral effects are not due to cell death.
-
Materials:
-
Cells (same type as used in the efficacy assay)
-
Complete culture medium
-
Tecovirimat stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT assay kit)
-
Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Drug Dilutions: Prepare the same serial dilutions of Tecovirimat as used in the efficacy assay.
-
Treatment: Replace the medium in the wells with the prepared drug dilutions. Include a "cell-only" control with no drug and a "solvent" control with the highest concentration of DMSO.[2]
-
Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 48 or 72 hours).[2][11]
-
Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell-only control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[2]
-
References
- 1. Tecovirimat - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 4. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 7. researchgate.net [researchgate.net]
- 8. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdc.gov [cdc.gov]
Technical Support Center: Enhancing the Stability of Zegruvirimat (Tecovirimat) in Solution for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility and stability of Zegruvirimat (Tecovirimat) for successful long-term in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Tecovirimat) and why is its solubility a challenge in experimental setups?
A1: this compound, also known as Tecovirimat (B1682736) or ST-246, is a potent antiviral drug with activity against orthopoxviruses, including smallpox and mpox.[1] It functions by inhibiting the activity of the viral protein p37, which is essential for the virus's ability to spread from cell to cell.[2] Tecovirimat is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[3] Its inherent hydrophobicity makes it practically insoluble in water, particularly within the pH range of 2.0-6.5, with a solubility of less than 0.1 mg/mL.[3][4] This poor solubility presents a significant hurdle in preparing stable and effective solutions for long-term experiments in aqueous environments like cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of Tecovirimat?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Tecovirimat.[3] It is a polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.[3] Tecovirimat is highly soluble in fresh, anhydrous DMSO, with reported solubilities as high as 75 mg/mL.[3]
Q3: I observe precipitation when I dilute my Tecovirimat DMSO stock solution into my cell culture medium. What is happening and how can I prevent it?
A3: This common issue is known as "precipitation upon dilution" or "DMSO shock."[3][5] It occurs when a concentrated DMSO stock of a hydrophobic compound like Tecovirimat is rapidly introduced into an aqueous environment, causing the compound to crash out of solution.[5] To prevent this, it is crucial to use a stepwise dilution process, ensure rapid and thorough mixing, and avoid creating localized high concentrations of the compound or DMSO.[5] Pre-warming the cell culture medium to 37°C can also aid in dissolution.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is cell-line dependent.[5] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5][6] However, it is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration. Always include a vehicle control (media with the same final DMSO concentration but without Tecovirimat) in your experiments.[6]
Q5: How can I enhance the solubility of Tecovirimat in my aqueous experimental solutions for long-term stability?
A5: Several strategies can be employed to enhance the aqueous solubility of Tecovirimat. These include the use of:
-
Co-solvents: While Tecovirimat has low solubility in many common solvents, using a co-solvent system can sometimes improve solubility upon dilution.
-
Surfactants: Surfactants like Tween 80 and Poloxamer 407 can form micelles that encapsulate hydrophobic drugs, increasing their apparent aqueous solubility.[3]
-
Polymers: Polymers such as HPMC (hydroxypropyl methylcellulose) and HPC (hydroxypropyl cellulose) can also aid in stabilizing supersaturated solutions of the drug.[3]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective in solubilizing Tecovirimat.[8]
Q6: How stable is Tecovirimat in a DMSO stock solution and in aqueous media?
A6: Tecovirimat is generally stable in DMSO stock solutions when stored properly. Studies have shown that many compounds in DMSO are stable for extended periods when stored at -20°C, with minimal degradation observed even after months.[7][9][10] However, it is crucial to use anhydrous DMSO and store aliquots to avoid repeated freeze-thaw cycles and moisture absorption, which can lead to precipitation.[6][9][11] In aqueous suspensions, Tecovirimat has been found to be stable for up to 72 hours across a range of pH levels.[12] For long-term experiments, it is advisable to prepare fresh working solutions from the DMSO stock immediately before use.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous media | "DMSO shock" due to rapid change in solvent polarity. Final concentration exceeds the aqueous solubility limit of Tecovirimat. | Perform a stepwise or serial dilution. Add the DMSO stock to the pre-warmed (37°C) media with vigorous and constant stirring.[3][6] Consider using a lower final concentration of Tecovirimat. |
| Cloudiness or precipitate formation in the final working solution over time | The compound is coming out of solution due to instability in the aqueous environment. Temperature fluctuations affecting solubility. | Use the working solution immediately after preparation.[3] Maintain a constant temperature (e.g., 37°C for cell culture) during the experiment. Consider incorporating solubility enhancers like HP-β-CD. |
| Inconsistent experimental results | Undetected micro-precipitation leading to variable effective concentrations. Degradation of Tecovirimat in the working solution. | Centrifuge the diluted working solution at a low speed before adding it to your experimental setup to pellet any micro-precipitates.[3] Prepare fresh working solutions for each experiment and assess the stability of Tecovirimat under your specific experimental conditions using a stability-indicating assay like HPLC. |
| Cell toxicity observed at desired Tecovirimat concentration | Cytotoxicity from the solvent (e.g., DMSO) or the solubility enhancer. The specific cell line is particularly sensitive to Tecovirimat. | Determine the maximum non-toxic concentration of the solvent and any enhancers on your specific cell line. Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) for Tecovirimat on your cells to determine its CC50 (50% cytotoxic concentration).[13] |
| Difficulty dissolving Tecovirimat powder in DMSO | Poor quality or hydrated DMSO. Insufficient mixing. | Use fresh, anhydrous, sterile-filtered DMSO.[3] Vortex vigorously and consider gentle warming in a 37°C water bath to aid dissolution.[3] |
Quantitative Data on Tecovirimat Solubility
Table 1: Solubility of Tecovirimat in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (pH 2.0-6.5) | < 0.1 mg/mL (Practically Insoluble) | [3][4] |
| Dimethyl Sulfoxide (DMSO) | ~75 mg/mL | [3] |
| Ethanol | < 1 mg/mL | [3] |
Table 2: Enhancement of Tecovirimat Solubility with Excipients
| Excipient | Condition | Resulting Solubility/Effect | Reference(s) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20%-40% (w/v) HP-β-CD at 37°C | 5-11 mg/mL | [14] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 40% (w/v) HP-β-CD at 70°C | Up to 21.23 mg/mL | [14] |
| Surfactants (e.g., Tween 80, SDS, Poloxamer 407) | Increasing surfactant concentration | Improved solubility in a concentration-dependent manner | [15] |
| Polymers (e.g., HPMC, HPC) | Presence of polymers | Can help maintain a supersaturated state and prevent precipitation | [3] |
| Meglumine (B1676163) and Cyclodextrin (B1172386) Combination | 10% (w/v) meglumine and 20%-40% (w/v) cyclodextrin at 25°C | 20-80 mg/mL | [14] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Tecovirimat Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Tecovirimat for subsequent dilution in aqueous media.
Materials:
-
Tecovirimat monohydrate powder
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance and sterile weighing paper/boat
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of Tecovirimat monohydrate powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh approximately 19.72 mg.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Enhancing Tecovirimat Solubility in Cell Culture Media using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a working solution of Tecovirimat in cell culture medium with enhanced solubility and stability for long-term experiments.
Materials:
-
Tecovirimat monohydrate powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare an aqueous HP-β-CD solution: Dissolve HP-β-CD in sterile, deionized water to create a concentrated stock solution (e.g., 40% w/v). Gentle warming may be required. Allow the solution to cool to room temperature and sterilize by passing it through a 0.22 µm filter.
-
Form the Tecovirimat/HP-β-CD inclusion complex:
-
Add the desired amount of Tecovirimat powder to a sterile tube.
-
Add a sufficient volume of the sterile HP-β-CD solution to achieve the desired final concentration of both components.
-
Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) at room temperature to facilitate the formation of the inclusion complex. The solution should become clear.
-
-
Prepare the final working solution:
-
Aseptically dilute the Tecovirimat/HP-β-CD complex solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration of Tecovirimat.
-
Mix gently but thoroughly.
-
-
Control Experiments: It is crucial to include appropriate controls in your experiments:
-
A vehicle control containing the same final concentration of HP-β-CD in the cell culture medium without Tecovirimat to assess any effects of the cyclodextrin on the cells.
-
A standard Tecovirimat dilution from a DMSO stock (if feasible for comparison) to evaluate the relative efficacy and stability.
-
-
Cytotoxicity Assessment: Before conducting long-term experiments, determine the cytotoxicity of HP-β-CD on your specific cell line, as high concentrations can be toxic.[6][16][17][18]
Visualizations
References
- 1. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 2. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. JP2020079249A - Injectable pharmaceutical composition of tecovirimat and preparation method thereof - Google Patents [patents.google.com]
- 15. Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable Tecovirimat-4-Hydroxybenzoic Acid Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Zegruvirimat (Tecovirimat) Resistance In Vitro
Welcome to the technical support center for Zegruvirimat (Tecovirimat). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the emergence of Tecovirimat (B1682736) resistance in vitro. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tecovirimat and how does resistance emerge?
A1: Tecovirimat is an antiviral drug that targets the orthopoxvirus F13L protein (also known as p37).[1] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread of the virus.[1] Tecovirimat acts as a molecular glue, inducing the dimerization of the F13 protein.[2][3][4][5] This dimerization prevents F13 from interacting with its cellular partners, thereby blocking the wrapping of intracellular mature virions (IMVs) and their release as EEVs.[2]
Resistance to Tecovirimat primarily arises from mutations in the viral F13L gene.[2][3][5][6][7][8] These mutations often occur at the dimer interface of the F13 protein and prevent the drug-induced dimerization, allowing the virus to continue its replication cycle even in the presence of the drug.[2][3][5]
Q2: I suspect the emergence of Tecovirimat resistance in my cell cultures. How can I confirm this?
A2: Confirming Tecovirimat resistance involves a combination of phenotypic and genotypic testing.
-
Phenotypic Testing: The most common method is to determine the 50% effective concentration (EC50) of Tecovirimat against your viral isolate. This is typically done using a plaque reduction neutralization test (PRNT) or a cytopathic effect (CPE) reduction assay. A significant increase in the EC50 value compared to a wild-type, sensitive virus strain is a strong indicator of resistance.[9]
-
Genotypic Analysis: Sequence the F13L gene of your viral isolate. Compare the sequence to a known wild-type reference sequence to identify any amino acid substitutions. Several mutations in the F13L gene have been associated with Tecovirimat resistance.[6][7][8]
Q3: What are the primary in vitro strategies to prevent or mitigate the emergence of Tecovirimat resistance?
A3: The leading strategy to mitigate Tecovirimat resistance is the use of combination therapies with antiviral agents that have different mechanisms of action.[9][10][11][12][13] This approach increases the genetic barrier for the virus to develop resistance. Key combination strategies include:
-
Combination with other direct-acting antivirals:
-
Combination with host-targeted antivirals:
Q4: Can Tecovirimat resistance emerge in specific experimental conditions?
A4: Yes. Prolonged monotherapy with Tecovirimat, especially in the context of high viral loads, can increase the selection pressure for resistant variants.[9] This has been observed particularly in severely immunocompromised patient isolates.[7][8][15] Therefore, it is crucial to monitor for the emergence of resistance in long-term in vitro experiments.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent EC50 values in plaque reduction assays. | Cell monolayer variability. | Ensure consistent cell seeding density and that monolayers are confluent and healthy at the time of infection.[9] |
| Inaccurate virus titer. | Re-titer the viral stock to ensure a consistent multiplicity of infection (MOI) is used for each experiment.[9] | |
| Drug degradation. | Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.[9] | |
| High background of resistant viruses in my stock. | Contamination or spontaneous mutation. | Plaque-purify your viral stock to obtain a clonal population before initiating experiments. |
| Complete loss of Tecovirimat efficacy. | High-level resistance has developed. | Confirm resistance through phenotypic and genotypic testing as described in the FAQs. Consider switching to a combination therapy approach for future experiments. |
Quantitative Data Summary
Table 1: Tecovirimat Resistance Mutations in the F13L Protein
| Mutation | Orthopoxvirus | Fold Increase in EC50 (approx.) | Reference |
| A295E | Monkeypox Virus | >10 | [2] |
| N267D, A288P, A290V, D294V (Quadruple mutant) | Monkeypox Virus | >10 | [2] |
| S292F | Vaccinia Virus | Total insensitivity | [2] |
| L296Y | Vaccinia Virus | Total insensitivity | [2] |
| A290V | Monkeypox Virus | ~130 | [16] |
| T289A | Monkeypox Virus | up to 8 | [17] |
Table 2: In Vitro Efficacy of Antivirals Against Monkeypox Virus
| Antiviral Agent | EC50 (µM) | Cell Line | Reference |
| Tecovirimat | 0.001 - 0.005 | VeroE6 | [16] |
| Cidofovir | 18 | VeroE6 | [16] |
| Brincidofovir | 1.8 | VeroE6 | [16] |
| Mycophenolate Mofetil (MMF) | ~1.5 (IC50) | A549 | [12] |
| IMP-1088 | ~0.5 (IC50) | A549 | [12] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for Tecovirimat Susceptibility
-
Cell Seeding: Seed a suitable cell line (e.g., Vero E6, BSC-40) in 6-well or 12-well plates to form a confluent monolayer.
-
Drug Dilution: Prepare serial dilutions of Tecovirimat in a serum-free culture medium.
-
Virus Preparation: Dilute the viral stock to a concentration that will produce approximately 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and infect with the prepared virus.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the culture medium containing the different concentrations of Tecovirimat. Include a "no drug" virus control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator until plaques are visible.
-
Staining: Aspirate the medium, fix the cells (e.g., with 10% formalin), and stain with a crystal violet solution.
-
Plaque Counting: Wash the plates, allow them to dry, and count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The EC50 is the concentration of Tecovirimat that inhibits plaque formation by 50%.
Protocol 2: Genotypic Analysis of the F13L Gene
-
Viral DNA Extraction: Extract viral DNA from the infected cell culture supernatant or cell lysate using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the F13L gene using specific primers designed to flank the entire coding sequence.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Assemble the forward and reverse sequences and align them with a wild-type F13L reference sequence to identify any nucleotide and corresponding amino acid changes.
Visualizations
Caption: Mechanism of action of Tecovirimat.
References
- 1. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 2. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 4. Mpox: a better understanding of tecovirimat resistance | [pasteur.fr]
- 5. researchgate.net [researchgate.net]
- 6. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Repurposing Drugs for Synergistic Combination Therapies to Counteract Monkeypox Virus Tecovirimat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in Managing Treatment-Resistant Mpox Complicated by Severe Superinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tecovirimat is active against various MPXV strains, while cidofovir, brincidofovir, trifluridine, and gemcitabine have no detectable MPXV-specific antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Orthopoxvirus Resistance: A Comparative Analysis of Zegruvirimat (Tecovirimat) and Other Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of antiviral resistance is paramount in the fight against orthopoxviruses. This guide provides a detailed comparison of Zegruvirimat (Tecovirimat) and its cross-resistance profile with other key inhibitors, supported by experimental data and methodologies.
The emergence of drug-resistant orthopoxvirus strains necessitates a clear understanding of the cross-resistance potential among different antiviral agents. This compound (Tecovirimat), a potent inhibitor of orthopoxvirus egress, operates through a distinct mechanism of action compared to DNA polymerase inhibitors like Cidofovir and Brincidofovir. This fundamental difference is the cornerstone of why cross-resistance between these drug classes is not observed.
Tecovirimat (B1682736) targets the viral F13L protein, a crucial component for the formation of the extracellular enveloped virus, thereby preventing cell-to-cell spread.[1][2][3] In contrast, Cidofovir and its lipid-conjugate prodrug, Brincidofovir, inhibit the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[4][5] Resistance to Tecovirimat is primarily associated with mutations in the F13L gene, while resistance to Cidofovir and Brincidofovir is linked to mutations in the E9L gene, which encodes the viral DNA polymerase.[1][6][7][8][9]
Quantitative Comparison of Antiviral Activity
In vitro studies have consistently demonstrated that tecovirimat-resistant orthopoxviruses remain susceptible to DNA polymerase inhibitors. The following tables summarize the 50% effective concentration (EC50) values of various inhibitors against wild-type and resistant strains of vaccinia virus and mpox virus.
Table 1: Antiviral Activity against Wild-Type and Tecovirimat-Resistant Vaccinia Virus
| Antiviral Agent | Wild-Type Vaccinia Virus EC50 (µM) | Tecovirimat-Resistant Vaccinia Virus EC50 (µM) | Fold Change in EC50 |
| Tecovirimat | 0.009 | > 10 | > 1111 |
| Cidofovir | 53 ± 3 | 53 ± 3 | 1 |
| Brincidofovir | Not explicitly stated, but expected to be similar to Cidofovir | Not explicitly stated, but expected to be similar to Cidofovir | No significant change |
Data compiled from multiple sources indicating lack of cross-resistance.[10][11][12]
Table 2: Antiviral Activity against Wild-Type and Tecovirimat-Resistant Mpox Virus
| Antiviral Agent | Wild-Type Mpox Virus EC50 (µM) | Tecovirimat-Resistant Mpox Virus EC50 (µM) | Fold Change in EC50 |
| Tecovirimat | 0.014 - 0.039 | 1.488 - 3.977 | 85 - 230 |
| Cidofovir | Micromolar concentrations | Effective at micromolar concentrations | No significant change |
| Brincidofovir | Not explicitly stated, but expected to be similar to Cidofovir | Not explicitly stated, but expected to be similar to Cidofovir | No significant change |
Data compiled from studies on the 2022 mpox outbreak.[2][12][13]
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental methodologies:
Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of a cell monolayer by 50% (EC50).
-
Cell Culture: Confluent monolayers of cells susceptible to orthopoxvirus infection (e.g., Vero cells) are prepared in multi-well plates.
-
Virus Infection: Cells are infected with a known titer of the orthopoxvirus (either wild-type or a resistant strain).
-
Drug Treatment: Immediately after infection, serial dilutions of the antiviral drug are added to the wells.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant cytopathic effect in the untreated control wells (typically 2-5 days).
-
Quantification: The cell viability is assessed using a stain (e.g., crystal violet) that stains living cells. The absorbance is read using a plate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[14][15]
Plaque Reduction Assay
This assay measures the ability of an antiviral to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Culture and Infection: Similar to the CPE assay, cell monolayers are infected with the virus.
-
Overlay: After a short adsorption period, the liquid medium is removed and replaced with a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) mixed with different concentrations of the antiviral drug. This overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Plates are incubated until visible plaques are formed in the control wells.
-
Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50.[10][16]
Genomic Sequencing
To identify resistance-associated mutations, the viral genes targeted by the antiviral drugs are sequenced.
-
Viral DNA Extraction: DNA is extracted from virus-infected cell cultures.
-
PCR Amplification: The target gene (e.g., F13L for Tecovirimat or E9L for Cidofovir/Brincidofovir) is amplified using specific primers.
-
Sequencing: The amplified PCR product is sequenced using standard methods (e.g., Sanger sequencing or next-generation sequencing).
-
Sequence Analysis: The obtained sequence is compared to the wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.[1][14][17]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the distinct mechanisms of action of these antiviral agents and a typical experimental workflow for assessing cross-resistance.
Caption: Mechanisms of action for Tecovirimat and DNA polymerase inhibitors.
Caption: Experimental workflow for evaluating cross-resistance.
References
- 1. Emerging variants of Mpox virus and tecovirimat resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mutations in the E9L Polymerase Gene of Cidofovir-Resistant Vaccinia Virus Strain WR Are Associated with the Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the E9L polymerase gene of cidofovir-resistant vaccinia virus strain WR are associated with the drug resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic and prophylactic drugs to treat orthopoxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Zegruvirimat (Tecovirimat) Across Preclinical Animal Models: A Comprehensive Guide
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of the efficacy of Zegruvirimat (Tecovirimat), a key antiviral for the treatment of orthopoxvirus infections. The data presented herein is collated from a range of pivotal preclinical studies conducted in various animal models, which were instrumental in the drug's development under the U.S. Food and Drug Administration's (FDA) "Animal Rule".[1][2][3][4] This rule allows for the approval of countermeasures based on efficacy data from animal studies when human trials are not ethical or feasible.[1][2][3][4] Tecovirimat (B1682736) has demonstrated broad-spectrum efficacy against a variety of orthopoxviruses in multiple animal models.[5][6]
Overview of Tecovirimat's Mechanism of Action
Tecovirimat is a potent and specific inhibitor of orthopoxviruses.[7] Its mechanism of action targets the viral protein p37 (encoded by the F13L gene in vaccinia virus and its homologs in other orthopoxviruses), which is essential for the formation of the viral envelope and subsequent egress of mature virions from the infected cell.[4][6][8][9] By inhibiting this crucial step in the viral life cycle, Tecovirimat effectively halts the spread of the virus within the host, allowing the immune system to clear the infection.[8]
Quantitative Efficacy Data in Animal Models
The efficacy of Tecovirimat has been rigorously evaluated in several animal models, each selected to mimic key aspects of human orthopoxvirus diseases like smallpox and monkeypox. The primary endpoints in these studies were survival, reduction in viral load, and amelioration of clinical signs, such as lesion formation.
Non-Human Primate (NHP) Models
Non-human primates, particularly cynomolgus macaques, serve as a critical model for severe orthopoxvirus infections.
Table 1: Efficacy of Tecovirimat in Non-Human Primate Models
| Virus | Animal Model | Challenge Route & Dose | Tecovirimat Dose & Regimen | Treatment Start | Survival Rate (Tecovirimat vs. Placebo) | Key Findings | References |
| Variola Virus | Cynomolgus Macaque | Intravenous, 1 × 10⁸ PFU | 10 mg/kg, once daily for 14 days | Day 2 or 4 post-infection | 100% vs. 50% | All treated animals survived; significant reduction in dermal lesions, oropharyngeal viral shedding, and viremia. | [7][10] |
| Monkeypox Virus | Cynomolgus Macaque | Intravenous, lethal dose | ≥ 3 mg/kg/day for 14 days | Day 4 post-infection | >95% vs. <5% | High survival rates and reduced lesion counts. | [1][5] |
| Monkeypox Virus | Cynomolgus Macaque | Aerosol, lethal dose | 10 mg/kg, once daily | Up to Day 5 post-infection | 100% | Treatment initiated up to 8 days post-challenge improved survival. | [9] |
Rabbit Model
The rabbitpox virus model in New Zealand white rabbits is another well-established system for evaluating anti-orthopoxvirus therapeutics.
Table 2: Efficacy of Tecovirimat in the Rabbit Model
| Virus | Animal Model | Challenge Route & Dose | Tecovirimat Dose & Regimen | Treatment Start | Survival Rate (Tecovirimat vs. Placebo) | Key Findings | References |
| Rabbitpox Virus | New Zealand White Rabbit | Intradermal, lethal dose | >20 mg/kg/day for 14 days | Day 4 post-infection | >90% vs. 0% | Significantly decreased mortality, viremia, and clinical signs of infection. | [2][3] |
Rodent Models
Mouse models, including those using ectromelia virus (the causative agent of mousepox), have been instrumental in the initial and broader evaluation of Tecovirimat's efficacy.
Table 3: Efficacy of Tecovirimat in Rodent Models
| Virus | Animal Model | Challenge Route & Dose | Tecovirimat Dose & Regimen | Treatment Start | Survival Rate / Viral Load Reduction | Key Findings | References |
| Ectromelia Virus | BALB/c Mice | Intranasal | Not specified | Up to 2 days post-infection | 100% survival | Delayed treatment (Day 6) resulted in 60% survival. | [11] |
| Monkeypox Virus (2022 isolate) | CAST/EiJ Mice | Intranasal | Daily oral gavage | Not specified | Marked reduction in viral titers | Highly effective against the circulating 2022 MPXV strain. | [12] |
| Vaccinia Virus, Cowpox Virus | Mice | Not specified | Not specified | Not specified | Prevention of lethal disease | Efficacious in preventing mortality and reducing clinical symptoms. | [7] |
Experimental Protocols and Workflows
The successful demonstration of Tecovirimat's efficacy relies on standardized and well-characterized experimental protocols. Below is a generalized workflow for a typical pivotal animal efficacy study.
Key Methodological Considerations:
-
Animal Models: The choice of animal model is critical and is based on its ability to recapitulate aspects of human disease.[13][14] Non-human primates and rabbits were chosen as primary models for pivotal studies due to their robust and reproducible disease progression following orthopoxvirus infection.[5]
-
Virus Strains and Challenge: Lethal doses of specific virus strains (e.g., monkeypox virus Zaire 1979, rabbitpox virus Utrecht) were used to ensure a stringent test of the drug's efficacy.[2] The route of challenge was selected to mimic potential routes of human exposure.[9]
-
Dosing and Administration: Tecovirimat was primarily administered orally, and the dose was determined through dose-ranging studies to identify the minimum fully effective dose.[5] The timing of treatment initiation was varied to assess the therapeutic window.[9]
-
Endpoint Measurement: Survival was the primary endpoint in most lethal challenge studies.[5] Secondary endpoints included viral load in blood and tissues, lesion counts, and other clinical signs of disease, providing a comprehensive picture of the drug's activity.[5][7]
Conclusion
The extensive body of evidence from preclinical animal models demonstrates the potent and broad-spectrum efficacy of this compound (Tecovirimat) against various orthopoxviruses. The consistent high survival rates and significant reduction in viral burden and disease severity across multiple relevant animal models provided the foundational data for its approval and stockpiling as a critical medical countermeasure. These studies underscore the value of well-characterized animal models in the development of life-saving therapeutics for high-consequence pathogens.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral tecovirimat for smallpox shows efficacy in animals, safety in humans | MDedge [mdedge.com]
- 5. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Tecovirimat (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siga.com [siga.com]
- 9. Effects of Treatment Delay on Efficacy of Tecovirimat Following Lethal Aerosol Monkeypox Virus Challenge in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of tecovirimat (ST-246) in nonhuman primates infected with variola virus (Smallpox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Zegruvirimat (Tecovirimat) and Brincidofovir against monkeypox virus
For Researchers, Scientists, and Drug Development Professionals
The recent global monkeypox outbreak has underscored the urgent need for effective antiviral therapeutics. This guide provides a comprehensive head-to-head comparison of two prominent antiviral candidates: Zegruvirimat (Tecovirimat) and Brincidofovir. The following analysis is based on available experimental data to inform research and development efforts.
Executive Summary
This compound (Tecovirimat) and Brincidofovir are both antiviral drugs with activity against orthopoxviruses, including the monkeypox virus. However, they exhibit distinct mechanisms of action, in vitro potency, and in vivo efficacy. Tecovirimat generally demonstrates higher potency in cell cultures, while both drugs have shown efficacy in animal models, albeit with varying survival rates depending on the model and treatment regimen. Clinical trial data for Tecovirimat in monkeypox indicates a good safety profile but limited efficacy in non-severe cases. Clinical evaluation of Brincidofovir for monkeypox is ongoing.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from various studies to facilitate a direct comparison of the two antiviral agents.
Table 1: In Vitro Efficacy against Monkeypox Virus
| Antiviral Agent | Virus Strain | Cell Line | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (Tecovirimat) | 2022 Isolate (WIBP-MPXV-001) | Vero | EC50: 0.00001137 µM | 21.95 µM | ~1,930,519 | [1] |
| 2022 Isolate (France) | Vero | IC50: 12.7 nM (0.0127 µM) | Not Reported | Not Reported | [2][3] | |
| Not Specified | Not Specified | EC50: 0.014–0.039 µM | Not Reported | Not Reported | [4] | |
| Brincidofovir | 2022 Isolate (WIBP-MPXV-001) | Vero | EC50: 0.00179 µM | 17.87 µM | ~9,983 | [1] |
| Not Specified | Not Specified | EC50: 0.07 - 1.2 µM | Not Reported | Not Reported | [5] |
Table 2: In Vivo Efficacy in Animal Models of Monkeypox Virus Infection
| Antiviral Agent | Animal Model | Challenge Dose | Treatment Regimen | Survival Rate (Treated vs. Placebo) | Reference |
| This compound (Tecovirimat) | Cynomolgus Macaques | Lethal Dose | 10 mg/kg/day for 14 days, initiated day 3 post-infection | 100% vs. 0% | [4] |
| Cynomolgus Macaques | Lethal Dose | 10 mg/kg/day, initiated day 4, 5, or 6 post-infection | 83% (day 4 & 5), 50% (day 6) vs. 0% | [6] | |
| Cynomolgus Macaques | Not Specified | 3-10 mg/kg | ~95% vs. 5% | [7] | |
| Brincidofovir | Prairie Dogs | 9x10^5 PFU (LD90) | 10 mg/kg, initiated day -1, 0, or 1 relative to infection | 57% (day -1), 43% (day 0), 29% (day 1) vs. 0% | [8][9][10][11] |
| Immunocompromised Mice | Clade I Virus | Not Specified | Improved survival | [12] | |
| Mice | Clade IIa Isolate | Not Specified | 40% vs. 0% | [12] |
Mechanisms of Action
The two drugs combat monkeypox virus through fundamentally different pathways.
This compound (Tecovirimat): This antiviral targets the orthopoxvirus p37 envelope protein, which is encoded by the F13L gene.[4] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and long-range dissemination within the host. By inhibiting p37, Tecovirimat effectively blocks the virus from exiting infected cells, thereby limiting the spread of the infection.[4]
Brincidofovir: This drug is a lipid-conjugated prodrug of cidofovir (B1669016).[12] Its lipid component facilitates entry into host cells. Once inside, cellular enzymes cleave the lipid moiety, releasing cidofovir, which is then phosphorylated to its active form, cidofovir diphosphate (B83284).[12] Cidofovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase, becoming incorporated into the growing viral DNA chain and ultimately halting viral replication.[12]
Experimental Protocols
While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following outlines the general methodologies used in the cited experiments.
In Vitro Efficacy Assays (Plaque Reduction or Cytopathic Effect Assay)
-
Cell Culture: Vero or Vero E6 cells, which are derived from the kidney of an African green monkey, are commonly used as they are highly susceptible to monkeypox virus infection. Cells are grown to confluence in 96-well plates.
-
Virus Infection: A known titer of monkeypox virus is added to the cell monolayers.
-
Drug Application: Serial dilutions of Tecovirimat or Brincidofovir are added to the infected cells.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the formation of plaques (areas of cell death) or cytopathic effects (CPE).
-
Quantification: The number of plaques or the extent of CPE is quantified. The EC50 or IC50 is then calculated as the drug concentration that inhibits plaque formation or CPE by 50% compared to untreated control wells.
-
Cytotoxicity Assay: A parallel assay is conducted on uninfected cells with the same drug concentrations to determine the CC50, the concentration that reduces cell viability by 50%. This is crucial for determining the selectivity index.
In Vivo Efficacy Studies (Animal Models)
-
Animal Models: Non-human primates (cynomolgus macaques) and prairie dogs are established models for lethal monkeypox virus infection that mimic aspects of human disease.[9][10][11]
-
Virus Challenge: Animals are challenged with a lethal dose of monkeypox virus, typically through an intravenous or intranasal route.[9][10][11]
-
Treatment Administration: Animals are treated with either the antiviral drug (at various doses and initiation times) or a placebo.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., lesions, weight loss, fever) and survival.
-
Data Analysis: Survival rates between the treated and placebo groups are statistically compared to determine the efficacy of the antiviral agent.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of this compound (Tecovirimat).
Caption: Mechanism of action of Brincidofovir.
Experimental Workflow
Caption: General workflow for in vitro antiviral assays.
Clinical Development and Resistance
This compound (Tecovirimat): Clinical trials for monkeypox have shown that Tecovirimat is safe and well-tolerated. However, in studies involving patients with non-severe disease, it did not significantly reduce the time to lesion resolution compared to a placebo.[13] Its efficacy in severely immunocompromised patients is still under investigation. Resistance to Tecovirimat can emerge through mutations in the F13L gene, which encodes the p37 protein.[13]
Brincidofovir: Brincidofovir is approved for the treatment of smallpox.[12] Its clinical development for monkeypox is the subject of ongoing trials.[12] A known side effect of Brincidofovir is an increase in liver enzymes.[2] Resistance to Brincidofovir can develop through mutations in the viral DNA polymerase gene. Due to their different mechanisms of action, there is potential for combination therapy with Tecovirimat, and cross-resistance is not expected.[12]
Conclusion
Both this compound (Tecovirimat) and Brincidofovir represent valuable tools in the potential treatment of monkeypox virus infection. Tecovirimat exhibits high in vitro potency, while Brincidofovir also shows significant antiviral activity. Animal model studies support the efficacy of both drugs in reducing mortality. The choice of antiviral and the design of future clinical trials should consider their distinct mechanisms of action, potential for resistance, and existing clinical data. Further research, particularly well-controlled clinical trials in diverse patient populations, is essential to fully elucidate the therapeutic potential of these agents against monkeypox.
References
- 1. researchgate.net [researchgate.net]
- 2. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the Smallpox Antiviral Tecovirimat (ST-246) Alone or in Combination with ACAM2000 Vaccination Is Effective as a Postsymptomatic Therapy for Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. benchchem.com [benchchem.com]
- 9. binasss.sa.cr [binasss.sa.cr]
- 10. Pharmacokinetics and Efficacy of a Potential Smallpox Therapeutic, Brincidofovir, in a Lethal Monkeypox Virus Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Bridging the Gap: Validating In Vitro Efficacy of Tecovirimat with In Vivo and Clinical Findings
A Comparative Guide for Researchers and Drug Development Professionals
Zegruvirimat, commercially known as Tecovirimat (B1682736) (TPOXX®), is an antiviral drug that has been a focal point in the therapeutic strategy against orthopoxvirus infections, including smallpox and mpox.[1][2] Its development and approval for smallpox were based on the FDA's Animal Rule, relying on robust efficacy data from animal studies due to the unethical nature of conducting human efficacy trials for an eradicated disease.[1] This guide provides a comprehensive comparison of Tecovirimat's performance, validating its potent in vitro findings against in vivo results from both animal models and recent human clinical trials, offering critical insights for the scientific community.
Mechanism of Action: A Targeted Blockade of Viral Spread
Tecovirimat employs a highly specific mechanism of action, targeting the orthopoxvirus F13L gene product, a protein known as p37.[1][3] This protein is a crucial component for the virus to form its extracellular enveloped virion (EEV), the form necessary for efficient cell-to-cell and long-distance spread within a host.[3][4] By binding to and inhibiting the function of the p37 protein, Tecovirimat effectively prevents the wrapping of the intracellular mature virions (IMV), thereby halting the formation of EEVs.[3][5] Recent structural biology studies have revealed that Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 phospholipase to exert its inhibitory effect.[5][6][7] This targeted action is highly selective to orthopoxviruses, conferring a favorable safety profile.[1][3]
Caption: Tecovirimat inhibits the p37 (F13) protein, preventing the wrapping of mature virions and blocking the formation of extracellular enveloped virions required for viral spread.
In Vitro Efficacy: Potent Antiviral Activity in Cell Cultures
Numerous studies have consistently demonstrated Tecovirimat's potent efficacy against monkeypox virus (MPXV) in vitro. It effectively inhibits viral replication at nanomolar concentrations, showcasing its high potency.[8][9][10][11] This level of activity is significantly greater than other antivirals, such as cidofovir, which requires much higher micromolar concentrations to achieve a similar effect.[9][11] This potent in vitro activity has been observed across all major clades of the monkeypox virus, including the recent clade 1b and the clade IIb responsible for the 2022 global outbreak.[8][12]
| Table 1: Comparative In Vitro Efficacy Against Monkeypox Virus (MPXV) | |
| Antiviral Agent | Effective Concentration (IC50) |
| Tecovirimat (TPOXX®) | 12.7 nM (against 2022 MPXV isolate in Vero cells)[9] |
| 6 to 8.6 nM (using a VACV ANCHOR™-GFP infection model)[9] | |
| Cidofovir | 30 µM (against 2022 MPXV isolate in Vero cells)[9] |
In Vivo Efficacy: Validation in Animal Models
The strong in vitro results have been successfully validated in multiple animal models, which were pivotal for its FDA approval under the Animal Rule.[1][2] Studies in cynomolgus macaques, a non-human primate model for smallpox, demonstrated that Tecovirimat treatment significantly improves survival even when initiated several days after a lethal aerosol challenge with monkeypox virus.[13] Similarly, in mouse models infected with a 2022 Canadian isolate of MPXV, daily oral treatment with Tecovirimat dramatically reduced viral titers in various tissues.[8][10]
| Table 2: Summary of Tecovirimat Efficacy in Animal Models | ||
| Animal Model | Study Design | Key Outcomes |
| Cynomolgus Macaques | Lethal aerosol MPXV challenge, oral Tecovirimat (10 mg/kg) once daily. | 100% survival when treatment started up to 5 days post-challenge.[13] |
| 67% and 50% survival when started on days 6 and 8, respectively.[13] | ||
| Reduced severity of clinical signs when initiated within 4 days.[13] | ||
| CAST/EiJ Mice | Intranasal infection with 2022 Canadian MPXV isolate, daily oral Tecovirimat. | Markedly reduced viral titers in tissues at 1 and 2 weeks post-infection.[8][10] |
Human Clinical Trials: A Discrepancy in In Vivo Findings
Despite the compelling preclinical data, recent randomized controlled trials (RCTs) in humans with mpox have yielded unexpected results. The STOMP (Study of Tecovirimat for Mpox) and PALM007 trials, conducted during the clade II and clade I mpox outbreaks respectively, found that Tecovirimat was safe but did not significantly reduce the time to clinical resolution of lesions or improve pain compared to a placebo in patients with mild-to-moderate disease.[14][15][16][17][18]
In the STOMP trial, by day 29, an estimated 83% of participants receiving tecovirimat had reached clinical resolution, compared to 84% who received a placebo, a non-significant difference.[15] These findings suggest that for the majority of patients with mpox who do not have severe disease, supportive care and pain management may be sufficient for recovery.[16] However, the role and efficacy of Tecovirimat in treating patients with severe disease or those who are severely immunocompromised remain undetermined and require further investigation.[16]
Experimental Protocols
In Vitro Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral drug.
-
Cell Culture: Vero cells (or another susceptible cell line like BSC-40) are seeded in multi-well plates and grown to form a confluent monolayer.[4]
-
Virus Preparation: The monkeypox virus isolate is diluted to a concentration that produces a countable number of plaques (e.g., 300 plaque-forming units, PFU).[4]
-
Drug Dilution: Tecovirimat is prepared in a series of dilutions to test a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with the prepared virus. After an incubation period to allow viral entry, the inoculum is removed and replaced with fresh medium containing the various concentrations of Tecovirimat.[4]
-
Incubation: The plates are incubated for a period sufficient for plaques to form (e.g., 72 hours).[4]
-
Visualization: The cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet). The stain is taken up by living cells, leaving clear areas (plaques) where cells have been killed by the virus.[8]
-
Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value (the concentration of the drug that inhibits 50% of plaque formation compared to the untreated control) is calculated.
Caption: Workflow for a Plaque Reduction Neutralization Assay to determine the in vitro efficacy of Tecovirimat against monkeypox virus.
In Vivo Cynomolgus Macaque Efficacy Study
This protocol outlines a typical animal study to assess in vivo efficacy.
-
Acclimatization: Animals are acclimatized to the facility and handling procedures. Baseline health assessments are performed.
-
Challenge: Cynomolgus macaques are challenged with a predetermined lethal dose of monkeypox virus via aerosol route to mimic respiratory infection.[13]
-
Group Assignment: Animals are randomly assigned to treatment groups (e.g., placebo control, Tecovirimat treatment starting day 3 post-challenge, day 4, etc.).[13]
-
Treatment Administration: Tecovirimat (e.g., 10 mg/kg) or a placebo is administered orally once daily for a specified duration (e.g., 14 days).[13]
-
Monitoring: Animals are monitored daily for survival, clinical signs of disease (e.g., lesions, weight loss, fever), and viremia (viral load in the blood) via quantitative PCR.[13]
-
Endpoint: The primary endpoint is survival. Secondary endpoints include lesion count, viral load, and other clinical scores.[13]
-
Data Analysis: Survival curves (Kaplan-Meier) are generated and statistically analyzed. Clinical and virological data are compared between treated and placebo groups.[13]
Conclusion: Reconciling Preclinical Promise with Clinical Reality
Tecovirimat demonstrates unequivocal and potent antiviral activity against monkeypox virus in vitro and in animal models. Its targeted mechanism of action effectively halts viral propagation, leading to significantly improved outcomes in preclinical studies. However, the translation of this efficacy to human clinical trials for mild-to-moderate mpox has been challenging, with the STOMP and PALM007 trials showing no significant clinical benefit over placebo.[14][15]
This discrepancy underscores the complexity of translating preclinical findings to clinical practice and highlights that for a self-limiting illness in a generally healthy population, a potent antiviral may not alter the overall clinical course. The value of Tecovirimat may lie in treating severe cases, immunocompromised populations, or in post-exposure prophylaxis, areas that warrant dedicated clinical trials to fully ascertain its therapeutic benefit.[16] The scientific journey of Tecovirimat serves as a crucial case study in antiviral drug development, emphasizing the importance of rigorous RCTs to define the precise clinical utility of new therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. siga.com [siga.com]
- 3. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 4. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 8. researchgate.net [researchgate.net]
- 9. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tecovirimat is effective against human monkeypox virus in vitro at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tecovirimat is an effective treatment for mpox, in cells culture | [pasteur.fr]
- 13. scienceopen.com [scienceopen.com]
- 14. Tecovirimat Clinical Trial Results [idse.net]
- 15. globalbiodefense.com [globalbiodefense.com]
- 16. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 17. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]
- 18. contagionlive.com [contagionlive.com]
Benchmarking Zegruvirimat (Tecovirimat): A Comparative Analysis of Selectivity Against Poxvirus Antivirals
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral therapeutics for orthopoxvirus infections, the selectivity of a drug is a critical determinant of its clinical utility and safety. This guide provides a comprehensive benchmark of Zegruvirimat (Tecovirimat) against other key antivirals—Cidofovir and Brincidofovir—with a focus on the selectivity index, a crucial measure of an antiviral's therapeutic window. This document is intended for researchers, scientists, and drug development professionals.
Comparative Selectivity Index of Antivirals Against Orthopoxviruses
The selectivity index (SI) is a quantitative measure of the extent to which an antiviral drug can inhibit viral replication without causing harm to the host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable safety profile, signifying that the drug is more potent against the virus than it is toxic to host cells.[1][2]
The following table summarizes the in vitro selectivity indices of Tecovirimat (B1682736), Cidofovir, and Brincidofovir against various orthopoxviruses.
| Antiviral | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Tecovirimat | Vaccinia Virus (NYCBH) | - | 0.009 | >50 | >5555 | |
| Cowpox Virus (Brighton Red) | - | 0.050 | >50 | >1000 | [3] | |
| Variola Virus (Multiple Strains) | Vero | 0.016 - 0.067 | >50 | >746 - >3125 | [3] | |
| Monkeypox Virus (2022 isolate) | Vero | 0.0127 (IC50) | - | - | [4][5] | |
| Cidofovir | Vaccinia Virus (WR, IHD-J, IHD-W strains) | HeLa-S3 | 18.74 - 30.85 | - | - | [6] |
| Vaccinia Virus | HEL cells | 53 | - | - | [7] | |
| Variola Virus | Vero 76 / LLC-MK2 | 12 ± 1 | - | - | [5] | |
| Cowpox Virus | - | - | - | - | [8] | |
| Brincidofovir | Variola Virus (Multiple Strains) | BSC-40 | 0.05 - 0.21 | ~15 | ~71 - 300 (Average: 135) | [9][10] |
| Vaccinia Virus (WT) | - | ~0.04 | - | - | [11] |
Note: The SI for some compounds could not be calculated due to missing CC50 data in the cited literature. The EC50 and IC50 values are often used interchangeably to denote the concentration required for 50% inhibition of viral activity.
Mechanism of Action: A Tale of Two Strategies
The antivirals compared in this guide employ distinct mechanisms to inhibit orthopoxvirus replication, which directly influences their selectivity.
Tecovirimat (this compound) targets the viral protein VP37 (encoded by the F13L gene), which is essential for the formation of the extracellular enveloped virus (EEV).[12][13] By inhibiting VP37, Tecovirimat prevents the virus from wrapping in a second membrane and egressing from the infected cell, thus halting its spread within the host.[14] This target is highly specific to orthopoxviruses, contributing to Tecovirimat's high selectivity index.[13]
Cidofovir and Brincidofovir , on the other hand, are nucleotide analogs that target the viral DNA polymerase. Cidofovir must be administered intravenously and requires cellular enzymes to be phosphorylated to its active diphosphate (B83284) form.[15] This active form then competitively inhibits and can be incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis.[15] Brincidofovir is a lipid-conjugated prodrug of cidofovir, which enhances its oral bioavailability and intracellular delivery, resulting in higher potency.[9][16]
Vaccinia Immune Globulin (VIG) operates through a different mechanism entirely. As a form of passive immunotherapy, VIG is composed of polyclonal antibodies derived from the plasma of individuals vaccinated against smallpox. These antibodies can neutralize both the intracellular mature virus (IMV) and the extracellular enveloped virus (EEV), thereby preventing viral entry into cells and limiting viral spread. The concept of a selectivity index as defined for small molecule inhibitors is not directly applicable to VIG.
Experimental Protocols for Determining Selectivity Index
The determination of the selectivity index relies on robust in vitro assays that measure both the antiviral efficacy (EC50) and the cytotoxicity (CC50) of a compound. The following are generalized protocols for the key experiments cited.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the antiviral agent that is toxic to the host cells.
-
Cell Lines: Various cell lines can be used, including Vero (monkey kidney epithelial), HeLa-S3 (human cervical cancer), HEL (human embryonic lung), and HFF (human foreskin fibroblast) cells.[4][6][7][14]
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Prepare serial dilutions of the antiviral compound in culture medium.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or neutral red uptake assay.[17][18][19] These assays measure metabolic activity, which correlates with the number of viable cells.
-
The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][20]
-
Antiviral Efficacy Assay (EC50/IC50 Determination)
These assays measure the ability of the compound to inhibit viral replication.
-
Plaque Reduction Neutralization Test (PRNT): This is considered the gold standard for quantifying viral infectivity.[21][22][23]
-
Seed host cells in 6- or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the antiviral compound.
-
Pre-incubate a known amount of virus with each dilution of the compound for 1-2 hours.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding drug concentration to restrict viral spread to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).[23]
-
-
Cytopathic Effect (CPE) Reduction Assay: This is a higher-throughput alternative to the PRNT.[18]
-
Seed host cells in 96-well plates.
-
Add serial dilutions of the antiviral compound to the wells.
-
Infect the cells with a standardized amount of virus.
-
Incubate the plates until significant CPE is observed in the virus control wells (typically 2-5 days).
-
Assess cell viability using a suitable dye (e.g., neutral red, MTT) as described in the cytotoxicity assay. The amount of dye uptake is proportional to the number of viable cells protected from the virus-induced CPE.
-
The EC50 is the concentration of the compound that protects 50% of the cells from the viral CPE.[18]
-
Conclusion
Based on the available in vitro data, Tecovirimat demonstrates a remarkably high selectivity index against a range of orthopoxviruses, often exceeding that of Cidofovir and Brincidofovir by a significant margin. This superior selectivity is likely attributable to its highly specific mechanism of action, targeting a viral protein that is essential for viral egress but has no homolog in the host cell. While Cidofovir and its prodrug Brincidofovir are effective inhibitors of viral DNA replication, their targeting of a process that has a cellular counterpart may contribute to a lower selectivity index. The data presented in this guide underscore the importance of the selectivity index as a key parameter in the evaluation and development of new antiviral agents.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cidofovir Resistance in Vaccinia Virus Is Linked to Diminished Virulence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cidofovir Activity against Poxvirus Infections [mdpi.com]
- 9. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activities of two nucleos(t)ide analogs against vaccinia, mpox, and cowpox viruses in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. Neutralization Determinants on Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioagilytix.com [bioagilytix.com]
A Comparative Analysis of Resistance Mechanisms for Zegruvirimat (Tecovirimat/ST-246) in Orthopoxviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action and resistance for the antiviral drug Zegruvirimat, also known under its developmental name ST-246 and brand name Tpoxx. This compound is a first-in-class inhibitor of the orthopoxvirus VP37 envelope wrapping protein, crucial for the production of extracellular enveloped virus (EEV) and subsequent cell-to-cell spread.[1][2][3][4][5][6] The emergence of resistance, particularly in clinical settings, necessitates a thorough understanding of the underlying molecular mechanisms to inform ongoing surveillance and the development of next-generation therapeutics.
Mechanism of Action
This compound (Tecovirimat/ST-246) targets the highly conserved orthopoxvirus protein VP37, encoded by the F13L gene.[2][3][7][8] This protein is essential for the wrapping of intracellular mature virions (IMV) to form intracellular enveloped virions (IEV), a critical step for the formation of EEV.[8][9][10] Tecovirimat (B1682736) acts as a molecular glue, inducing and stabilizing the dimerization of the VP37 protein.[1][11][12][13][14][15] This drug-induced dimerization prevents the VP37 protein from interacting with cellular components, such as Rab9 GTPase and TIP47, thereby blocking the formation of egress-competent enveloped virions.[9][16] Consequently, the virus is unable to efficiently spread from cell to cell, allowing the host immune system to control the infection.[5][6]
Mechanism of Resistance
Resistance to this compound (Tecovirimat/ST-246) is primarily associated with mutations in the F13L gene, which encodes the VP37 protein.[7][17][18][19] These mutations typically arise in severely immunocompromised patients undergoing prolonged treatment, although instances of transmission of resistant variants have been reported.[7][17][19][20] The identified mutations are often located at the dimer interface of the VP37 protein.[1][11][12][13][14][21] These amino acid substitutions prevent the drug-induced dimerization of VP37, rendering Tecovirimat ineffective.[1][11][12][13][14][15]
Quantitative Data on Resistance Mutations
The following table summarizes key mutations in the F13L gene that have been associated with this compound resistance and their impact on the drug's efficacy, as determined by in vitro assays.
| Mutation | Location in VP37 | Fold Increase in EC₅₀ | Virus | Reference |
| G277C | Dimer Interface | >800 | Cowpox Virus | [22][23] |
| VP37:N267del | Dimer Interface | 85 to 230 | Monkeypox Virus | [20] |
| H238Q | Dimer Interface | - | Monkeypox Virus | [18][21][24] |
| P243S | Dimer Interface | - | Monkeypox Virus | [18][21][24] |
| N267D | Dimer Interface | - | Monkeypox Virus | [18][21][24] |
| A288P | Dimer Interface | - | Monkeypox Virus | [18][21][24] |
| A290V | Dimer Interface | - | Monkeypox Virus | [18][21][24] |
| D294V | Dimer Interface | - | Monkeypox Virus | [18][21][24] |
| A295E | Dimer Interface | - | Monkeypox Virus | [12][18][21][24] |
| I372N | Dimer Interface | - | Monkeypox Virus | [18][21][24] |
Experimental Protocols
Genotypic Analysis of Resistance: F13L Gene Sequencing
To identify mutations associated with this compound resistance, the F13L gene is sequenced from viral isolates obtained from patients.
-
Viral DNA Extraction: DNA is extracted from lesion swabs, blood, or cultured virus using commercial DNA extraction kits.
-
PCR Amplification: The F13L gene is amplified using specific primers. Error-prone PCR can be used to intentionally introduce random mutations to study a wider range of potential resistance mutations.[25]
-
DNA Sequencing: The amplified PCR product is sequenced using Sanger or next-generation sequencing methods.
-
Sequence Analysis: The obtained sequence is compared to the wild-type F13L sequence to identify any nucleotide changes that result in amino acid substitutions.
Phenotypic Analysis of Resistance: Cytopathic Effect (CPE) Reduction Assay
This assay determines the concentration of this compound required to inhibit the virus-induced destruction of cultured cells.
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero, BSC-40) is prepared in 96-well plates.[9][26]
-
Virus Infection: Cells are infected with a known amount of either wild-type or mutant virus.
-
Drug Treatment: Immediately after infection, serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of CPE in the absence of the drug.
-
CPE Assessment: The extent of CPE in each well is visually assessed or quantified using a cell viability assay (e.g., MTT, MTS).
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀), the drug concentration that reduces CPE by 50%, is calculated for both wild-type and mutant viruses. A significant increase in the EC₅₀ for the mutant virus indicates resistance.[9][26]
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of the drug to inhibit the formation of viral plaques.
-
Cell Culture: A monolayer of susceptible cells is prepared in 6- or 12-well plates.
-
Virus Infection: Cells are infected with a low multiplicity of infection (MOI) of either wild-type or mutant virus in the presence of serial dilutions of this compound.
-
Overlay: After an initial adsorption period, the liquid medium is replaced with a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) with the corresponding drug concentration to restrict viral spread to adjacent cells.
-
Incubation: Plates are incubated until visible plaques are formed.
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Plaque Reduction Calculation: The number of plaques in the presence of the drug is compared to the number in the absence of the drug to determine the concentration that reduces plaque formation by 50% (PRNT₅₀).
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound resistance mechanism.
Caption: Workflow for resistance analysis.
References
- 1. Tecovirimat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 4. Development of ST-246® for Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siga.com [siga.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 8. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the small-molecule antiviral ST-246® as a smallpox therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vaccinia - Wikipedia [en.wikipedia.org]
- 11. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 12. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How Mpox Virus Mutates to Resist Tecovirimat Treatment | Technology Networks [technologynetworks.com]
- 16. Tecovirimat - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging variants of Mpox virus and tecovirimat resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
- 20. journals.asm.org [journals.asm.org]
- 21. benchchem.com [benchchem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. ST-246 is a key antiviral to inhibit the viral F13L phospholipase, one of the essential proteins for orthopoxvirus wrapping - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. ovid.com [ovid.com]
- 26. In vitro efficacy of ST246 against smallpox and monkeypox - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Zegruvirimat (Tecovirimat) Efficacy Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published efficacy data for Zegruvirimat (Tecovirimat) against alternative antiviral treatments for orthopoxvirus infections. The information is intended to support independent validation and inform research and development efforts in this critical therapeutic area. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited studies are provided.
Executive Summary
Tecovirimat (B1682736) has demonstrated potent antiviral activity against a range of orthopoxviruses in both in vitro and in vivo studies. Its unique mechanism of action, targeting the viral protein p37 encoded by the F13L gene to prevent the formation of extracellular enveloped virus, distinguishes it from other antivirals like Cidofovir (B1669016) and Brincidofovir, which inhibit viral DNA polymerase.[1] While preclinical data strongly supported its efficacy, recent large-scale clinical trials in human mpox cases (STOMP and PALM-007) have yielded nuanced results, underscoring the importance of early treatment initiation and highlighting the complexities of translating animal model efficacy to clinical outcomes.
Data Presentation: Comparative Efficacy of Antivirals
The following tables summarize the quantitative efficacy data for Tecovirimat and its primary alternatives, Cidofovir and Brincidofovir, from published in vitro and in vivo studies, as well as human clinical trials.
Table 1: In Vitro Efficacy against Orthopoxviruses
| Antiviral | Virus | Cell Line | EC50 (µM) | Citation(s) |
| Tecovirimat (ST-246) | Vaccinia virus | HFF | Not specified | [2] |
| Cowpox virus | HFF | Not specified | [2] | |
| Monkeypox virus | Vero E6 | Nanomolar range | [3] | |
| Variola virus | Not specified | Not specified | ||
| Cidofovir (CDV) | Vaccinia virus | HFF | 46.2 | [2][4] |
| Cowpox virus | HFF | 44.7 | [5] | |
| Monkeypox virus | Not specified | 4.6 | [5] | |
| Variola virus | Not specified | 27.3 | [5] | |
| Brincidofovir (HDP-CDV) | Vaccinia virus | HFF | 0.84 | [2][4] |
| Cowpox virus | Not specified | 0.6 | [5] | |
| Monkeypox virus | Not specified | 0.07 | [5] | |
| Variola virus | Multiple strains | 0.11 (average) | [6][7][8] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. HFF: Human Foreskin Fibroblast
Table 2: In Vivo Efficacy in Animal Models
| Antiviral | Animal Model | Virus | Key Efficacy Endpoint | Outcome | Citation(s) |
| Tecovirimat | Non-human Primate (Cynomolgus) | Monkeypox virus | Survival | 100% survival with treatment vs. 50% in placebo | [9] |
| Rabbit | Rabbitpox virus | Survival | Significant reduction in mortality | [10] | |
| CAST/EiJ Mouse | Monkeypox virus (2022 isolate) | Viral Titer Reduction | Markedly reduced viral titers in tissues | [3][11] | |
| Cidofovir | Non-human Primate (Cynomolgus) | Monkeypox virus | Mortality and Morbidity | Dramatically reduced mortality and severe morbidity | [12] |
| Mouse | Cowpox virus (intranasal) | Survival | 80-100% protection with a single dose on day 0, 1, 2, 3, or 4 post-infection | [13] | |
| Brincidofovir | Prairie Dog | Monkeypox virus (intranasal) | Survival | 57% survival when treated on day -1, 43% on day 0, and 29% on day 1 post-infection | [14][15][16] |
| Mouse | Ectromelia virus (Mousepox) | Survival | 72-78% improvement in survival vs. placebo | [14] |
Table 3: Human Clinical Trial Efficacy Data for Tecovirimat in Mpox
| Trial | Population | Primary Endpoint | Key Finding(s) | Citation(s) |
| STOMP (NCT05534984) | Adults with mild to moderate clade II mpox | Time to lesion resolution | Did not significantly reduce time to lesion resolution or pain compared to placebo.[10][17][18][19][20] | [10][17][18][19][20] |
| PALM-007 (NCT05559099) | Adults and children with clade I mpox in DRC | Time to lesion resolution | Did not meet the primary endpoint for all patients.[21][22][23][24] A meaningful improvement was observed in patients treated early (within 7 days of symptom onset) and in those with severe disease (≥100 lesions).[21][22][24] Mortality rate was lower in the trial (1.7%) compared to the general mpox mortality rate in the DRC (3.6%).[22][25] | [21][22][23][24][25] |
Experimental Protocols
Viral Load Quantification (Real-Time qPCR)
A common method for quantifying viral load in clinical and preclinical samples is real-time quantitative polymerase chain reaction (qPCR).
1. Sample Collection and Preparation:
-
Clinical Samples: Lesion swabs (surface, exudate, or crusts), rectal swabs, oropharyngeal swabs, and urine are collected.[26]
-
Animal Tissues: Tissues are homogenized and processed to release viral particles.
-
Viral DNA Extraction: Nucleic acids are extracted from the collected samples using a suitable commercial kit, such as the RTP® Pathogen Kit.[27]
2. qPCR Assay:
-
Primers and Probes: The CDC has developed specific primers and probes for the detection of mpox virus, targeting genes such as the B7R gene for MPXV-specific identification.[26] Generic real-time PCR assays that detect all MPXV strains are also used.[28]
-
Reaction Setup: The qPCR reaction is set up with a master mix (e.g., Brillant III Ultra-fast QPCR Master MIX), primers, a fluorescently labeled probe, and the extracted viral DNA.[29]
-
Thermocycling and Data Analysis: The reaction is run on a real-time PCR instrument (e.g., CFX Opus Real-Time PCR System).[26] The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to determine the viral load. A lower Ct value indicates a higher initial amount of viral DNA.
Clinical Lesion Assessment
The primary endpoint in the STOMP and PALM-007 trials was the time to lesion resolution.
1. Definition of Lesion Resolution:
-
Lesion resolution is typically defined as the point at which all lesions have crusted over, the crusts have fallen off, and a fresh layer of intact skin has formed.[30]
2. Assessment Procedure:
-
Clinicians visually inspect and count all lesions at baseline and at specified follow-up time points.
-
The stage of each lesion (e.g., macule, papule, vesicle, pustule, crust, desquamation) is recorded.
-
Photographs may be taken to document lesion progression.
-
The assessment is critical for determining the primary endpoint in clinical trials, although inter-rater variability in lesion assessment has been noted as a challenge.[30]
Mandatory Visualizations
Mechanism of Action of Tecovirimat
Caption: Tecovirimat inhibits the p37 protein, preventing the wrapping of IMVs and the formation of EEVs.
Experimental Workflow of STOMP and PALM-007 Clinical Trials
Caption: A generalized workflow for the STOMP and PALM-007 randomized controlled trials.
Mechanism of Action of DNA Polymerase Inhibitors
Caption: Mechanism of action for Cidofovir and Brincidofovir, which inhibit viral DNA polymerase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhanced inhibition of orthopoxvirus replication in vitro by alkoxyalkyl esters of cidofovir and cyclic cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Tecovirimat (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGA Technologies, Inc. - Interim Results from STOMP Study of SIGA’s Tecovirimat in Treatment of Mpox Announced [investor.siga.com]
- 11. researchgate.net [researchgate.net]
- 12. jpad.com.pk [jpad.com.pk]
- 13. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics and Efficacy of a Potential Smallpox Therapeutic, Brincidofovir, in a Lethal Monkeypox Virus Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. binasss.sa.cr [binasss.sa.cr]
- 17. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]
- 18. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 19. Interim Results from STOMP Study of SIGA’s Tecovirimat in [globenewswire.com]
- 20. Tecovirimat Is Safe but Ineffective as Treatment for Clade II Mpox | HIV.gov [hiv.gov]
- 21. SIGA Technologies, Inc. - Topline Results from PALM 007 Study of SIGA’s Tecovirimat in Treatment of Mpox Released [investor.siga.com]
- 22. contagionlive.com [contagionlive.com]
- 23. Detailed results from PALM007 study: no clinical impact of tecovirimat against mpox clade 1 | HIV i-Base [i-base.info]
- 24. PALM 007 Study Results for Tecovirimat in Mpox Treatment Released [synapse.patsnap.com]
- 25. Effectiveness of Tecovirimat in Mpox Cases: A Systematic Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An Overview of Monkeypox Virus Detection in Different Clinical Samples and Analysis of Temporal Viral Load Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.invitek.com [blog.invitek.com]
- 28. paho.org [paho.org]
- 29. Detecting, Quantifying, and Isolating Monkeypox Virus in Suspected Cases, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Variability in clinical assessment of clade IIb mpox lesions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic window of Zegruvirimat (Tecovirimat) compared to other approved antivirals
A Comprehensive Evaluation of the Therapeutic Window of Zegruvirimat (Tecovirimat) in Comparison to Other Approved Antivirals Against Orthopoxviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of this compound (Tecovirimat) with other approved antivirals for orthopoxvirus infections, namely Cidofovir and its lipid-conjugate prodrug, Brincidofovir. The evaluation is based on a comprehensive review of available in vitro experimental data.
Executive Summary
The therapeutic window, a critical measure of a drug's safety and efficacy, is represented by the Therapeutic Index (TI). The TI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher TI indicates a wider margin between the dose required for antiviral activity and the dose at which cellular toxicity is observed. This guide presents a comparative analysis of the TI for Tecovirimat, Cidofovir, and Brincidofovir against various orthopoxviruses, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Data Presentation: Comparative In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (EC50), cytotoxicity (CC50), and the calculated Therapeutic Index (TI) of Tecovirimat, Cidofovir, and Brincidofovir against a range of orthopoxviruses. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and virus strains can vary between studies. Data from head-to-head comparative studies are prioritized where available.
Table 1: Tecovirimat - In Vitro Efficacy and Cytotoxicity Against Orthopoxviruses
| Orthopoxvirus Species | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| Variola Virus | Multiple Strains | - | 0.016 - 0.067 | >50 | >746 - >3125 |
| Monkeypox Virus | Multiple Clades/Isolates | Vero, Vero E6 | 0.0018 - 0.039 | >100 | >2564 - >55556 |
| Cowpox Virus | Brighton Red | HFF | ~0.050 | >302 | >6040 |
| Vaccinia Virus | NYCBH | - | ~0.009 | >50 | >5556 |
| Rabbitpox Virus | Not Specified | - | ~0.015 | - | - |
Table 2: Cidofovir - In Vitro Efficacy and Cytotoxicity Against Orthopoxviruses
| Orthopoxvirus Species | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| Variola Virus | Multiple Strains | - | 18 - 259 (average ~10.7) | - | - |
| Monkeypox Virus | Not Specified | Vero | 4.6 | - | - |
| Cowpox Virus | Not Specified | HFF | 44.7 ± 6.3 | >302 | >6.7 |
| Vaccinia Virus | Not Specified | HFF | 46.2 ± 11.9 | >302 | >6.5 |
Table 3: Brincidofovir - In Vitro Efficacy and Cytotoxicity Against Orthopoxviruses
| Orthopoxvirus Species | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| Variola Virus | Multiple Strains | - | 0.05 - 0.21 (average 0.11) | ~15 | ~71 - 300 (average ~135) |
| Monkeypox Virus | Not Specified | - | 0.07 - 0.8 | - | - |
| Rabbitpox Virus | Not Specified | - | ~0.5 | - | - |
| Ectromelia Virus | Not Specified | - | ~0.5 | - | - |
Experimental Protocols
The determination of EC50 and CC50 values is crucial for evaluating the therapeutic window of antiviral compounds. The following are detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay (for EC50 Determination)
This assay is considered the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral drugs.[1]
Principle: The ability of an antiviral compound to inhibit the formation of plaques (localized areas of cell death caused by viral replication) in a cell monolayer is measured. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.[2]
Methodology:
-
Cell Seeding: A confluent monolayer of a suitable host cell line (e.g., Vero E6 cells) is prepared in 6-well or 12-well plates.[3]
-
Virus Dilution and Infection: The target orthopoxvirus is serially diluted, and the cell monolayers are infected with a standardized amount of virus (typically 50-100 plaque-forming units per well).
-
Compound Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test antiviral compound.[3]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days), allowing the virus to replicate and spread to adjacent cells, forming visible plaques.[1]
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains viable cells, leaving the plaques unstained and visible. The number of plaques in each well is then counted.[1][3]
-
EC50 Calculation: The percentage of plaque reduction for each compound concentration is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.[4]
Cytopathic Effect (CPE) Inhibition Assay (for EC50 Determination)
This assay is a higher-throughput alternative to the plaque reduction assay for determining antiviral efficacy.
Principle: The ability of an antiviral compound to protect cells from the virus-induced cytopathic effect (CPE), which includes morphological changes and cell death, is measured. The EC50 is the concentration of the compound that inhibits CPE by 50%.[5]
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates.[5]
-
Compound and Virus Addition: Serial dilutions of the antiviral compound are added to the wells, followed by the addition of a standardized amount of virus that would cause complete CPE in the absence of the drug.
-
Incubation: The plates are incubated for a period sufficient for the development of CPE in the virus control wells (typically 3-6 days).[6]
-
CPE Assessment: The extent of CPE in each well is assessed. This can be done qualitatively by microscopic observation or quantitatively using a cell viability assay (e.g., MTT, neutral red uptake, or ATP-based luminescence assays).[5][6]
-
EC50 Calculation: The percentage of CPE inhibition for each compound concentration is calculated relative to the virus control. The EC50 value is determined from a dose-response curve.[4]
Cytotoxicity Assay (for CC50 Determination)
This assay is essential for determining the concentration at which an antiviral compound becomes toxic to host cells.
Principle: The effect of increasing concentrations of the antiviral compound on the viability of uninfected host cells is measured. The CC50 is the concentration of the compound that reduces cell viability by 50%.[7]
Methodology (using the MTT assay as an example):
-
Cell Seeding: Host cells are seeded in 96-well plates.[8]
-
Compound Treatment: Serial dilutions of the antiviral compound are added to the wells, and the plates are incubated for the same duration as the antiviral efficacy assay.[8]
-
MTT Addition and Incubation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[8]
-
Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
CC50 Calculation: The percentage of cell viability for each compound concentration is calculated relative to untreated control cells. The CC50 value is determined from a dose-response curve.[8]
Mandatory Visualization
The following diagrams illustrate the mechanisms of action of Tecovirimat, Cidofovir, and Brincidofovir, as well as a generalized experimental workflow for determining the therapeutic index.
Tecovirimat's mechanism of action, inhibiting the p37 protein to block viral egress.
Mechanism of Cidofovir and Brincidofovir, targeting viral DNA polymerase.
Experimental workflow for determining the Therapeutic Index (TI).
References
- 1. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]
- 2. researchgate.net [researchgate.net]
- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pblassaysci.com [pblassaysci.com]
- 6. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Handling Guidance for Zegruvirimat
For researchers, scientists, and drug development professionals working with Zegruvirimat, a comprehensive understanding of safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this antiviral agent in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure a safe working environment, the following personal protective equipment and engineering controls are mandatory when handling this compound.
| Control Type | Specification | Standard |
| Engineering Controls | Ensure adequate ventilation. Handle in a well-ventilated place. Set up emergency exits and a risk-elimination area. | Good Industrial Hygiene and Safety Practice |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical-impermeable, fire/flame resistant, and impervious gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and EN 374 |
| Body Protection | Wear suitable protective, fire/flame resistant, and impervious clothing. | --- |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | --- |
Experimental Protocols: Handling and Storage
Strict adherence to the following procedures is critical for the safe handling and storage of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.
-
Personal Protective Equipment: Wear the appropriate PPE as specified in the table above, including safety goggles, gloves, and protective clothing.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.
Storage:
-
Container: Store in a tightly closed container.
-
Environment: Keep in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following steps must be taken.
Accidental Release Measures:
-
Personal Precautions:
-
Avoid dust formation and breathing vapors, mist, or gas.
-
Use personal protective equipment, including chemical-impermeable gloves.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[1]
-
-
Containment and Cleaning Up:
-
Collect the spillage and arrange for disposal.
-
Keep the chemical in suitable, closed containers for disposal.
-
Use spark-proof tools and explosion-proof equipment.
-
Promptly dispose of adhered or collected material in accordance with appropriate laws and regulations.
-
Disposal:
-
Dispose of this compound and its container in accordance with local, regional, and national regulations. The specific methods of disposal should be arranged with a licensed waste disposal company.
This compound Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
